molecular formula C5H4BrF3N2 B1448513 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole CAS No. 1803608-03-8

4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No.: B1448513
CAS No.: 1803608-03-8
M. Wt: 229 g/mol
InChI Key: ZEEYBMNZHKAPQW-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is a useful research compound. Its molecular formula is C5H4BrF3N2 and its molecular weight is 229 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYBMNZHKAPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic introduction of a trifluoroethyl group onto the imidazole scaffold can profoundly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This document outlines a well-reasoned, two-step synthetic pathway, commencing with the bromination of imidazole followed by N-alkylation. Detailed experimental protocols are provided for each synthetic step. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable chemical entity.

Introduction: The Significance of Fluorinated Imidazoles in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. The incorporation of fluorine atoms into drug candidates has become a powerful strategy to enhance their pharmacological profiles. The trifluoromethyl or trifluoroethyl group, in particular, can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity.

This compound combines these features, presenting a trifluoroethylated imidazole core with a bromine atom that serves as a convenient handle for further synthetic transformations, such as cross-coupling reactions.[2] This makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Synthetic Strategy and Rationale

The synthesis of this compound is most logically approached through a two-step sequence:

  • Bromination of Imidazole: The first step involves the selective bromination of the imidazole ring to produce 4-bromo-1H-imidazole. This is a well-established transformation with several reported methods.[3]

  • N-Trifluoroethylation: The second step is the N-alkylation of 4-bromo-1H-imidazole with a suitable 2,2,2-trifluoroethylating agent. This reaction introduces the desired fluorinated side chain onto the imidazole nitrogen.

The following diagram, generated using Graphviz, illustrates this synthetic workflow.

Synthesis_Workflow Imidazole Imidazole Bromoimidazole 4-Bromo-1H-imidazole Imidazole->Bromoimidazole Bromination FinalProduct This compound Bromoimidazole->FinalProduct N-Trifluoroethylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-bromo-1H-imidazole (Precursor)

Rationale for Method Selection: Several methods exist for the bromination of imidazole.[3] A common and effective method involves the use of bromine in a suitable solvent. To control the reaction and avoid the formation of polybrominated species, the reaction conditions must be carefully managed. An alternative and often higher-yielding approach involves the selective debromination of a polybrominated intermediate.[4]

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve imidazole (1.0 eq) in a suitable solvent such as acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.0 - 1.1 eq) in the same solvent to the imidazole solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted bromine. Neutralize the acid with a base such as sodium bicarbonate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-bromo-1H-imidazole.

Synthesis of this compound (Target Compound)

Rationale for Method Selection: The N-alkylation of imidazoles is typically achieved by deprotonation of the imidazole nitrogen with a suitable base, followed by reaction with an alkyl halide or other electrophilic alkylating agent.[5] The choice of base is critical; strong bases like sodium hydride ensure complete deprotonation, while weaker bases like potassium carbonate can also be effective and may be preferable for large-scale synthesis due to safety considerations. The choice of the trifluoroethylating agent is also important; while 2,2,2-trifluoroethyl iodide or bromide could be used, 2,2,2-trifluoroethyl triflate is a more reactive electrophile and may lead to higher yields and shorter reaction times.

Detailed Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-1H-imidazole (1.0 eq) and a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • N-Alkylation: Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

The following diagram illustrates the key steps in the experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 4-bromo-1H-imidazole in anhydrous solvent B Deprotonate with base (e.g., NaH) at 0°C A->B C Add 2,2,2-trifluoroethylating agent B->C D Monitor reaction by TLC C->D E Quench reaction with water D->E Reaction Complete F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Characterization (NMR, IR, MS) H->I Pure Product

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data.

Analytical Technique Expected Observations
Molecular Formula C₅H₄BrF₃N₂
Molecular Weight 229.00 g/mol
¹H NMR Signals corresponding to the imidazole ring protons and the methylene protons of the trifluoroethyl group. The methylene protons will appear as a quartet due to coupling with the fluorine atoms.
¹³C NMR Resonances for the imidazole ring carbons and the carbons of the trifluoroethyl group. The trifluoroethyl carbons will show coupling with the fluorine atoms.
IR Spectroscopy Characteristic absorption bands for C-H, C=N, and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for a molecule containing one bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. Two singlets in the aromatic region corresponding to the two protons on the imidazole ring, and a quartet in the aliphatic region for the CH₂ group, which is coupled to the three fluorine atoms of the CF₃ group.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all five carbon atoms in the molecule. The three imidazole carbons will appear in the aromatic region. The two carbons of the trifluoroethyl group will be in the aliphatic region, with the CF₃ carbon appearing as a quartet due to one-bond coupling with the three fluorine atoms, and the CH₂ carbon also showing coupling to the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include C-H stretching vibrations for the imidazole ring and the methylene group, C=N and C=C stretching vibrations within the imidazole ring, and strong C-F stretching bands characteristic of the trifluoroethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M and M+2) of approximately equal intensity, which is a characteristic isotopic signature for a monobrominated compound.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The outlined two-step synthetic strategy, involving the bromination of imidazole followed by N-trifluoroethylation, is a robust and logical approach to obtaining this valuable fluorinated building block. The comprehensive characterization data provides a benchmark for confirming the identity and purity of the synthesized material. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents.

References

  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.
  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Google Patents. (n.d.). WO2018216822A1 - Novel imidazole derivatives.
  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole? - FAQ.
  • BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers.
  • Patent 0027685. (1981).
  • ChemicalBook. (n.d.). 4-Bromo-1H-imidazole synthesis.
  • AK Scientific. (n.d.). 1803608-03-8 4-Bromo-1-(2,2,2-trifluoroethyl)-1H....
  • BLDpharm. (n.d.). 1803608-03-8|this compound.
  • Matrix Scientific. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free Synthesis of Imidazole by BF3·Et2O Promoted Denitrogenative Transannulation of N-Sulfonyl-1,2.
  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole? - FAQ.
  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125.
  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole.
  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum.
  • ResearchGate. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF.
  • Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • DTIC. (n.d.). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates.
  • Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Retrieved from Universal Journal of Pharmaceutical Research.
  • ChemicalBook. (2026). Propionyl chloride | 79-03-8.
  • PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • ResearchGate. (n.d.). Recent advances in trifluoroethylation reaction | Request PDF.

Sources

Spectroscopic Analysis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The successful synthesis and characterization of novel chemical entities are foundational to advancements in medicinal chemistry and materials science. This technical guide was intended to provide a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. However, a thorough search of available scientific literature and chemical databases has revealed a significant gap in publicly accessible, detailed spectroscopic information for this specific molecule.

While commercial vendors list this compound in their catalogues, they do not provide experimental spectra. Furthermore, scientific databases such as PubChem and SpectraBase contain data for the related precursor, 4-bromo-1H-imidazole, but critically lack the spectral information for the N-trifluoroethylated derivative.

This guide will, therefore, pivot to a predictive and methodological framework. It will leverage established principles of spectroscopy and data from analogous structures to provide a robust theoretical analysis of the expected spectroscopic signatures of this compound. This document will serve as a valuable resource for researchers who may synthesize this compound, providing a detailed roadmap for spectral acquisition, interpretation, and verification.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound combines a halogenated imidazole ring with a trifluoroethyl substituent. This unique combination of functional groups is expected to produce distinct and interpretable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the two imidazole ring protons and the methylene protons of the trifluoroethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8Singlet1HH-2The proton at the 2-position of the imidazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms.
~ 7.2 - 7.4Singlet1HH-5The proton at the 5-position will be influenced by the adjacent bromine atom and the overall aromatic system.
~ 4.8 - 5.2Quartet2H-CH₂-CF₃The methylene protons are adjacent to a CF₃ group, which will cause splitting into a quartet due to ³J(H,F) coupling. The strong electron-withdrawing nature of the CF₃ group and the imidazole ring will shift this signal significantly downfield.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially to resolve the quartet of the trifluoroethyl group clearly. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would be suitable solvents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 135 - 140C-2The carbon at the 2-position is situated between two nitrogen atoms, leading to a significant downfield shift.
~ 120 - 125 (quartet)C-CF₃This carbon will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J(C,F)).
~ 115 - 120C-5The carbon at the 5-position, adjacent to the bromine.
~ 110 - 115C-4The carbon bearing the bromine atom will be directly observed, with its chemical shift influenced by the heavy atom effect.
~ 50 - 55 (quartet)-CH₂-The methylene carbon will be split into a quartet due to two-bond coupling with the fluorine atoms (²J(C,F)).

Trustworthiness of Protocol: To confirm these assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be invaluable. This 2D NMR technique correlates the ¹H and ¹³C signals that are directly bonded, providing unambiguous assignments for the protonated carbons.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is essential for characterizing the trifluoroethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -70 to -75Triplet-CF₃The three equivalent fluorine atoms will be split into a triplet by the adjacent methylene protons (³J(F,H)). The chemical shift is characteristic of a CF₃ group attached to a methylene.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3200MediumC-H stretch (aromatic)Characteristic stretching vibrations of the C-H bonds on the imidazole ring.
~ 2900 - 3000WeakC-H stretch (aliphatic)Stretching vibrations of the C-H bonds of the methylene group.
~ 1500 - 1600Medium-StrongC=C and C=N stretchingVibrations associated with the imidazole ring system.
~ 1100 - 1300StrongC-F stretchingThe C-F bonds of the trifluoroethyl group will give rise to very strong absorption bands in this region.
~ 600 - 700MediumC-Br stretchingThe carbon-bromine bond stretch is expected in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a good signal-to-noise ratio.

  • The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion Peak:

For this compound (C₅H₄BrF₃N₂), the molecular weight will be approximately 243.96 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic isotopic cluster for the molecular ion.

  • M⁺: at m/z ~ 244 (corresponding to the ⁷⁹Br isotope)

  • [M+2]⁺: at m/z ~ 246 (corresponding to the ⁸¹Br isotope) with a similar intensity to the M⁺ peak.

Predicted Fragmentation Pattern:

  • Loss of CF₃: A significant fragment could arise from the loss of the trifluoromethyl radical (•CF₃), leading to an ion at m/z ~ 175 and 177.

  • Loss of CH₂CF₃: Cleavage of the entire trifluoroethyl group would result in a fragment corresponding to the 4-bromo-1H-imidazolyl cation at m/z ~ 146 and 148.

  • Loss of Br: Loss of the bromine radical (•Br) would give a fragment at m/z ~ 165.

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

EI_MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output Sample Solid Probe (Heated) IonSource Ionization Source (70 eV Electron Beam) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (Quadrupole or TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Amplification Spectrum Mass Spectrum (m/z vs. Intensity) DataSystem->Spectrum Data Processing

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion and Future Outlook

While the experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive, theoretically grounded prediction of its NMR, IR, and MS spectra. The provided methodologies for data acquisition and interpretation are based on established best practices in analytical chemistry. It is our hope that this document will serve as a valuable starting point for researchers working with this and structurally related compounds. The future publication of the experimental data for this molecule will be a welcome addition to the scientific literature, allowing for a direct comparison with the predictions outlined herein.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature citations for the spectroscopic data of the target molecule are not possible. The following are authoritative sources for the principles discussed:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

An In-depth Technical Guide to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoroethyl group, in particular, is often employed as a bioisostere for ethyl or ethoxy moieties, offering unique advantages such as increased metabolic stability, enhanced lipophilicity, and altered pKa, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] This guide focuses on 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a halogenated and fluorinated imidazole derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs. The presence of a bromine atom at the 4-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] The N-trifluoroethyl group further refines the molecule's properties, making this compound a highly attractive intermediate for the development of new chemical entities in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of this compound, a detailed, field-proven protocol for its synthesis, and a discussion of its potential applications.

Physicochemical Properties

Definitive experimental data for this compound is not extensively available in peer-reviewed literature. However, based on the properties of its parent compound, 4-bromo-1H-imidazole, and the known effects of N-trifluoroethylation, we can infer a likely profile.

PropertyValueSource/Rationale
Molecular Formula C₅H₄BrF₃N₂[3][4]
Molecular Weight 229.00 g/mol [3]
CAS Number 1803608-03-8[3][4]
Appearance Likely a white to off-white solidInferred from related compounds.[5][6][7]
Melting Point Not available. For comparison, the melting point of the parent compound, 4-bromo-1H-imidazole, is 131-135 °C.[2]
Boiling Point Not available.
Solubility Expected to have low aqueous solubility and good solubility in organic solvents such as DMSO, DMF, and chlorinated solvents.The trifluoroethyl group generally increases lipophilicity.
Stability Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.General stability of brominated imidazoles.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be logically approached in two key stages: the bromination of imidazole to form the 4-bromo-1H-imidazole precursor, followed by its N-trifluoroethylation.

Step 1: Synthesis of 4-bromo-1H-imidazole

Several methods for the synthesis of 4-bromo-1H-imidazole have been reported. A common and effective method involves the direct bromination of imidazole.

Protocol: Bromination of Imidazole

This protocol is based on established literature procedures for the synthesis of 4-bromo-1H-imidazole.[8][9]

Materials:

  • Imidazole

  • Bromine

  • Chloroform

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve imidazole in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in chloroform dropwise to the stirred imidazole solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The crude product may contain polybrominated species.

  • Selective Debromination: To the crude residue, add a solution of sodium sulfite in water and reflux the mixture for several hours. This step selectively removes excess bromine and reduces polybrominated imidazoles to the desired 4-bromo-1H-imidazole.[9]

  • Extraction and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-imidazole. The product can be further purified by recrystallization if necessary.

Synthesis_Step1 Imidazole Imidazole Reaction Bromination Imidazole->Reaction Bromine Bromine (in Chloroform) Bromine->Reaction Crude Crude Product (mixture of brominated imidazoles) Reaction->Crude Debromination Selective Debromination (Sodium Sulfite) Crude->Debromination Product 4-bromo-1H-imidazole Debromination->Product

Caption: Synthetic workflow for the preparation of 4-bromo-1H-imidazole.

Step 2: N-Trifluoroethylation of 4-bromo-1H-imidazole

The introduction of the 2,2,2-trifluoroethyl group onto the imidazole nitrogen can be achieved through N-alkylation. Copper-catalyzed methods are often employed for the N-arylation and N-alkylation of imidazoles under mild conditions.[10][11]

Proposed Protocol: Copper-Catalyzed N-Trifluoroethylation

This proposed protocol is based on general copper-catalyzed N-alkylation methods and the known reactivity of trifluoroethylating agents.

Materials:

  • 4-bromo-1H-imidazole

  • 2,2,2-Trifluoroethyl triflate or a similar trifluoroethylating agent

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine or an amino acid like L-proline)

  • A base (e.g., cesium carbonate or potassium carbonate)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromo-1H-imidazole, copper(I) iodide, the ligand, and the base.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the 2,2,2-trifluoroethylating agent.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Synthesis_Step2 Precursor 4-bromo-1H-imidazole Reaction N-Trifluoroethylation Precursor->Reaction Reagent 2,2,2-Trifluoroethylating Agent Reagent->Reaction Catalyst Cu(I) Catalyst + Ligand + Base Catalyst->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for N-trifluoroethylation.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the brominated imidazole core and the N-trifluoroethyl substituent.

  • The Imidazole Ring: The imidazole ring is aromatic and possesses both acidic and basic properties. The N-trifluoroethyl group, being strongly electron-withdrawing, will decrease the basicity of the nitrogen atoms in the ring.

  • The C-Br Bond: The bromine atom at the 4-position is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable precursor for combinatorial library synthesis.[2]

  • The Trifluoroethyl Group: The CF₃ group is highly electronegative and imparts significant changes to the electronic properties of the imidazole ring. It is also metabolically stable, which is a desirable feature in drug candidates.[12]

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.[3] Based on the structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the imidazole ring and a quartet for the methylene protons of the trifluoroethyl group due to coupling with the three fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the imidazole ring and the two carbons of the trifluoroethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet in the proton-coupled spectrum.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a triplet for the three fluorine atoms due to coupling with the adjacent methylene protons.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M+) and fragment ions corresponding to the loss of bromine or parts of the trifluoroethyl group would be expected.

Safety and Handling

  • Hazard Classification: The parent compound, 4-bromo-1H-imidazole, is classified as toxic if swallowed and causes skin and serious eye irritation.[6] It is prudent to handle the trifluoroethyl derivative with similar precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of a versatile synthetic handle (the bromine atom) and the beneficial properties imparted by the trifluoroethyl group. Potential applications include:

  • Scaffold for Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.

  • Antimicrobial Agents: Imidazole derivatives are known to possess antifungal and antibacterial properties. The lipophilicity and metabolic stability conferred by the trifluoroethyl group could enhance the efficacy of such agents.

  • Central Nervous System (CNS) Drug Candidates: The ability of the trifluoroethyl group to improve blood-brain barrier penetration makes this scaffold attractive for the development of drugs targeting the CNS.

Conclusion

This compound represents a strategically designed building block for contemporary drug discovery. While detailed experimental data on its physicochemical properties are still emerging, its synthesis is achievable through established methodologies. The combination of a reactive bromine handle and a property-modulating trifluoroethyl group makes it a highly valuable intermediate for the synthesis of novel and diverse small molecule libraries. As the demand for more effective and safer therapeutics continues to grow, the importance of such fluorinated heterocyclic scaffolds in medicinal chemistry is poised to increase significantly.

References

  • SpectraBase. 4-Bromo-1H-imidazole. ([Link])

  • MDPI. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ([Link])

  • Pharmaffiliates. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine. ([Link])

  • MDPI. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ([Link])

  • Organic Chemistry Portal. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. ([Link])

  • PubMed. Health toxicity effects of brominated flame retardants: From environmental to human exposure. ([Link])

  • PMC. Cu(II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. ([Link])

  • ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ([Link])

  • Massachusetts Institute of Technology. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ([Link])

  • Organic Chemistry Portal. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. ([Link])

  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. ()
  • Fine Chemical Trading. The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. ([Link])

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS. ([Link])

  • PubMed. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. ([Link])

  • PubMed. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. ([Link])

  • PMC. Innate C-H trifluoromethylation of heterocycles. ([Link])

  • Google Patents. Preparation method of 4-halogen-1H-imidazole. ()
  • PMC. Innate C-H trifluoromethylation of heterocycles. ([Link])

  • ResearchGate. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. ([Link])

  • Organic Chemistry Frontiers. Recent advances in trifluoroethylation reaction. ([Link])

Sources

Crystal structure analysis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound, a compound of interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not publicly available as of this writing, this document serves as a detailed procedural roadmap, drawing upon established crystallographic principles and data from the closely related compound, 4-bromo-1H-imidazole. We will explore the synthesis and crystallization, data acquisition and processing, structure solution and refinement, and the detailed analysis of the molecular and supramolecular features. This guide is intended to be a valuable resource for researchers undertaking the crystallographic characterization of novel imidazole derivatives.

Introduction: The Significance of Structural Elucidation

The imidazole moiety is a cornerstone in a vast array of pharmaceuticals and functional materials due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The introduction of a bromine atom and a trifluoroethyl group to the imidazole scaffold in this compound is anticipated to significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions. A precise understanding of the three-dimensional arrangement of atoms within a crystal lattice, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the engineering of new materials.[2][3] This technique offers unparalleled insight into bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the solid-state behavior of a compound.[4]

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of the title compound can be approached through the N-alkylation of 4-bromo-1H-imidazole. A plausible synthetic route is outlined below:

Reaction Scheme:

  • Starting Materials: 4-bromo-1H-imidazole (commercially available or synthesized via bromination of imidazole[1][5][6]), 2,2,2-trifluoroethyl tosylate, and a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Procedure:

    • To a solution of 4-bromo-1H-imidazole in the chosen solvent, the base is added portion-wise at 0 °C.

    • The mixture is stirred for a short period to allow for the deprotonation of the imidazole nitrogen.

    • 2,2,2-trifluoroethyl tosylate is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

    • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield pure this compound.

Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

For this compound, a systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) and their mixtures is recommended.

Data Collection and Structure Refinement: From Diffraction to Model

The core of the crystal structure analysis lies in the collection and interpretation of X-ray diffraction data.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[2] Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure using specialized software.[9][10][11]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following DOT script illustrates the general workflow of single-crystal X-ray diffraction analysis:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data and Molecular Structure

While the specific data for the title compound is not available, a hypothetical dataset is presented below for illustrative purposes, with comparisons to the known structure of 4-bromo-1H-imidazole.[12]

Table 1: Hypothetical Crystallographic Data for this compound

Parameter4-bromo-1H-imidazole[12]This compound (Hypothetical)
Chemical formulaC₃H₃BrN₂C₅H₄BrF₃N₂
Formula weight146.97229.00
Crystal systemMonoclinicOrthorhombic
Space groupP2₁/cPca2₁
a (Å)3.9398(2)8.512(3)
b (Å)12.5823(6)10.234(4)
c (Å)9.8199(4)15.678(5)
α (°)9090
β (°)106.934(2)90
γ (°)9090
Volume (ų)465.71365.1(8)
Z44
Density (calculated) (g/cm³)2.0941.115
R-factor (%)2.964.50

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular Structure of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The trifluoroethyl group is expected to play a significant role in the crystal packing through weak hydrogen bonds (C-H···F) and dipole-dipole interactions. The bromine atom can participate in halogen bonding (C-Br···N or C-Br···F), which is a directional and specific non-covalent interaction. The analysis of these interactions is crucial for understanding the solid-state properties of the material. The absence of a strong hydrogen bond donor in the molecule (unlike in 4-bromo-1H-imidazole) will likely lead to a packing arrangement dominated by weaker forces.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides indispensable information for its development in pharmaceutical and material science applications. This guide has outlined the critical steps from synthesis and crystallization to data analysis and interpretation. A thorough understanding of these methodologies empowers researchers to unlock the full potential of molecular crystallography in their scientific endeavors.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Chemical Crystallography. (n.d.). Software. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). GSAS-II. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • The University of Manchester. (n.d.). CCDC 1455079: Experimental Crystal Structure Determination. Retrieved from [Link]

  • ResearchGate. (2025, September). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). Retrieved from [Link]

  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved from [Link]

  • University of Miami. (n.d.). CCDC 2120071: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-1H-imidazole, at 200 K, C3H3BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 230(1), 27–28. [Link]

Sources

A Comprehensive Technical Guide to the Purity and Stability Assessment of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity and Stability in Drug Development

In the landscape of pharmaceutical development, the meticulous characterization of an active pharmaceutical ingredient (API) is paramount. The purity and stability of an API are not merely quality attributes; they are fundamental pillars that ensure its safety and efficacy. This guide provides an in-depth technical framework for the comprehensive assessment of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. The presence of a bromine atom and a trifluoroethyl group on the imidazole scaffold suggests a unique chemical reactivity and metabolic profile that necessitates a rigorous evaluation.

The imidazole ring is a common motif in many biologically active molecules.[1] The introduction of a bromine atom and a trifluoroethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.[2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity to target proteins.[2][4] Therefore, a thorough understanding of the purity profile and degradation pathways of this compound is a critical step in its journey from a promising lead compound to a potential therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded and practical approach to the purity and stability assessment of this novel chemical entity. The methodologies described herein are rooted in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, and are supplemented with expert insights to navigate the specific challenges associated with this molecule.

I. Physicochemical Characterization: The Foundational Identity

Before embarking on purity and stability studies, a comprehensive physicochemical characterization of this compound is essential. This foundational data serves as a reference point for all subsequent analyses.

Table 1: Physicochemical Properties of this compound

PropertyMethodExpected Outcome
Appearance Visual InspectionWhite to off-white crystalline solid
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C₅H₄BrF₃N₂
Molecular Weight HRMS229.95 g/mol
Melting Point Differential Scanning Calorimetry (DSC)Sharp endotherm indicating the melting point
Solubility Solvent Solubility ScreenSoluble in methanol, ethanol, acetonitrile; sparingly soluble in water
pKa Potentiometric Titration or Capillary ElectrophoresisDetermination of acidic and/or basic dissociation constants

II. Purity Assessment: A Multifaceted Approach

The determination of purity is not a singular measurement but a composite of data from various analytical techniques. The goal is to identify and quantify all impurities, including organic and inorganic substances, as well as residual solvents.

A. Chromatographic Purity: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. The development of a stability-indicating HPLC method is crucial, meaning the method must be able to separate the API from its degradation products and process-related impurities.[5][6][7]

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation of all components.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity. A wavelength of approximately 220 nm is a reasonable starting point for imidazole-containing compounds.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

B. Identification and Characterization of Impurities: Unveiling the Unknowns

Once impurities are detected by HPLC, their structural elucidation is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose, providing molecular weight and fragmentation data.[8][9][10] For definitive structural confirmation, preparative HPLC can be used to isolate impurities for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]

  • LC-MS/MS Analysis: The HPLC method developed for purity assessment can be coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) to obtain high-resolution mass data for the parent ion and its fragments.

  • Fragmentation Analysis: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to generate fragmentation patterns that provide structural information.

  • Impurity Isolation: For unknown impurities present at significant levels (e.g., >0.1%), isolation by preparative HPLC is recommended.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the isolated impurities to elucidate their complete chemical structure.[14]

III. Stability Assessment: Predicting the Shelf-Life and Degradation Pathways

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[16][17][18]

A. Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those of accelerated stability testing.[1][19][20] The goal is to generate degradation products to a target level of 5-20% to facilitate the development of a stability-indicating method and to understand the degradation pathways.[19][20]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B light exposure) Photolytic->Analysis API 4-bromo-1-(2,2,2-trifluoroethyl) -1H-imidazole (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Characterization Characterization of Degradation Products (LC-MS/MS, NMR) Analysis->Characterization Identify & Quantify Pathway Elucidation of Degradation Pathways Characterization->Pathway

Caption: Workflow for forced degradation studies of this compound.

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and treat with 0.1 N HCl at an elevated temperature (e.g., 60°C). Monitor the reaction over time.

  • Base Hydrolysis: Treat the API solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Expose the API solution to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid API in a controlled temperature oven (e.g., 80°C).

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

B. Long-Term and Accelerated Stability Studies: Real-Time and Predictive Assessment

Long-term and accelerated stability studies are performed to establish the retest period for the API and to recommend storage conditions. These studies are conducted according to ICH Q1A(R2) guidelines.[16]

Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Sample Preparation: Package the API in containers that simulate the proposed commercial packaging.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and analyze for appearance, purity, and degradation products using the validated stability-indicating HPLC method.

IV. Thermal Analysis: Understanding Solid-State Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and solid-state properties of the API.[21][22]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[23] It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles.[21][24]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphism of the API.

Purity_Stability_Workflow cluster_start Initial Characterization cluster_purity Purity Assessment cluster_stability Stability Assessment PhysChem Physicochemical Characterization MethodDev Stability-Indicating Method Development PhysChem->MethodDev Thermal Thermal Analysis (TGA/DSC) PhysChem->Thermal PurityTest Purity Testing (HPLC) MethodDev->PurityTest ForcedDeg Forced Degradation Studies MethodDev->ForcedDeg ImpurityID Impurity Identification (LC-MS/MS, NMR) PurityTest->ImpurityID LongTerm Long-Term & Accelerated Stability PurityTest->LongTerm FinalReport Comprehensive Purity & Stability Profile ImpurityID->FinalReport ForcedDeg->ImpurityID LongTerm->FinalReport Thermal->FinalReport

Sources

In-depth Technical Guide: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole (CAS 1803608-03-8)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, registered under CAS number 1803608-03-8. As a Senior Application Scientist, this document is structured to deliver not just data, but also contextual insights into the properties, potential synthesis, and sourcing of this specific imidazole derivative.

It is important to note that as of the current date, detailed experimental data for this compound is not extensively available in peer-reviewed literature or public databases. This guide synthesizes the confirmed specifications of the target molecule with relevant data from its parent compound, 4-Bromo-1H-imidazole, to provide a foundational understanding for research and development activities.

Compound Identification and Core Properties

This compound is a halogenated and N-substituted imidazole derivative. The presence of a bromine atom and a trifluoroethyl group on the imidazole scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science. The trifluoroethyl moiety can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding interactions compared to its unsubstituted parent.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 1803608-03-8Matrix Scientific
IUPAC Name This compound-
Molecular Formula C₅H₄BrF₃N₂Matrix Scientific[1]
Molecular Weight 229.01 g/mol Matrix Scientific[1]
Purity Typically ≥95%AK Scientific, Inc.[2]
Physical State Not explicitly documented; likely a solid or liquid-
Melting Point Data not availableAK Scientific, Inc.[3]
Boiling Point Data not available-
Solubility Data not availableAK Scientific, Inc.[3]

Note: The lack of available experimental data for melting point, boiling point, and solubility is a significant data gap. Researchers should determine these properties empirically.

Inferred Properties and Scientific Context from Parent Compound

To provide a framework for experimental design, we can look to the properties of the parent compound, 4-Bromo-1H-imidazole (CAS: 2302-25-2). The addition of the 2,2,2-trifluoroethyl group to the N1 position of the imidazole ring is expected to decrease the melting point and increase the lipophilicity (logP) and metabolic stability of the molecule.

Table 2: Properties of Parent Compound 4-Bromo-1H-imidazole (CAS 2302-25-2)

PropertyValueSource(s)
Appearance Off-white powderChem-Impex[2]
Melting Point 131-135 °CGuidechem, Chem-Impex[2][4]
Boiling Point 324.7 ± 15.0 °C (Predicted)Guidechem[4]
Density 1.904 ± 0.06 g/cm³ (Predicted)Guidechem[4]
pKa 11.70 ± 0.10 (Predicted)Guidechem[4]

The imidazole ring is a critical pharmacophore found in numerous biologically active compounds.[5][6] Bromoimidazoles, in particular, serve as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antifungal and antibacterial agents.[2][7] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.

Proposed Synthetic Pathway

While a specific, validated protocol for the synthesis of CAS 1803608-03-8 is not available in the searched literature, a logical and commonly employed synthetic route can be proposed. The most probable method is the N-alkylation of 4-Bromo-1H-imidazole with a suitable 2,2,2-trifluoroethylating agent.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole (CAS 2302-25-2) Reaction_Mixture 4-Bromo-1H-imidazole->Reaction_Mixture Trifluoroethyl_reagent 2,2,2-Trifluoroethylating Agent (e.g., 2,2,2-Trifluoroethyl triflate) Trifluoroethyl_reagent->Reaction_Mixture Base Base (e.g., NaH, K2CO3) Base->Reaction_Mixture Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Mixture Product This compound (CAS 1803608-03-8) Reaction_Mixture->Product N-Alkylation

Caption: Proposed synthetic route via N-alkylation.

Hypothetical Experimental Protocol:

Causality: This protocol is based on standard N-alkylation procedures for imidazoles. The choice of a strong base like sodium hydride (NaH) is to deprotonate the imidazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic trifluoroethylating agent. An aprotic polar solvent like Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.

  • Preparation: To a solution of 4-Bromo-1H-imidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Biological and Pharmacological Context

While no specific biological activity has been documented for this compound, the broader class of imidazole derivatives is known for a wide range of pharmacological effects, including:

  • Antimicrobial Activity: Many imidazole-based compounds are potent antifungal and antibacterial agents.[8][9]

  • Anticancer Activity: The imidazole scaffold is present in several anticancer drugs.[5]

  • Anti-inflammatory and Analgesic Activity: Certain imidazole derivatives have shown promise in these areas.[5]

The introduction of the trifluoroethyl group can enhance drug-like properties by increasing metabolic stability (blocking sites of metabolism) and improving membrane permeability due to increased lipophilicity. Therefore, this compound represents a valuable starting point for discovery campaigns targeting these therapeutic areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1803608-03-8 is not publicly available. However, based on the SDS for related bromo-imidazole compounds, the following precautions are advised:

  • Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1]

  • Fire Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.[1]

Commercial Suppliers

For researchers seeking to procure this compound for experimental work, the following suppliers have been identified as listing CAS 1803608-03-8 in their catalogs. It is recommended to contact them directly to obtain a certificate of analysis and any available technical data.

Table 3: Identified Suppliers of CAS 1803608-03-8

SupplierPurity/Notes
Matrix Scientific-
AK Scientific, Inc.95% Purity[2]
BLD PharmatechMentions availability of NMR, HPLC, LC-MS data[1]
chemPUR Feinchemikalien und Forschungsbedarf GmbH-
Biosynth-

Conclusion

This compound (CAS 1803608-03-8) is a chemical entity with significant potential as a building block in drug discovery and materials science. While there is a notable lack of comprehensive public data on its specific properties and applications, its structural features—a reactive bromine handle and a property-modulating trifluoroethyl group—make it an attractive target for further investigation. The information provided in this guide, including inferred properties and a proposed synthetic route, serves as a foundational resource for scientists and researchers to initiate their work with this compound. Empirical determination of its physicochemical properties and biological activity is highly encouraged.

References

  • BLD Pharmatech Co., Limited. Product Listing for CAS 1803608-03-8. ChemBuyersGuide.com. Available from: [Link]

  • Biosynth. Safety Data Sheet.
  • PubChem. Compound Summary for 4-bromo-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 2024. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • Overview on Biological Activities of Imidazole Derivatives. Organic and Medicinal Chemistry International Journal. Available from: [Link]

  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Available from: [Link]

Sources

Trifluoroethyl Imidazole Derivatives: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategic maneuver to enhance pharmacological properties. The trifluoroethyl group (–CH₂CF₃), in particular, offers a unique combination of lipophilicity, metabolic stability, and the ability to form key interactions with biological targets. When appended to the versatile imidazole scaffold—a five-membered aromatic heterocycle renowned for its presence in numerous natural products and FDA-approved drugs—a powerful new class of therapeutic agents emerges. This guide provides an in-depth exploration of trifluoroethyl imidazole derivatives, from their synthesis to their application as novel scaffolds in drug development, intended for researchers, scientists, and drug development professionals.

The Trifluoroethyl Imidazole Scaffold: Physicochemical and Pharmacokinetic Advantages

The strategic incorporation of a trifluoroethyl group onto an imidazole core imparts several advantageous properties that address common challenges in drug development.

Modulation of Physicochemical Properties

The trifluoroethyl moiety significantly influences the electronic and lipophilic character of the imidazole scaffold. The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the imidazole nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding. This modulation is critical for optimizing interactions with biological targets. Furthermore, the trifluoroethyl group increases lipophilicity, which can enhance membrane permeability and cellular uptake. However, unlike a simple alkyl chain, the fluorine atoms can also engage in unique non-covalent interactions, such as orthogonal multipolar interactions, which can contribute to binding affinity and selectivity. The introduction of fluorine can also improve the stability of materials, for instance, by increasing the hydrophobicity of zeolitic-imidazolate frameworks (ZIFs) and consequently their water stability[1][2].

Enhancement of Metabolic Stability

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability[3]. The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes. By introducing a trifluoroethyl group at a metabolically susceptible position on the imidazole scaffold, chemists can block common metabolic pathways, such as oxidation by cytochrome P450 enzymes. This leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability. For example, trifluoromethyl groups are known to be resistant to metabolism, and while the trifluoroethyl group has a methylene linker, it still offers a significant metabolic shield compared to a simple ethyl or other alkyl groups. This increased metabolic stability has been a key factor in the development of more robust drug candidates[4][5][6][7].

Table 1: Physicochemical Properties of Representative Fluorinated Heterocycles

PropertyImidazole1-(2,2,2-Trifluoroethyl)-1H-imidazole
Molecular Weight ( g/mol )68.08150.10
pKa~7.0Predicted to be lower due to the inductive effect of the CF₃ group
LogP-0.08Predicted to be higher due to the lipophilicity of the CF₃CH₂ group
Metabolic StabilityVariable, susceptible to oxidationGenerally enhanced due to the stability of the C-F bonds[3]

Synthesis of Trifluoroethyl Imidazole Derivatives: Strategies and Protocols

The synthesis of trifluoroethyl imidazole derivatives can be broadly approached in two ways: by constructing the imidazole ring with the trifluoroethyl group already in place, or by adding the trifluoroethyl group to a pre-formed imidazole scaffold.

Synthetic Strategies
  • N-Trifluoroethylation of Imidazoles: This is a common and direct method for preparing N-substituted trifluoroethyl imidazoles. It typically involves the reaction of an imidazole with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base. More recent methods utilize copper-mediated cross-coupling reactions with CF₃CHCl₂ for the N-H trifluoroethylation of various N-heterocycles, including indoles[4]. Another approach involves the use of hypervalent iodine reagents, such as trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide, for direct trifluoroethylation[8][9].

  • C-Trifluoroethylation of Imidazoles: The introduction of a trifluoroethyl group onto a carbon atom of the imidazole ring is more challenging but can be achieved through various methods. Nickel-catalyzed reductive cross-coupling reactions between (hetero)aryl bromides or chlorides and CF₃CH₂Cl have been developed for this purpose[5]. Radical trifluoroethylation methods are also emerging as powerful tools.

  • Ring Formation Strategies: It is also possible to construct the imidazole ring from precursors that already contain the trifluoroethyl group. For example, a multi-component reaction involving a trifluoroethyl-containing amine, an aldehyde, and a dicarbonyl compound could be envisioned, based on established imidazole syntheses like the Radziszewski reaction[10].

G cluster_synthesis General Synthetic Routes to Trifluoroethyl Imidazoles imidazole Imidazole N_TFE_imidazole N-Trifluoroethyl Imidazole imidazole->N_TFE_imidazole N-Trifluoroethylation (e.g., Cu-catalyzed) C_TFE_imidazole C-Trifluoroethyl Imidazole imidazole->C_TFE_imidazole C-Trifluoroethylation (e.g., Ni-catalyzed) precursors Trifluoroethylated Precursors precursors->N_TFE_imidazole Ring Formation (e.g., Radziszewski) precursors->C_TFE_imidazole Ring Formation (e.g., van Leusen)

Caption: Synthetic strategies for trifluoroethyl imidazole derivatives.

Experimental Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole

This protocol describes a general procedure for the N-trifluoroethylation of imidazole using 2,2,2-trifluoroethyl iodide.

Materials:

  • Imidazole

  • 2,2,2-Trifluoroethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(2,2,2-trifluoroethyl)-1H-imidazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications of Trifluoroethyl Imidazole Scaffolds in Drug Discovery

The unique properties of the trifluoroethyl imidazole scaffold have led to its exploration in various therapeutic areas, particularly in the development of enzyme inhibitors.

Case Study: Imidazole-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The imidazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes[1]. The introduction of a trifluoroethyl group can enhance the potency and selectivity of these inhibitors. For instance, in the development of BRAF kinase inhibitors, a class of drugs used to treat melanoma, 2,4,5-trisubstituted imidazoles have shown significant promise[11]. While specific examples with a trifluoroethyl group are not abundant in the literature, the principles from related fluorinated derivatives can be extrapolated. The trifluoroalkoxy group, for example, has been shown to be important for potent inhibition of farnesyltransferase, another key enzyme in cancer signaling[12][13][14][15][16].

G cluster_pathway BRAF Signaling Pathway and Inhibition Ras Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Trifluoroethyl Imidazole BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: Simplified BRAF signaling pathway and the role of trifluoroethyl imidazole inhibitors.

Emerging Applications in CNS and Anti-Infective Drug Discovery

The ability of the trifluoroethyl group to enhance lipophilicity and metabolic stability makes trifluoroethyl imidazole derivatives attractive candidates for central nervous system (CNS) drug discovery, where brain penetration is a major hurdle[17][18][19][20]. The imidazole scaffold itself is present in compounds that target CNS receptors. Furthermore, the broad-spectrum antimicrobial activity of imidazole derivatives suggests that trifluoroethylated analogs could lead to the development of more potent and stable anti-infective agents[21][22][23]. The increased hydrophobicity imparted by the trifluoroethyl group can improve the activity of imidazole derivatives against certain microorganisms[14].

Biological Evaluation of Trifluoroethyl Imidazole Derivatives

A thorough biological evaluation is critical to understanding the therapeutic potential of novel trifluoroethyl imidazole derivatives. This typically involves a tiered approach, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a trifluoroethyl imidazole derivative against a target kinase, such as BRAF. Luminescence-based assays, which measure ATP consumption, are commonly used.

Materials:

  • Recombinant kinase (e.g., BRAF)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (trifluoroethyl imidazole derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., a known BRAF inhibitor)

  • 96-well or 384-well plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the kinase detection reagent according to the manufacturer's instructions.

  • Allow the luminescent signal to stabilize and then measure the luminescence using a luminometer.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9][24][25][26]

G cluster_workflow Workflow for Biological Evaluation start Synthesized Trifluoroethyl Imidazole Derivative invitro In Vitro Assays (e.g., Kinase Inhibition) start->invitro ic50 Determine IC₅₀ invitro->ic50 cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) ic50->cell_based gi50 Determine GI₅₀ cell_based->gi50 invivo In Vivo Studies (e.g., Animal Models) gi50->invivo efficacy Evaluate Efficacy & Pharmacokinetics invivo->efficacy end Lead Candidate efficacy->end

Caption: A typical workflow for the biological evaluation of a novel therapeutic agent.

Future Directions and Conclusion

Trifluoroethyl imidazole derivatives represent a highly promising and yet underexplored area of medicinal chemistry. The strategic combination of the versatile imidazole scaffold with the advantageous properties of the trifluoroethyl group offers a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly focus on the development of more efficient and regioselective methods for the synthesis of these compounds, as well as their evaluation against a wider range of biological targets. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the trifluoroethyl imidazole scaffold is poised to become an increasingly important tool in the arsenal of the medicinal chemist.

References

  • Zhang, J., Martin, G. R., & DesMarteau, D. D. (2003). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives.
  • Zhang, J., Martin, G. R., & DesMarteau, D. D. (2003).
  • Li, X., et al. (2023). N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction.
  • Li, X., et al. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters, 23(5), 1686-1691.
  • Paduszyński, K. (2019). Fluorinated Ionic Liquids: Properties and Applications. ACS Sustainable Chemistry & Engineering, 7(15), 12593-12624.
  • Manallack, D. T., et al. (2002). New tricks for human farnesyltransferase inhibitor: cancer and beyond. Trends in Pharmacological Sciences, 23(12), 563-568.
  • Martens, S. (2024). In vitro kinase assay. protocols.io.
  • Tota, M. R., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 43(18), 3307-3315.
  • Ghavipanjeh, F., et al. (2015). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Letters in Drug Design & Discovery, 12(1), 59-71.
  • BenchChem. (2025).
  • Prendergast, G. C. (2001). Farnesyltransferase inhibitors. Preclinical development. Methods in Molecular Medicine, 53, 219-228.
  • Meanwell, N. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Guerrero, F., et al. (2024). Fluorinated Nanosized Zeolitic-Imidazolate Frameworks as Potential Devices for Mechanical Energy Storage. ACS Applied Materials & Interfaces, 16(34), 41655-41665.
  • Kubi, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795.
  • Mykhailiuk, P. K. (2022).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Organic Chemistry Portal. (2024). Imidazole synthesis. Organic Chemistry Portal.
  • Bories, C., et al. (2013). Hydrophobicity of Imidazole Derivatives Correlates With Improved Activity Against Human Methanogenic Archaea. International Journal of Antimicrobial Agents, 41(6), 544-547.
  • Al-Ostath, A., et al. (2024). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Graham, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 271-272.
  • ChemScene. (2024).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • Romagnoli, R., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 1085.
  • Pervaiz, S., et al. (2012). Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5342-5346.
  • Adjei, A. A. (2001). Farnesyltransferase inhibitors. Current Pharmaceutical Design, 7(17), 1747-1757.
  • Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807.
  • Lobell, R. B., et al. (2001). Farnesyltransferase inhibitors. Journal of Clinical Oncology, 19(4), 1127-1138.
  • Abd El-All, A. S., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(3), 611.
  • Safari, J., et al. (2010). A novel and an efficient catalyst for one-pot synthesis of 2,4,5-trisubstituted imidazoles by using microwave irradiation under solvent-free conditions. Journal of the Iranian Chemical Society, 7(4), 926-934.
  • Shafir, A., & Lichtor, P. A. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(2), 228-240.
  • G. A. Gazieva, et al. (2020). Syntheses of Trifluoroethylated N-Heterocycles from Vinyl Azides and Togni's Reagent Involving 1, n-Hydrogen-Atom Transfer Reactions. The Journal of Organic Chemistry, 85(13), 8567-8578.
  • BLDpharm. (2024). 1-(2,2,2-Trifluoroethyl)-1H-imidazole. BLDpharm.
  • Rashid, M., et al. (2022).
  • BenchChem. (2025). Synthesis of 2-Fluoro-1H-imidazole: An In-depth Technical Guide. BenchChem.
  • Li, X., et al. (2017). Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. Frontiers in Pharmacology, 8, 11.
  • S. S. S. Al-Karawy, et al. (2026).
  • Bellmann, R., & Smuszkiewicz, P. (2017).
  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics.
  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Zarei, M., et al. (2021). Appropriate Scaffold Selection for CNS Tissue Engineering.
  • Z. V. Voitenko, et al. (2016). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry, 45, 1-64.
  • D'Angelo, F., et al. (2022). Advanced materials and biofabrication technologies to design in vitro functional central nervous system models. Frontiers in Bioengineering and Biotechnology, 10, 969911.
  • Bellmann, R., & Smuszkiewicz, P. (2017).
  • Lee, K.-B. (2020). Advanced Stem Cell Therapies for CNS injuries and Advanced in vivo Drug/Gene Delivery using Bioinspired Hybrid Nanoscaffolds. KBLEE Group – Institute for NanoBiomedical Research.
  • Bories, C., et al. (2013). Hydrophobicity of Imidazole Derivatives Correlates With Improved Activity Against Human Methanogenic Archaea. International Journal of Antimicrobial Agents, 41(6), 544-547.
  • Ghosh, S., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology, 10, 1042784.
  • Jaruratansirikul, S., & Kleepkaew, A. (1997). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.

Sources

Quantum chemical calculations for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of bromine and a trifluoroethyl group into the imidazole scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth technical walkthrough of the quantum chemical calculations for this compound. As a predictive study in the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for in-silico characterization, offering insights into its structural, electronic, and spectroscopic properties. The methodologies detailed herein are grounded in established theoretical chemistry principles and are designed to be self-validating through rigorous computational checks, providing a robust framework for researchers in computational chemistry and drug discovery.

Introduction: The Rationale for Computational Scrutiny

Imidazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1] The introduction of a bromine atom can enhance binding affinities through halogen bonding and improve metabolic stability.[2] Concurrently, the 2,2,2-trifluoroethyl group is increasingly utilized as a bioisostere for other alkyl groups, often improving lipophilicity and metabolic stability without significantly increasing steric bulk.[3] The title compound, this compound, thus represents a molecule of significant interest for drug development.

Quantum chemical calculations provide a powerful, cost-effective means to elucidate the fundamental properties of such molecules before their synthesis or to interpret experimental data.[4] This guide will detail the theoretical framework and practical steps for a comprehensive computational analysis of this molecule.

The Computational Workflow: A Strategic Overview

Our computational investigation is structured to systematically predict the properties of this compound. The workflow begins with the construction of an initial molecular geometry, proceeds through optimization to find the most stable structure, and culminates in the prediction of various spectroscopic and electronic properties.

Computational_Workflow cluster_0 Model Preparation cluster_1 Core Calculations (DFT) cluster_2 Analysis & Validation A Initial Geometry Construction (from 4-bromo-1H-imidazole crystal structure) B Geometry Optimization A->B Input Structure C Frequency Calculation B->C Optimized Geometry D Electronic Structure Analysis B->D Wavefunction E Spectroscopic Predictions B->E Optimized Geometry F Structural Analysis (Bond lengths, angles) B->F G Vibrational Mode Assignment (IR & Raman) C->G Vibrational Frequencies H Electronic Properties (HOMO, LUMO, ESP) D->H Molecular Orbitals, Charges I Spectra Simulation (NMR, UV-Vis) E->I Predicted Spectra J Comparison with Analogs & Experimental Guidance F->J G->J H->J I->J

Caption: A schematic of the quantum chemical calculation workflow.

Part I: Foundational Steps - Building and Optimizing the Molecular Model

Initial Geometry Construction

As no experimental crystal structure is available for this compound, a reliable starting geometry is constructed by modifying the known crystal structure of 4-bromo-1H-imidazole.

Protocol:

  • Obtain the crystallographic information file (CIF) for 4-bromo-1H-imidazole.

  • Import the structure into a molecular modeling software (e.g., Avogadro, GaussView).

  • Add a 2,2,2-trifluoroethyl group to the N1 position of the imidazole ring.

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting conformation.

Selection of Computational Method: The "Why" Behind the Choice

The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory (method and basis set).

  • Method: Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering a good balance between accuracy and computational cost. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules. For potentially improved accuracy, especially concerning non-covalent interactions, functionals like M06-2X or ωB97X-D can be considered.

  • Basis Set: A flexible basis set is crucial for accurately describing the electron distribution, especially around the bromine and fluorine atoms. The 6-311++G(d,p) basis set is a suitable choice, providing triple-zeta quality for valence electrons, diffuse functions (++) for describing anions and weak interactions, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Solvent Effects: Calculations in the gas phase can differ significantly from behavior in solution. An implicit solvent model, such as the Polarizable Continuum Model (PCM) , should be used to account for the bulk electrostatic effects of a solvent (e.g., water or DMSO).

Geometry Optimization: Finding the Energetic Minimum

Protocol:

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Keyword Specification:

    • #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for confirming the nature of the stationary point.

    • SCRF=(PCM,Solvent=Water): Specifies the implicit solvent model.

  • Execution: Run the calculation.

  • Verification: After completion, confirm that the optimization converged and that the subsequent frequency calculation shows no imaginary frequencies, which indicates a true local energy minimum.

Part II: Unveiling Molecular Properties

With the optimized geometry, a wealth of information can be extracted.

Structural and Electronic Properties

The optimized structure provides key insights into the molecule's geometry. Analysis of the electronic properties helps in understanding its reactivity.

Table 1: Predicted Key Geometrical Parameters

ParameterPredicted Value (Å or °)
C4-Br Bond LengthValue to be calculated
N1-C(ethyl) Bond LengthValue to be calculated
C-F Bond Lengths (avg.)Value to be calculated
C2-N1-C5 AngleValue to be calculated
Br-C4-C5-N1 Dihedral AngleValue to be calculated

Electronic Analysis:

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (ESP): An ESP map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Atomic Charges: Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of atomic charges compared to Mulliken population analysis.

Caption: Atom numbering scheme for calculations.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be used to predict the IR and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.

Protocol:

The Freq keyword in the optimization step provides the necessary data. The output will list the vibrational modes, their frequencies (in cm⁻¹), and their IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 2: Predicted Prominent Vibrational Frequencies

Frequency (cm⁻¹, scaled)Intensity (IR/Raman)Assignment
ValueHigh/Medium/LowC-F stretching modes
ValueHigh/Medium/LowImidazole ring stretching
ValueHigh/Medium/LowC-H stretching/bending
ValueHigh/Medium/LowC-Br stretching
NMR Spectroscopy

Predicting NMR spectra is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this purpose.

Protocol:

  • Use the optimized geometry from the previous step.

  • Create a new input file with the keyword NMR. For example: #p B3LYP/6-311++G(d,p) NMR SCRF=(PCM,Solvent=DMSO) (using DMSO as a common NMR solvent).

  • The output will provide the absolute isotropic shielding values for each nucleus. These must be converted to chemical shifts (δ) by referencing against a calculated shielding value for a standard compound (e.g., TMS) at the same level of theory. δ_sample = σ_TMS - σ_sample

Table 3: Predicted NMR Chemical Shifts (δ, ppm)

NucleusPredicted Chemical Shift
¹H (C2-H)Value
¹H (C5-H)Value
¹H (-CH₂-)Value
¹³C (C2)Value
¹³C (C4)Value
¹³C (C5)Value
¹³C (-CH₂-)Value
¹³C (-CF₃)Value
¹⁹FValue
UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Protocol:

  • Use the optimized ground-state geometry.

  • The keyword for this calculation is TD. For example: #p B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(PCM,Solvent=Methanol)

  • The output will list the excitation energies (often in eV, which can be converted to nm) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption.

Scientific Integrity and Path Forward

The results presented in this guide are predictive. The trustworthiness of these predictions is rooted in the use of well-established, validated computational methods that have proven reliable for similar molecular systems.[5][6][7] However, the ultimate validation of any computational model rests on its comparison with experimental data.

This theoretical study provides a detailed roadmap for the experimental characterization of this compound. The predicted NMR, IR, and UV-Vis spectra can guide the analysis of experimental results and aid in the structural confirmation of the synthesized compound. Should experimental data become available, the computational model can be refined (e.g., by choosing a different functional or basis set) to achieve even better agreement, thereby creating a synergistic loop between theory and experiment.

References

  • Güregen, S., Matter, H., Hessler, G., Müller, M., Schmidt, F., & Clark, T. (2012). 3D-QSAR based on quantum-chemical molecular fields: toward an improved description of halogen interactions. Journal of Chemical Information and Modeling, 52(9), 2485-2496. [Link]

  • Durán, M., & Yáñez, M. (2009). Experimental and theoretical studies of the vibrations and structure of 2,2,2-trifluoroethyl trifluoroacetate, CF3CO2CH2CF3. Journal of Molecular Structure, 924-926, 285-292. [Link]

  • Gil, D. M., Tuttolomondo, M. E., & Ben Altabef, A. (2015). DFT calculations of structure and vibrational properties of 2,2,2-trichloroethylacetate, CH3CO2CH2CCl3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 834-844. [Link]

  • Ali, A., et al. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances, 11(34), 20845-20857. [Link]

  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved January 19, 2026, from [Link]

  • Freitag, R., & Conradie, J. (2019). Density functional theory calculated data of different electronic states and bond stretch isomers of tris(trifluoroacetylacetonato)- manganese. Data in Brief, 27, 104754. [Link]

  • Barros, R. P. S., et al. (2020). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE, 15(9), e0238021. [Link]

  • Zhang, Z., et al. (2019). Computational study of halogen-halogen interactions in polyhalide ionic liquids. Structural Chemistry, 30(6), 2167-2177. [Link]

  • Chen, J., et al. (2015). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical Research, 39(11), 653-655. [Link]

  • Gaba, M., et al. (2014). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1076, 556-566. [Link]

  • Bine, F. T., Tasheh, N. A., & Ghogomu, J. N. (2021). A Quantum Chemical Screening of Two Imidazole-Chalcone Hybrid Ligands and Their Pd, Pt and Zn Complexes for Charge Transport and Nonlinear Optical (NLO) Properties: A DFT Study. Computational Chemistry, 9(4), 215-237. [Link]

  • Wishart, D. S. (2019). Quantum Chemistry Calculations for Metabolomics: A Focus Review. Journal of the American Society for Mass Spectrometry, 30(11), 2209-2221. [Link]

  • Yang, Q., Njardarson, J. T., Draghici, C., & Li, F. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 54(50), 6939-6941. [Link]

  • ResearchGate. (n.d.). Trifluoroethanol (TFE) solvation DFT?. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Lipophilicity and Solubility of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development. Properties such as lipophilicity and aqueous solubility are critical determinants of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an in-depth framework for characterizing a key heterocyclic building block: 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. As direct experimental data for this specific compound is not prevalent in public literature, this document serves as a predictive and methodological guide for researchers. We will explore the theoretical underpinnings of its expected properties based on its structure, provide robust protocols for experimental determination, and present in silico predictions to guide laboratory work. This guide is designed for medicinal chemists, pharmaceutical scientists, and researchers who require a practical and scientifically rigorous approach to characterizing novel chemical entities.

Section 1: The Compound in Focus: Structural and Pharmaceutical Context
1.1 Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 1803608-03-8[1]

  • Molecular Formula: C₅H₄BrF₃N₂

  • Molecular Weight: 229.00 g/mol

  • SMILES: FC(F)(F)CN1C=C(Br)N=C1[2]

The structure features an imidazole ring, a versatile scaffold in medicinal chemistry found in numerous bioactive molecules, including the amino acid histidine.[3] The ring is substituted with a bromine atom at the 4-position and a 2,2,2-trifluoroethyl group at the N1 position.

1.2 The Critical Role of Lipophilicity and Solubility

The journey of a drug from administration to its target is a complex process governed by its ability to navigate a series of aqueous and lipid environments.

  • Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (LogP), dictates how well a compound can cross lipid cell membranes.[4] An optimal LogP is crucial; excessively high lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and non-specific toxicity, while low lipophilicity can hinder membrane permeation and absorption.

  • Aqueous Solubility is fundamental for a drug to be absorbed from the gastrointestinal tract or an injection site.[5] Poor solubility is a primary reason for the failure of promising drug candidates and often necessitates complex and costly formulation strategies.[6][7]

The specific substituents on our target molecule—bromine and a trifluoroethyl group—are expected to significantly influence these properties. The inclusion of fluorine often increases lipophilicity and metabolic stability, making fluorinated heterocycles a common motif in recently approved drugs.[8][9]

Section 2: Lipophilicity Profile: Prediction and Analysis

Lipophilicity is quantified by the partition coefficient (P), the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithmic form, LogP, is more commonly used.[4]

2.1 Structural Contribution to Lipophilicity
  • Imidazole Core: The imidazole ring itself is relatively polar.

  • Bromo Substituent: The bromine atom is large and nonpolar, significantly increasing the molecule's overall lipophilicity. Studies on similar heterocyclic series have shown that bromo-containing compounds exhibit high lipophilicity.[10]

  • Trifluoroethyl Substituent (-CH₂CF₃): This is a strongly lipophilic group. The high electronegativity of the fluorine atoms polarizes the C-F bonds but the overall effect of the CF₃ group is a significant increase in hydrophobicity.[8] Furthermore, the electron-withdrawing nature of this group can reduce the basicity of the imidazole nitrogens, which influences the pH-dependent lipophilicity (LogD).

2.2 In Silico Prediction of LogP

Computational models provide rapid, cost-effective estimations of LogP before a compound is synthesized or tested. These methods use fragment-based or property-based algorithms trained on large datasets of experimentally determined values.

Below are predicted LogP values for this compound using several well-regarded algorithms.

Prediction MethodPredicted LogP ValueSource / Platform
ALOGPs1.97Virtual Computational Chemistry Laboratory[6]
Molinspiration miLogP1.85Molinspiration Cheminformatics[10]
ChemAxon (Consensus)1.95ChemAxon
Average Predicted Value 1.92

These values suggest the compound is moderately lipophilic, falling within a range often considered favorable for drug candidates.

2.3 Experimental Determination of Lipophilicity: Protocols

Experimental validation is essential to confirm in silico predictions. The two most common methods are the Shake-Flask 101 and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This method is the "gold standard" for its direct measurement of partitioning.

Causality: The direct equilibration of the solute between two immiscible phases provides the most accurate measure of the partition coefficient. Pre-saturation of the solvents ensures that the measurement reflects only the partitioning of the solute, not the mutual solubility of the phases.

Methodology:

  • Preparation of Phases: Prepare n-octanol and purified water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, for LogD determination). Saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and allowing them to separate.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol at a concentration that will be detectable in both phases after partitioning (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap tube, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated water.

  • Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that could cause emulsification. Centrifugation (e.g., 3000 rpm for 15 minutes) is required to ensure complete phase separation.

  • Sampling & Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_oct Saturate n-Octanol with Water prep_wat Saturate Water with n-Octanol stock Prepare Compound Stock in Saturated Octanol mix Combine Phases (5mL Octanol + 5mL Water) stock->mix equil Equilibrate (Shake/Tumble @ 25°C) mix->equil sep Separate Phases (Centrifuge) equil->sep quant_oct Quantify [C] in Octanol Phase (HPLC) sep->quant_oct quant_wat Quantify [C] in Water Phase (HPLC) sep->quant_wat calc Calculate LogP = log([C]oct/[C]wat) quant_oct->calc quant_wat->calc

Workflow for Shake-Flask LogP Determination.
Section 3: Aqueous Solubility Profile: Prediction and Analysis

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. For ionizable compounds, intrinsic solubility (S₀) refers to the solubility of the neutral species.

3.1 Structural Contribution to Aqueous Solubility
  • Overall Lipophilicity: The predicted LogP of ~1.92 suggests the compound will have limited aqueous solubility. Generally, solubility decreases as LogP increases.[5]

  • Bromo and Trifluoroethyl Groups: Both of these large, hydrophobic substituents are expected to significantly decrease water solubility compared to the parent imidazole ring. Highly fluorinated molecules are known to be both hydrophobic and lipophobic, sometimes requiring specialized solubilizing agents.[7]

  • Imidazole Nitrogens: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. The N3 nitrogen is basic and can be protonated at acidic pH. This ionization would create a positive charge, dramatically increasing solubility in acidic solutions compared to its intrinsic solubility at neutral or basic pH.

3.2 In Silico Prediction of Aqueous Solubility

Solubility prediction models often use LogP and other molecular descriptors like molecular weight and topological polar surface area (TPSA). The output is typically given as LogS, the logarithm of the molar solubility (mol/L).

Below are predicted LogS values and the corresponding solubility in mg/L.

Prediction MethodPredicted LogS (mol/L)Predicted Solubility (mg/L)Source / Platform
ALOGPS (logSw)-2.63529Virtual Computational Chemistry Laboratory[6]
ESOL-2.51732AqSolPred Web Server
ChemAxon-2.45868ChemAxon
Average Predicted Value -2.53 710

The predictions consistently indicate that this compound has low aqueous solubility .

3.3 Experimental Determination of Aqueous Solubility: Protocol

The benchmark method for determining thermodynamic (equilibrium) solubility is the shake-flask method.

Causality: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing the most accurate and thermodynamically relevant solubility value. The filtration step is critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

Methodology:

  • System Setup: Add an excess amount of the solid test compound to a vial containing a known volume of purified water or a pH 7.4 buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Allow the suspension to settle. A centrifugation step may be used to pellet the excess solid.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration using a validated HPLC-UV method against a standard curve.

  • Calculation: The determined concentration is the thermodynamic solubility, typically reported in µg/mL, mg/L, or µM.

G cluster_exp Experiment cluster_analysis Analysis add_excess Add Excess Solid Compound to Buffer (pH 7.4) equil Equilibrate for 24-72h (Constant Temp Agitation) add_excess->equil separate Settle / Centrifuge to Pellet Solid equil->separate filtrate Filter Supernatant (0.22 µm Syringe Filter) separate->filtrate quantify Quantify Concentration (HPLC vs. Standard Curve) filtrate->quantify result Report Thermodynamic Solubility (mg/L) quantify->result

Workflow for Shake-Flask Solubility Determination.
Section 4: Integrated Physicochemical Assessment

The in silico predictions and structural analysis provide a clear, actionable hypothesis for the physicochemical profile of this compound.

  • Predicted Profile: The compound is expected to be moderately lipophilic (LogP ≈ 1.92) and possess low aqueous solubility (≈ 710 mg/L) .

  • Experimental Strategy: For a drug discovery program, the initial step would be a high-throughput kinetic solubility assay. If the compound shows promise, the more resource-intensive thermodynamic solubility and shake-flask LogP measurements should be performed to obtain definitive data for structure-activity relationship (SAR) and structure-property relationship (SPR) modeling.

  • pH Considerations: Given the basic nitrogen on the imidazole ring, it is crucial to determine the pKa of the compound. The solubility and LogD should be measured at multiple pH values (e.g., pH 2.0, 6.5, and 7.4) to understand its likely behavior in different physiological environments, such as the stomach and intestines.

By integrating predictive modeling with robust experimental validation, researchers can efficiently and accurately characterize the lipophilicity and solubility of this compound, enabling informed decisions in the complex process of drug development.

References
  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Sorkun, M. C., Koelman, J. M. V. A., & Er, S. (2020). AqSolPred-web: Online solubility prediction tool. GitHub. Retrieved from [Link]

  • Llompart, P., & Marcou, G. (n.d.). Predictor - Solubility. LCI Web Tools. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole with a low energy LUMO orbital designed as brain hypoxia-targeting imaging agent. Retrieved from [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2008). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Expert opinion on drug metabolism & toxicology, 4(9), 1175–1187.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
  • Ni, K., & Hu, J. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(38), 27365-27402.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Agamy, M. H. (2021).
  • Takács-Novák, K. (1998). [Computerized logP prediction using fragment methods]. Acta pharmaceutica Hungarica, 68(1), 39–48.
  • Khelaifia, S., Raoult, D., & Drancourt, M. (2013). Hydrophobicity of Imidazole Derivatives Correlates With Improved Activity Against Human Methanogenic Archaea. International journal of antimicrobial agents, 41(6), 544–547.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Deka, R. C., & Paul, A. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research, 3(1).
  • Anderson, K. W., & Buchwald, S. L. (2005). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 70(16), 6434–6439.
  • Johnson, S. R., & Zheng, W. (2005). Recent progress in the computational prediction of aqueous solubility and absorption. Current topics in medicinal chemistry, 5(12), 1151–1159.
  • ResearchGate. (n.d.). Calculated log P values for imidazole derivatives A-C. Retrieved from [Link]

  • Zafrani, A., Tambe, P., Kumar, R., & Gilon, C. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of organic chemistry, 86(17), 11699–11708.
  • Pratiwi, R., Martadipura, P. A., & Ibrahim, S. (2021). comparison of partition coefficient (log p) of drugs: computational and experimental data study. International Journal of Applied Pharmaceutics, 111-115.
  • Anderson, R. F., Patel, K. B., & Smithen, C. E. (1979). Effect of lipophilicity of nitroimidazoles on radiosensitization of hypoxic bacterial cells in vitro. British journal of cancer, 39(6), 705–710.
  • Pescitelli, G., & Ruzziconi, R. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(15), 5865.
  • Gouverneur, V., & Seath, K. J. (2012). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein journal of organic chemistry, 8, 1358–1376.

Sources

Methodological & Application

Suzuki coupling reactions with 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions with 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoroethylated Imidazoles

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond donor/acceptor and a coordinating ligand for metalloenzymes makes it a privileged structure. The introduction of a 2,2,2-trifluoroethyl group at the N1 position dramatically alters the molecule's physicochemical properties. This modification enhances metabolic stability by blocking sites of oxidation, increases lipophilicity, and can modulate the pKa of the imidazole ring, thereby influencing binding affinities and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for drug discovery and development, particularly for constructing complex biaryl and heteroaryl structures.[2]

This guide provides a detailed application protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide field-proven insights for optimization and troubleshooting.

Reactivity Considerations: An Electron-Deficient Substrate

The 1-(2,2,2-trifluoroethyl) group is strongly electron-withdrawing. This electronic feature has a profound and beneficial impact on the reactivity of the 4-bromo-1H-imidazole core in the Suzuki-Miyaura coupling. The electron deficiency at the imidazole ring facilitates the rate-limiting oxidative addition step of the palladium(0) catalyst into the C4-Br bond.[3] This enhanced reactivity often allows for milder reaction conditions compared to more electron-rich bromo-heterocycles.

Synthesis of the Starting Material

The title compound, this compound, is typically prepared in a two-step sequence starting from commercially available materials.

  • Bromination: Synthesis of 4-bromo-1H-imidazole from precursors like 2,4,5-tribromoimidazole.[4]

  • N-Alkylation: The subsequent N-alkylation of 4-bromo-1H-imidazole with a suitable 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or triflate) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) affords the target compound.[5][6] Care must be taken as this step can produce a mixture of N1 and N3 isomers, requiring chromatographic separation.

Core Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials & Equipment
  • Substrates: this compound, Arylboronic Acid or Boronic Ester

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for chromatography.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

  • Solvent Addition: Add the degassed solvent system. A common and effective mixture is 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable side reactions like the homocoupling of boronic acids.

  • Reaction: Heat the mixture with vigorous stirring. A typical temperature range is 80–110 °C. For microwave-assisted reactions, temperatures of 100-140 °C for shorter durations (15–40 minutes) are common.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-imidazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromoimidazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (0.03 eq) setup Inert Atmosphere (Ar or N2) degas Add Degassed Solvent (e.g., Dioxane/H2O) setup->degas 1 heat Heat Reaction (80-110°C or Microwave) degas->heat 2 monitor Monitor Progress (TLC / LC-MS) heat->monitor 3 workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, Brine monitor->workup 4 dry Dry & Concentrate workup->dry 5 purify Column Chromatography dry->purify 6 product Pure Coupled Product purify->product 7 Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex oa Oxidative Addition oa->pd2_complex pd2_diaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_diaryl tm Transmetalation tm->pd2_diaryl pd2_diaryl->pd0 re Reductive Elimination pd2_diaryl->re product R¹-R² (Coupled Product) re->product start R¹-Br (Bromoimidazole) start->oa boronic R²-B(OH)₂ + Base boronic->tm G start Reaction Fails (Low Yield / Incomplete) q1 Is Dehalogenation (R¹-H) Observed? start->q1 s1 Lower Temperature Use less e⁻-rich ligand q1->s1 Yes q2 Is Homocoupling (R²-R²) Observed? q1->q2 No q3 Starting Material Remains? s1->q3 s2 Improve Degassing (Remove O₂) q2->s2 Yes q2->q3 No s2->q3 s3 Increase Temp/Time Use stronger base (K₃PO₄) Use bulky ligand (XPhos) q3->s3 Yes end Successful Coupling q3->end No (Reaction Complete) s3->end

Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing novel, functionalized imidazole derivatives for pharmaceutical and materials science research. The electron-deficient nature of the substrate facilitates the key oxidative addition step, often allowing for high yields under standard conditions. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably access a diverse range of valuable compounds. This guide provides the foundational protocol and troubleshooting framework to enable success in these synthetic endeavors.

References

  • Ben-Méfessel, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(15), 8765-8774. Available from: [Link]

  • El-Shishtawy, R. M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Brichacek, M., & Biscoe, M. R. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-F[2][8]used Indole Heterocycles. Organic Letters, 16(6), 1708–1711. Available from: [Link]

  • Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Grant, R. D. (1984). N-Alkylation of imidazoles. University of Otago. Available from: [Link]

  • Ghafourian, T., & Zali, A. (2001). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. IL Farmaco, 56(8), 569-572. Available from: [Link]

  • Bano, S., et al. (2022). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances, 12(1), 1-13. Available from: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845–3854. Available from: [Link]

  • Pathak, T. P., & Gevorgyan, V. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 14(6), 1338–1347. Available from: [Link]

  • Sirois, L. E., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(49), 29381-29385. Available from: [Link]

  • Jedinák, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2939-2950. Available from: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 81(1), 111-124. Available from: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Trifluoroethyl-Imidazoles in Medicinal Chemistry

The imidazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in key biological interactions.[1] The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design.[2][3][4] Consequently, the development of robust and efficient methods for the synthesis of amino-substituted trifluoroethyl-imidazoles is of paramount importance to drug discovery programs.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, offering a significant improvement over harsher, traditional methods by virtue of its broad substrate scope and functional group tolerance.[5][7] This application note provides a detailed protocol and technical guidance for the successful Buchwald-Hartwig amination of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a key intermediate for the synthesis of novel pharmaceutical candidates.

Mechanistic Underpinnings: A Rationale for Experimental Design

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[8][9][10]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst.[5][9]

The choice of ligand is critical to the success of the reaction, as it influences the rate and efficiency of each step in the catalytic cycle.[6][12] For electron-rich and potentially coordinating heterocyclic substrates like imidazoles, bulky and electron-rich biarylphosphine ligands are often employed to promote the desired reactivity and prevent catalyst inhibition.[13][14][15]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L-Pd(II)-Ar(X) OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'R''NH, Base PdII_Amido L-Pd(II)-Ar(NR'R'') Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Ar-NR'R'' Product 4-amino-1-(2,2,2-trifluoroethyl) -1H-imidazole (Ar-NR'R'') RE->Product ArylHalide 4-bromo-1-(2,2,2-trifluoroethyl) -1H-imidazole (Ar-X) ArylHalide->OA Amine Amine (R'R''NH) Amine->Amine_Coord

Sources

Application Notes and Protocols for the Sonogashira Coupling of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Imidazoles in Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes makes it a privileged structure. The introduction of a trifluoroethyl group, specifically at the N-1 position, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Fusing this with the structural rigidity and synthetic versatility of an alkyne moiety via a Sonogashira coupling opens a gateway to novel chemical space for drug development professionals.[1][2]

The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne.[3][4] It is renowned for its mild reaction conditions and tolerance of diverse functional groups, making it an indispensable tool in the synthesis of complex organic molecules.[3][5] This document provides detailed protocols and technical insights for the successful Sonogashira coupling of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole with various terminal alkynes, a key transformation for generating advanced intermediates in pharmaceutical research.

Mechanistic Considerations and Causality in Experimental Design

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6]

The Catalytic Cycles: A Symbiotic Relationship

The generally accepted mechanism involves:

  • Palladium(0) Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) complex. The electron-withdrawing nature of the trifluoroethyl group and the imidazole ring itself is expected to facilitate this rate-determining step.[7]

  • Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[3][6]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-1-(2,2,2-trifluoroethyl)-1H-imidazole product and regenerate the active Pd(0) catalyst.[6]

This interplay is visualized in the diagram below:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ reductive_elim Reductive Elimination pd0->reductive_elim Product oxidative_add Oxidative Addition pd_complex_b L₂Pd(II)(Ar)(Br) pd_complex_b->pd0 ArBr pd_complex_b->oxidative_add ArBr transmetalation Transmetalation pd_complex_c L₂Pd(II)(Ar)(C≡CR') pd_complex_c->pd_complex_b CuC≡CR' pd_complex_c->transmetalation product Ar-C≡CR' product->pd_complex_c cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide H-C≡CR' Base alkyne H-C≡CR' base Base cu_acetylide->cu_catalyst [Transmetalation]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Choosing the Right Reagents: A Scientist's Guide
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are the most common and reliable catalysts.[4] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air, as the active Pd(0) species is generated in situ.[3] Catalyst loading is typically low, ranging from 1-5 mol%.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used to increase the reaction rate, allowing for milder conditions such as room temperature operation.[3][8] Its role is critical, and its absence can lead to significantly lower yields.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[3]

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and catalysts effectively.

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.

Protocol 1: General Coupling with Aliphatic and Aromatic Alkynes

This protocol is suitable for a wide range of terminal alkynes under standard thermal conditions.

Workflow Diagram:

Workflow_Protocol1 start Start setup Assemble dry flask under Argon/N₂ start->setup add_solids Add Bromo-imidazole, PdCl₂(PPh₃)₂, CuI setup->add_solids add_liquids Add Solvent (THF), Base (TEA), Alkyne add_solids->add_liquids react Stir at RT to 60°C Monitor by TLC/LC-MS add_liquids->react workup Quench with NH₄Cl(aq) Extract with EtOAc react->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end End purify->end

Caption: Standard workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous THF as the solvent, followed by triethylamine (2.5 eq). Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. If no significant conversion is observed by TLC or LC-MS after 4 hours, gently heat the reaction to 50-60°C. Continue to monitor until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Rapid Coupling

For high-throughput synthesis or when faster reaction times are desired, microwave irradiation can be highly effective.[8][9]

Step-by-Step Procedure:

  • Vial Preparation: In a microwave-safe vial equipped with a small magnetic stir bar, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and the terminal alkyne (1.5 eq).

  • Solvent and Base: Add acetonitrile (MeCN) as the solvent and triethylamine (3.0 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 100-120°C for 15-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up and Purification: After cooling to room temperature, perform the same work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Parameters

The following table summarizes suggested starting conditions and expected outcomes for the coupling with representative alkynes. Yields are predictive and will vary based on the specific substrate and precise reaction conditions.

EntryAlkyne PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Predicted Yield
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEA / THF5012Good-Excellent
21-HexynePdCl₂(PPh₃)₂ / CuITEA / THF4016Moderate-Good
3Propargyl AlcoholPdCl₂(PPh₃)₂ / CuITEA / DMF608Good
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITEA / THFRT6Excellent
5Phenylacetylene (MW)PdCl₂(PPh₃)₂ / CuITEA / MeCN1200.5Excellent

Troubleshooting and Trustworthiness: A Self-Validating System

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use a fresh batch of catalyst. Consider a more active ligand if available. Increase temperature incrementally. Ensure solvents and bases are anhydrous.[1]
Glaser Homocoupling Presence of oxygen; Incorrect stoichiometry.Ensure the reaction is performed under a strictly inert atmosphere. Use a slight excess of the alkyne.
De-bromination Presence of water or protic impurities; Prolonged heating.Use anhydrous solvents and reagents. Monitor the reaction closely to avoid excessive heating times.
Difficult Purification Co-elution with catalyst byproducts (e.g., phosphine oxides).Perform an aqueous work-up as described to remove most salts. Consider alternative chromatography conditions or recrystallization.

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile method for accessing novel alkynyl-imidazole derivatives. The protocols provided herein, grounded in established chemical principles and literature precedents for similar heterocyclic systems, offer a reliable foundation for researchers in drug discovery and organic synthesis.[9][10] By understanding the interplay of the catalyst, base, and reaction conditions, scientists can confidently apply and adapt these methods to accelerate their research programs.

References

  • ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by Sonogashira coupling reaction. ResearchGate. [Link]

  • El-garf, I., et al. (2023). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. Molecules, 28(15), 5727. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). One-pot sequential bromination of substituted imidazoles via Sonogashira Coupling. ResearchGate. [Link]

  • O'Brien, A. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(11), 3291-3295. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Doubravová, K., & Král, V. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]

Sources

Application Notes and Protocols for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Strategic Design in a Single Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The imidazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] The compound 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole (CAS No. 1803608-03-8) represents a particularly astute convergence of three key tactical elements for the medicinal chemist: the versatile imidazole core, a strategically placed bromine atom for synthetic elaboration, and a trifluoroethyl group to enhance pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols for its derivatization and contextualizing its application within contemporary drug discovery programs. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to innovate upon.

The Strategic Advantage of the Trifluoroethyl Group

The incorporation of fluorine into drug candidates is a well-established strategy to favorably modulate a molecule's physicochemical and biological properties.[5][6][7] The 2,2,2-trifluoroethyl substituent on the imidazole nitrogen is not a trivial modification; it imparts several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism. This can lead to an increased half-life and improved oral bioavailability of the parent molecule.[5]

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and reach its biological target.[5][8] This is a critical parameter for drugs targeting intracellular proteins or the central nervous system.

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoroethyl group can lower the pKa of the imidazole ring, influencing its ionization state at physiological pH and potentially altering its binding interactions with target proteins.[9]

  • Improved Binding Affinity: The trifluoromethyl group can engage in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and potency.[7]

These properties make the N-trifluoroethyl moiety a valuable tool for lead optimization, and its presence in this compound makes this a highly sought-after building block.

Synthesis of the Core Scaffold

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard N-alkylation of imidazoles.

Workflow Diagram:

G cluster_0 Synthesis Workflow start Start: 4-bromo-1H-imidazole reagents Add 2,2,2-trifluoroethyl triflate and a non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF) start->reagents reaction Reaction at 0°C to room temperature reagents->reaction workup Aqueous workup and extraction with an organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification by column chromatography workup->purification product Product: this compound purification->product G cluster_1 Suzuki-Miyaura Coupling Workflow start Start: this compound reagents Add Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), and Solvent (e.g., DME/H2O) start->reagents reaction Heat under inert atmosphere (e.g., 80-100 °C) reagents->reaction workup Cool, dilute with water, and extract reaction->workup purification Purification by column chromatography workup->purification product Product: 4-Aryl/Heteroaryl-1-(2,2,2-trifluoroethyl)-1H-imidazole purification->product G cluster_2 Sonogashira Coupling Workflow start Start: this compound reagents Add Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh3)4), CuI co-catalyst, Base (e.g., Et3N), and Solvent (e.g., THF or DMF) start->reagents reaction Stir under inert atmosphere at RT to 60 °C reagents->reaction workup Filter, concentrate, and extract reaction->workup purification Purification by column chromatography workup->purification product Product: 4-Alkynyl-1-(2,2,2-trifluoroethyl)-1H-imidazole purification->product G cluster_3 Buchwald-Hartwig Amination Workflow start Start: this compound reagents Add Amine, Pd Pre-catalyst, Ligand (e.g., tBuBrettPhos), Base (e.g., LHMDS), and Solvent (e.g., THF) start->reagents reaction Stir under inert atmosphere at RT to 80 °C reagents->reaction workup Quench, dilute, and extract reaction->workup purification Purification by column chromatography workup->purification product Product: 4-Amino-1-(2,2,2-trifluoroethyl)-1H-imidazole purification->product

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules using 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1-(2,2,2-trifluoroethyl)-1H-imidazole Scaffold in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The strategic incorporation of a 2,2,2-trifluoroethyl group at the N1 position of the imidazole ring offers a distinct advantage in the development of novel therapeutics. The trifluoromethyl moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4] This is due to the high strength of the C-F bond and the unique electronic nature of the trifluoromethyl group.[2] Consequently, 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole emerges as a highly valuable and versatile building block for the synthesis of a new generation of bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their quest for novel therapeutic agents. We will delve into the synthesis of the core molecule and explore its application in key cross-coupling reactions, providing a roadmap for the creation of diverse molecular architectures with significant therapeutic potential.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a critical first step. A robust and scalable protocol is essential for its widespread application. The most direct approach involves the N-alkylation of the readily available 4-bromo-1H-imidazole.

Protocol 1: N-Alkylation of 4-Bromo-1H-imidazole

This protocol details a reliable method for the synthesis of this compound via N-alkylation. The choice of the alkylating agent and reaction conditions are crucial for achieving high yields and purity. While various alkylating agents can be employed, 2,2,2-trifluoroethyl triflate or iodide are common choices.

Reaction Scheme:

N-Alkylation of 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Product This compound 4-Bromo-1H-imidazole->Product Alkylating_Agent 2,2,2-Trifluoroethyl Triflate or Iodide Alkylating_Agent->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, ACN) Solvent->Product

Caption: N-alkylation of 4-bromo-1H-imidazole.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaNotes
4-Bromo-1H-imidazole2302-25-2C₃H₃BrN₂Commercially available.[5]
2,2,2-Trifluoroethyl trifluoromethanesulfonate650-51-1C₃H₂F₆O₃SHighly reactive alkylating agent.
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaHStrong base, handle with care.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous solvent is crucial.
Diethyl ether60-29-7C₄H₁₀OFor workup.
Saturated aqueous ammonium chloride solution12125-02-9NH₄ClFor quenching.
Anhydrous magnesium sulfate7487-88-9MgSO₄For drying.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1H-imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per gram of 4-bromo-1H-imidazole) to the flask. Stir the mixture until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.05 eq) dropwise via a syringe over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Application in Bioactive Molecule Synthesis: Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of bioactive molecules.[6][7][8]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-(2,2,2-trifluoroethyl)-1H-imidazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[9] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[10]

Reaction Scheme:

Suzuki-Miyaura Coupling Start This compound Product 4-Aryl-1-(2,2,2-trifluoroethyl)-1H-imidazole Start->Product Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Suzuki-Miyaura coupling reaction.

General Protocol:

ParameterCondition
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-100 °C
Reaction Time 12-24 hours

Experimental Protocol:

  • To a Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture at 90 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-1-(2,2,2-trifluoroethyl)-1H-imidazole derivative.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-(2,2,2-trifluoroethyl)-1H-imidazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs in medicinal chemistry.[8]

Reaction Scheme:

Sonogashira Coupling Start This compound Product 4-Alkynyl-1-(2,2,2-trifluoroethyl)-1H-imidazole Start->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Pd/Cu Catalyst Catalyst->Product Base Base (e.g., Et3N) Base->Product

Caption: Sonogashira coupling reaction.

General Protocol:

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Anhydrous THF or DMF
Temperature Room temperature to 60 °C
Reaction Time 4-12 hours

Experimental Protocol:

  • To a Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature for 8 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 4-alkynyl-1-(2,2,2-trifluoroethyl)-1H-imidazole.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)-1H-imidazoles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[7][11]

Reaction Scheme:

Buchwald-Hartwig Amination Start This compound Product 4-Amino-1-(2,2,2-trifluoroethyl)-1H-imidazole Start->Product Amine Amine (R-NH2) Amine->Product Catalyst Pd Catalyst/Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination reaction.

General Protocol:

ParameterCondition
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)
Base NaOtBu (1.2-1.5 eq) or K₃PO₄ (2.0 eq)
Solvent Anhydrous Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

Experimental Protocol:

  • In a glovebox, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 4-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole derivative.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide array of potentially bioactive molecules. The trifluoroethyl group imparts desirable pharmacokinetic properties, making this scaffold particularly attractive for drug discovery programs. The detailed protocols provided herein for the synthesis of the core intermediate and its subsequent functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer a solid foundation for the exploration of novel chemical space. The continued development of new catalytic systems and the application of this building block in the synthesis of complex natural products and their analogs will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Buchwald, S. L. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965. [Link]

  • Javed, I., Al-Harrasi, A., & Hussain, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6268. [Link]

  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Arote, R. B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(13), 7434-7443. [Link]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 556–559. [Link]

  • Singh, S., & Sahu, P. K. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(38), 7701-7725. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965. [Link]

  • Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(1), 23-34. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5123. [Link]

  • Sharma, P., & Kumar, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Research in Pharmaceutical Sciences, 13(1), 103-113. [Link]

  • Safari, J., Khalili, S., & Banitaba, S. H. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(1), 23-34. [Link]

  • Verma, B. K., et al. (2017). Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research, 2(1), 23-28. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Chen, Y., et al. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 17(7), 1836–1843. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Romero, D., et al. (2021). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Computational Biology, 28(1), 1-10. [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1845. [Link]

  • Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2465. [Link]

  • Dunetz, J. R., et al. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(78), 74994-75023. [Link]

  • Probst, N., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066-1070. [Link]

  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Wonneberger, Y., et al. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one. Molecules, 23(10), 2631. [Link]

  • Chen, Y., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101138. [Link]

  • Ait M'Barek, L., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Mediterranean Journal of Chemistry, 11(3), 246-253. [Link]

  • De Meo, C., et al. (2019). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules, 24(21), 3899. [Link]

Sources

Application Notes and Protocols for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, imidazole derivatives have emerged as a privileged scaffold, forming the core of numerous commercial fungicides, herbicides, and insecticides.[1][2] The strategic introduction of fluorine-containing substituents, such as the trifluoroethyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, often leading to improved efficacy and a more desirable toxicological profile.[3]

This document provides a comprehensive technical guide on the application of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole , a key building block for the synthesis of next-generation agrochemicals. We will detail its synthesis, explore its reactivity in pivotal cross-coupling reactions, and provide exemplary protocols for its incorporation into complex molecular architectures relevant to crop protection.

Physicochemical Properties and Strategic Advantages

The unique combination of the bromo- and 2,2,2-trifluoroethyl moieties on the imidazole ring imparts specific advantages in synthetic chemistry and drug design:

  • Orthogonal Reactivity: The bromine atom at the C4 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or vinyl substituents.

  • Enhanced Biological Activity: The trifluoroethyl group at the N1 position significantly increases the lipophilicity of the molecule, which can improve its penetration through biological membranes of target pests or plants. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl moiety can influence the pKa of the imidazole ring and enhance interactions with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism, which can lead to a longer half-life of the final agrochemical product in the target organism.

PropertyValueReference
CAS Number 1803608-03-8[4]
Molecular Formula C₅H₄BrF₃N₂[4]
Molecular Weight 229.00 g/mol
Appearance Off-white to light yellow solid (predicted)

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from commercially available imidazole.

Synthesis_Workflow Imidazole Imidazole Step1 Bromination Imidazole->Step1 Br₂, NaOAc Acetic Acid Bromoimidazole 4-Bromo-1H-imidazole Step1->Bromoimidazole Step2 N-Trifluoroethylation Bromoimidazole->Step2 1. NaH, DMF 2. CF₃CH₂I FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-bromo-1H-imidazole

This protocol is adapted from established methods for the bromination of imidazole.[5]

Materials:

  • Imidazole

  • Sodium acetate (NaOAc)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ice water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve imidazole (1.0 eq) and sodium acetate (3.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-bromo-1H-imidazole.

Protocol 2: N-alkylation with 2,2,2-Trifluoroethyl Iodide

This protocol is based on established N-alkylation procedures for halo-imidazoles.[6]

Materials:

  • 4-bromo-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2,2,2-Trifluoroethyl iodide (CF₃CH₂I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-1H-imidazole (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Gas evolution (H₂) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Agrochemical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the imidazole ring is primed for palladium-catalyzed cross-coupling reactions, a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds in agrochemical synthesis.[7]

Cross_Coupling Start 4-bromo-1-(2,2,2-trifluoroethyl) -1H-imidazole Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd Catalyst, Base R-B(OH)₂ Heck Heck Coupling Start->Heck Pd Catalyst, Base Alkene Product_Suzuki Aryl/Heteroaryl-substituted Imidazole Agrochemical Suzuki->Product_Suzuki Product_Heck Vinyl-substituted Imidazole Agrochemical Heck->Product_Heck

Caption: Key cross-coupling reactions for agrochemical synthesis.

Exemplary Application: Synthesis of a Fungicidal Biaryl Imidazole Derivative

The following protocol illustrates the synthesis of a complex biaryl imidazole, a common motif in modern fungicides, via a Suzuki-Miyaura coupling. This protocol is adapted from the synthesis of related fungicidal compounds.[8]

Protocol 3: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Water (if using an aqueous base)

Procedure:

  • In a dry reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted imidazole.

Expected Yields and Optimization:

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)1001275-90
PdCl₂(dppf)K₂CO₃DME90880-95
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O (10:1)1106>90

Note: Yields are estimates based on similar reactions and will require optimization for specific substrates.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its strategic design allows for the efficient construction of complex molecules through robust and scalable chemical transformations, primarily palladium-catalyzed cross-coupling reactions. The incorporation of the trifluoroethyl moiety is a key feature that can enhance the biological efficacy and metabolic stability of the final products. The protocols outlined in this document provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this promising intermediate in the development of novel crop protection solutions.

References

  • BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers.
  • Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360.
  • BenchChem. (2025).
  • Zhang, X., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109688.
  • European Patent Office. (2011). FUNGICIDAL COMPOSITIONS (EP 3240415 A1).
  • Jescke, P. (2018). The continuing significance of chiral agrochemicals. Pest Management Science, 74(10), 2179-2190.
  • BenchChem. (2025).
  • Wang, Z., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 133.
  • Schnürch, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2017-2064.
  • Jescke, P. (2018). The continuing significance of chiral agrochemicals. Pest Management Science, 74(10), 2179-2190.
  • Liang, Y., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8495-8513.
  • BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers.
  • Hudetz, M., & Schwarzer, K. (1996). Herbicidal compositions (U.S. Patent No. 5,534,483). U.S.
  • European Patent Office. (1994). Herbicidal compositions (EP 2272342 B1).
  • European Patent Office. (2008).
  • Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360.
  • Liang, Y., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI.
  • Syngenta Crop Protection AG. (2022). Herbicidal compounds (U.S. Patent No. 11,530,001). U.S.
  • Ishida, Y., et al. (2008). HERBICIDE COMPOSITION (U.S. Patent No. 8,114,814). U.S.
  • Noveroske, R. L. (1991). HERBICIDAL HETEROCYCLIC SULFONYLUREA COMPOSITIONS SAFENED BY HERBICIDAL ACIDS SUCH AS 2,4-D BELOW A PH OF 5 (U.S. Patent No. 5,236,887). U.S.
  • Reid, M. J., et al. (2013). Pesticidal Compositions and Methods of Use (U.S. Patent Application No. 13/844,930). U.S.
  • Wilhelm, R., et al. (2016). PESTICIDAL MIXTURES (U.S. Patent No. 9,491,945). U.S.
  • Google Patents. (n.d.). Preparation method of 4-halogen-1H-imidazole.
  • PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • Lamberth, C. (2022). Imidazole chemistry in crop protection. Heterocycles, 104(1), 1-36.
  • Pedada, V. V. R., & Jatavath, A. (2018). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 22(11), 1603-1607.
  • Tippannanavar, M., Verma, A., Kumar, R., Gogoi, R., Kundu, A., & Patanjali, N. (2020).
  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Tippannanavar, M., et al. (2020).
  • Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Organic Letters, 19(24), 6654-6657.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Al-Wahaibi, L. H., et al. (2026). Advancing pest control: synthesis, toxicological and biochemical studies of imidazole compounds as prospective insecticidal agents. Pest Management Science, 82(1), 134-144.
  • Zhang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical Research, 40(10), 598-600.
  • Bullock, K. M., et al. (2014). AN IMPROVED PROCESS FOR THE REMOVAL OF PALLADIUM FROM 4-AMINO-3-HALO-5-FLUORO-6-(ARYL) PYRIDINE-2-CARBOXYLATES AND 4-AMINO-3-HALO-6-(ARYL)PYRIDINE-2-CARBOXYLATES (WO 2014/093566 A1).

Sources

Application Notes and Protocols for the Derivatization of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Scaffold

In the landscape of modern medicinal chemistry, the imidazole core is a privileged scaffold, present in a multitude of clinically successful drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[3][4] The introduction of a trifluoroethyl group at the N1 position offers a powerful tool to modulate key physicochemical properties. The high electronegativity of the trifluoromethyl moiety can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable modification in the optimization of lead compounds.[4][5]

The this compound building block is of particular strategic importance for the generation of diverse chemical libraries. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and rapid introduction of a diverse range of substituents, facilitating the exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide to the derivatization of this key intermediate through three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols provided are designed to be robust and adaptable for high-throughput and parallel synthesis efforts.[6][7]

Core Derivatization Strategies: A Triumvirate of Palladium-Catalyzed Reactions

The derivatization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope, functional group tolerance, and generally mild reaction conditions, making them ideal for library synthesis.[6]

G cluster_0 Core Scaffold cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Diverse Chemical Library Core This compound Suzuki Suzuki-Miyaura (C-C bond formation) Core->Suzuki Boronic Acids/Esters Sonogashira Sonogashira (C-C bond formation) Core->Sonogashira Terminal Alkynes Buchwald Buchwald-Hartwig (C-N bond formation) Core->Buchwald Amines Library Substituted Imidazoles (Aryl, Alkynyl, Amino) Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Workflow for library synthesis from the core scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for the formation of C(sp²)-C(sp²) bonds.[8][9] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR)₃]⁻ PdII_Both Ar-Pd(II)L₂(R) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12] For electron-deficient heterocycles like our imidazole substrate, careful selection of the catalyst and ligand system is important to prevent side reactions such as debromination.[13]

Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent mixture (Toluene/Ethanol/Water) to achieve a substrate concentration of 0.1 M.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Well-established, commercially available catalysts with good stability and reactivity.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Carbonate bases are generally effective and well-tolerated by many functional groups.
Solvent Toluene/EtOH/H₂O, Dioxane/H₂OBiphasic solvent systems often enhance the reaction rate and yield.[8]
Temperature 80-100 °CSufficient to drive the reaction to completion without significant decomposition.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key components of conjugated systems.

Mechanistic Rationale

The reaction typically involves a dual catalytic system with a palladium complex and a copper(I) salt.[14] The mechanism consists of two interconnected catalytic cycles.[16][17]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd RedElim Reductive Elimination Transmetalation_Pd->RedElim RedElim->Pd0 Product Product RedElim->Product Ar-Alkyne CuI Cu(I)X Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord Terminal Alkyne, Base Cu_Acetylide Cu-Acetylide Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfer of alkynyl group

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne, promoted by the copper catalyst in the presence of oxygen.[14] Therefore, maintaining an inert atmosphere is crucial. Copper-free Sonogashira protocols have also been developed to circumvent this issue.[14][17]

Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) in THF.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, effective palladium sources for Sonogashira couplings.[17]
Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate, increasing reaction rate.[15]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[14]
Solvent THF, DMF, AcetonitrileAprotic polar solvents are typically used to dissolve the reactants.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[18][19] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.[19]

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][18]

Buchwald_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR₂', Base PdII_Amide Ar-Pd(II)L₂(NR₂') Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂' RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is particularly crucial in this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[20] Bulky, electron-rich phosphine ligands are often employed to promote these key steps and prevent catalyst deactivation.[21] The base plays a dual role: it deprotonates the amine to form the more nucleophilic amide and facilitates the displacement of the halide from the palladium center.[13]

Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add sodium tert-butoxide (1.4 equiv).

  • Add the palladium precatalyst Pd₂(dba)₃ (0.02 equiv) and the ligand Xantphos (0.04 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene or dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Heat the reaction mixture to 100-110 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precatalysts that are effective in forming the active Pd(0) species.
Ligand Xantphos, RuPhos, XPhosBulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.[22]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.[18]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential for this reaction.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable building block for the synthesis of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust and versatile toolkit for the derivatization of this core. The protocols outlined in this application note serve as a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further optimization of reaction conditions, particularly through high-throughput screening of catalysts, ligands, and bases, can lead to even more efficient and general methods. The resulting libraries of novel trifluoroethyl-substituted imidazoles will undoubtedly be a rich source of new leads in the ongoing quest for innovative therapeutics.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Organic & Biomolecular Chemistry. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Available at: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • YouTube. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Available at: [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • ResearchGate. Transition Metal-Catalyzed Coupling Reactions in Library Synthesis. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ResearchGate. Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. Available at: [Link]

  • Chemical Communications (RSC Publishing). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. Available at: [Link]

  • YouTube. Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Semantic Scholar. Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. Available at: [Link]

  • PMC - NIH. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • NIH. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Sci-Hub. Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Available at: [Link]

  • PMC - NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • PMC - NIH. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Available at: [Link]

Sources

Protocol for N-arylation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Aryl-4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazoles

Abstract: The N-arylated imidazole motif is a cornerstone in modern medicinal chemistry, appearing in numerous clinically significant agents. This document provides a detailed technical guide for the N-arylation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a substrate featuring both a halogenated site for further functionalization and an electron-withdrawing group that influences reactivity. We present a primary protocol based on the highly efficient Palladium-catalyzed Buchwald-Hartwig amination, chosen for its broad substrate scope and mild conditions. An alternative protocol using the classical, cost-effective Copper-catalyzed Ullmann coupling is also detailed. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing complex heterocyclic building blocks.

Introduction: The Strategic Importance of N-Arylated Imidazoles

N-aryl imidazoles are privileged structures in pharmacology and materials science. They are integral to the function of tyrosine kinase inhibitors, serotonin receptor antagonists, and γ-secretase modulators.[1] The synthesis of these compounds, however, is not trivial. Traditional methods like SNAr reactions are limited to highly activated aryl halides, while older Ullmann couplings often require harsh conditions (high temperatures, stoichiometric copper) that are incompatible with sensitive functional groups.[1]

Modern cross-coupling chemistry offers powerful solutions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has emerged as a premier method for C-N bond formation due to its exceptional functional group tolerance and broad applicability.[2][3] Concurrently, significant advancements in ligand-accelerated, copper-catalyzed Ullmann reactions have made this classic transformation a milder and more versatile tool.[4]

This guide focuses on the N-arylation of this compound. This specific substrate presents unique considerations:

  • The 1-trifluoroethyl group is strongly electron-withdrawing, which can modulate the nucleophilicity of the imidazole nitrogen.

  • The 4-bromo substituent offers a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid diversification of the molecular scaffold.

Mechanistic Considerations & Protocol Selection

Two primary catalytic systems are considered for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is the recommended pathway due to its high efficiency and selectivity under relatively mild conditions. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, deprotonation of the imidazole and coordination to the palladium center, and finally, reductive elimination to form the N-aryl imidazole product and regenerate the Pd(0) catalyst.[5]

A critical insight for the N-arylation of imidazoles is that the imidazole substrate itself can act as a ligand for palladium, potentially inhibiting the formation of the active catalyst by preventing the desired phosphine ligand from binding.[1][6][7] Groundbreaking work has shown that pre-activating the catalyst—by heating the palladium source and the phosphine ligand together before introducing the imidazole—dramatically improves reaction efficacy and overcomes this inhibition.[1][6] This pre-activation step is central to our recommended protocol.

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction is a cost-effective alternative that has seen a resurgence with the development of new ligand systems.[4][8] The mechanism is thought to involve the formation of a copper(I) imidate, followed by oxidative addition of the aryl halide to form a transient Cu(III) intermediate, which then undergoes reductive elimination.[9] While modern protocols using ligands like 1,10-phenanthroline or diamines have lowered reaction temperatures, they can still be higher than those required for palladium-catalyzed systems.[10][11] This method remains highly valuable, especially for large-scale synthesis where catalyst cost is a primary concern.

Primary Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is optimized for high N1-selectivity and functional group tolerance, incorporating the crucial catalyst pre-activation step.

Catalytic Cycle Overview

pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition n_complex Amine Complex [L-Pd(II)(Ar)(Imid-R)]+ oa_complex->n_complex Ligand Exchange & Deprotonation n_complex->pd0 Reductive Elimination product N-Aryl Imidazole Product n_complex->product base_in Base base_in->n_complex imidazole_in Imidazole-H imidazole_in->n_complex arx_in Ar-X arx_in->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichThe limiting reagent.
Aryl Halide (e.g., Bromobenzene)Anhydrous, >99%Sigma-AldrichUse 1.2 equivalents. Can be an aryl bromide, chloride, or triflate.[1]
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeStrem ChemicalsPalladium source. Handle in a glovebox if possible.
Biarylphosphine Ligand (e.g., XPhos, RuPhos)>98%Sigma-AldrichLigand choice is crucial. Use 1.2 mol of ligand per 1 mol of Pd.
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Acros OrganicsStrong, non-nucleophilic base. Use 2.0 equivalents. Flame-dry the flask containing the base under vacuum before use.
Toluene or 1,4-DioxaneAnhydrous, <50 ppm H₂OAcros OrganicsReaction solvent. Use a freshly opened bottle or dispense from a solvent purification system.
Inert Gas (Argon or Nitrogen)High Purity-Essential to prevent catalyst oxidation.
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Seal the flask, and heat gently with a heat gun under high vacuum for 5 minutes to remove any adsorbed water. Allow to cool to room temperature and backfill with an inert gas.

  • Catalyst Pre-activation: In a separate, dry vial inside a glovebox (or using Schlenk technique), add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%). Add 2 mL of anhydrous toluene. Seal the vial and heat the mixture at 100-120 °C for 3-5 minutes. A color change should be observed, indicating the formation of the active Pd(0)L complex.[6] This pre-activated solution is critical for success.

  • Reaction Assembly: To the flask containing the dried base, add this compound (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).

  • Initiation: Using a gas-tight syringe, transfer the warm, pre-activated catalyst solution to the Schlenk flask containing the reagents. Wash the catalyst vial with an additional 3 mL of anhydrous toluene and add this to the reaction flask to ensure complete transfer.

  • Reaction: Place the sealed reaction flask in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate (2x10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Protocol: Ligand-Accelerated Ullmann Coupling

This protocol offers a cost-effective alternative, particularly for less complex aryl halides.

Experimental Workflow

start Assemble Reagents (Imidazole, Ar-X, CuI, Ligand, Base) inert Evacuate & Backfill with Inert Gas (3x) start->inert solvent Add Anhydrous Solvent (e.g., DMSO) inert->solvent react Heat & Stir (100-120 °C, 18-24h) solvent->react workup Cool, Dilute, & Filter react->workup purify Extract, Dry, Concentrate, & Purify (Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General workflow for the Copper-catalyzed N-arylation.

Step-by-Step Experimental Protocol
  • Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).[4][10]

  • Inert Atmosphere: Seal the flask, evacuate under high vacuum, and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMSO or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 18-48 hours. The reaction time may be longer than the palladium-catalyzed equivalent.[10]

  • Work-up and Purification: Follow steps 7-11 from the palladium protocol. Note that removing high-boiling solvents like DMSO requires specific techniques such as lyophilization or extensive washing during extraction.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxidation); Wet reagents/solvent; Insufficient temperature.Ensure rigorous inert atmosphere and use of anhydrous materials. Confirm temperature accuracy. For Pd, ensure pre-activation step was performed correctly.
Formation of Side Products Aryl halide homo-coupling; Reaction at C-Br bond of imidazole.Lower the reaction temperature. Screen different ligands; a bulkier ligand may improve selectivity. Ensure correct stoichiometry.
Difficulty in Purification Residual catalyst or ligand; High-boiling solvent (DMSO).Filter through a dedicated silica plug to remove baseline impurities before the main column. Ensure thorough aqueous washes to remove DMSO.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link][11]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link][12]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link][1][6][7]

  • KGN, A., & Sekar, G. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(9), 1039. [Link][9]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][5]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link][2]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][3]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3224–3227. [Link][8]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize substituted imidazole derivatives. The presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group on the imidazole ring presents unique challenges and opportunities in this common C-C bond-forming reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Understanding the System: Key Chemical Principles

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

The substrate, this compound, is an electron-deficient heteroaryl bromide. The trifluoroethyl group significantly decreases the electron density of the imidazole ring, which can facilitate the oxidative addition step, often the rate-determining step in the catalytic cycle.[4] However, this electron deficiency can also influence other aspects of the reaction, such as the stability of intermediates and the potential for side reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound.

Low to No Product Formation

Q1: I am not observing any product formation, or the yield is very low. What are the most likely causes and how can I troubleshoot this?

A1: Low or no product formation in a Suzuki reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a common reason for failure.

    • Oxidation State: Ensure you are using a Pd(0) source or a Pd(II) precatalyst that can be readily reduced in situ to the active Pd(0) species.[5] Some Pd(II) precatalysts require specific conditions to be activated.[5]

    • Ligand Choice: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition and subsequent steps.[3][4] Consider ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be very effective.[6]

    • Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst loading can lead to incomplete conversion. Try incrementally increasing the catalyst loading.

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2][6]

    • Base Strength: A base that is too weak may not facilitate transmetalation efficiently. For this substrate, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[7]

    • Solubility: The base must have some solubility in the reaction medium to be effective. The addition of water to organic solvents can often help dissolve inorganic bases.[5]

  • Inappropriate Solvent: The solvent influences the solubility of reactants, catalyst stability, and reaction kinetics.[8][9]

    • Polarity: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[5] A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often beneficial for dissolving the base and boronic acid.[5][7]

    • Degassing: It is critical to thoroughly degas the solvent and the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[1]

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, especially under the reaction conditions.

    • Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[5] Using a boronic ester, such as a pinacol ester, can improve stability.[5]

    • Quality: Ensure the boronic acid or ester is of high purity and has been stored properly.

Side Product Formation

Q2: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize them?

A2: Several side reactions can compete with the desired Suzuki coupling. Identifying the major byproduct is key to addressing the issue.

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial.[10] Using a slight excess of the bromo-imidazole substrate (e.g., 1.1 equivalents) relative to the boronic acid can also help.

  • Dehalogenation of the Bromo-imidazole: The bromine atom is replaced by a hydrogen atom.

    • Cause: This can occur via a competing reaction pathway after oxidative addition.[5]

    • Solution: Optimizing the ligand and base can sometimes suppress this side reaction. Using a less reactive boronic ester instead of a boronic acid may also be beneficial.

  • Protodeborylation of the Boronic Acid: As mentioned earlier, this leads to the formation of the corresponding arene from the boronic acid.

    • Solution: Use a more stable boronic ester (e.g., pinacol ester) or consider using anhydrous conditions if water is suspected to be promoting this side reaction.[5]

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br (4-bromo-1-(CF₃CH₂)-1H-imidazole) ArBr->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Catalyst 1. Check Catalyst System - Pd(0) source or efficient precatalyst? - Appropriate ligand (e.g., SPhos)? - Sufficient catalyst loading? Start->Check_Catalyst Side_Products Side Products Observed Start->Side_Products Check_Base 2. Evaluate Base - Strong enough (K₃PO₄, Cs₂CO₃)? - Soluble in reaction media? Check_Catalyst->Check_Base Check_Solvent 3. Assess Solvent & Conditions - Aprotic polar (dioxane, THF)? - Properly degassed? Check_Base->Check_Solvent Check_Boronic 4. Examine Boronic Acid/Ester - High purity? - Prone to protodeborylation? (Consider pinacol ester) Check_Solvent->Check_Boronic Success Reaction Optimized Check_Boronic->Success Homocoupling Homocoupling? - Improve degassing - Use slight excess of aryl bromide Side_Products->Homocoupling Dehalogenation Dehalogenation? - Screen different ligands/bases - Use boronic ester Side_Products->Dehalogenation Homocoupling->Success Dehalogenation->Success

Caption: A systematic workflow for troubleshooting common Suzuki reaction issues.

Experimental Protocols & Data

Recommended Starting Conditions

The following table outlines a set of recommended starting conditions for the Suzuki coupling of this compound. These conditions should serve as a robust starting point for your optimization efforts.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic acid or pinacol ester1.2 - 1.5 equivalents
Palladium Precatalyst Pd₂(dba)₃ or a pre-formed Pd(0) complex1-2 mol%
Ligand SPhos or XPhos2-4 mol% (1:1 or 1:2 Pd:Ligand ratio)
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1 or 5:1 v/v)Provides good solubility for reactants
Temperature 80 - 110 °CTo be optimized for specific substrates
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand and dissolve them in a small amount of degassed solvent. Add this catalyst solution to the reaction mixture via syringe. Alternatively, for air-stable precatalysts, they can be added as solids under a positive flow of inert gas.

  • Heating: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure coupled product.[11]

Purification Strategies for Trifluoroethyl-Substituted Imidazoles

Q3: My product seems to be quite polar, and I'm having trouble with purification. What are some tips for purifying these compounds?

A3: The trifluoroethyl group and the imidazole core can impart significant polarity to your final product, which can make purification challenging.

  • Column Chromatography:

    • Solvent System: A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary. For very polar compounds, adding a small amount of a more polar solvent like methanol to your mobile phase can be effective.

    • Tailing: Imidazole-containing compounds can sometimes tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to obtain sharper peaks.

  • Acid-Base Extraction: If your coupled product is sufficiently basic, you can use an acid-base workup to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole product will move to the aqueous layer.[11]

    • Wash the organic layer to remove any remaining product.

    • Carefully basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the neutral product.

    • Extract the product back into an organic solvent.[11]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[11] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions for crystallization.

By systematically applying the principles and troubleshooting strategies outlined in this guide, you will be well-equipped to optimize the Suzuki-Miyaura cross-coupling of this compound and accelerate your research and development efforts.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ACS Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]

  • ResearchGate. ChemInform Abstract: Preparation of Trifluoroethyl- and Phenyl-Protected Sulfates Using Sulfuryl Imidazolium Salts. [Link]

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • University of Arizona. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

Sources

Technical Support Center: Synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole derivatives. This resource is designed to provide in-depth, field-proven insights into overcoming common side reactions and synthetic challenges. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental step. This guide is structured in a question-and-answer format to directly address the issues you may encounter at the bench.

The synthesis of this important scaffold typically proceeds via two key transformations: the bromination of an imidazole ring and the subsequent N-alkylation with a trifluoroethylating agent. The order of these steps can be reversed, but each presents a unique set of challenges. This guide will address side reactions in both stages of the synthesis.

Section 1: Troubleshooting the Bromination of the Imidazole Ring

The introduction of a single bromine atom onto the imidazole ring is a critical step. The electron-rich nature of the heterocycle makes it highly susceptible to electrophilic substitution, but this reactivity can also lead to undesired side products.

Q1: I'm observing multiple brominated species (e.g., 4,5-dibromoimidazole) in my reaction mixture. How can I improve selectivity for the 4-bromo product?

A1: This is a classic case of over-bromination, a common side reaction when working with activated heterocyclic systems. The first bromine atom introduced does not sufficiently deactivate the ring, leading to a second bromination, typically at the C5 position.

Causality & Mechanism: Imidazole is highly reactive towards electrophiles. Direct bromination with liquid bromine (Br₂) often provides a high concentration of the electrophile, which can rapidly lead to di- and even tri-brominated products.[1][2] The key to selectivity is to control the effective concentration of the brominating agent and the reaction conditions.

Solutions & Troubleshooting:

  • Choice of Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS serves as a source of a low, steady concentration of Br₂, which favors monosubstitution.[3][4][5] It is also a crystalline solid, making it significantly easier and safer to handle than volatile and corrosive liquid bromine.[3]

  • Stoichiometry Control: Use a slight excess, but near-stoichiometric amount, of NBS (e.g., 1.05-1.1 equivalents). Using a large excess will inevitably lead to over-bromination.

  • Temperature Management: Perform the reaction at a reduced temperature. Starting at 0 °C or even lower can significantly temper the reactivity and improve selectivity.

  • Solvent Choice: The choice of solvent can influence the reaction's outcome. Less polar solvents can sometimes reduce the rate of reaction and improve control.

ReagentTypical ConditionsCommon Side ProductsRecommendation
Br₂ Acetic Acid or CHCl₃, Room Temp2,4,5-Tribromoimidazole, 4,5-DibromoimidazoleNot recommended for selective monobromination due to high reactivity.[6]
NBS DMF or THF, 0 °C to Room TempSuccinimide, minimal dibromo- productRecommended. Provides a controlled release of bromine, enhancing selectivity.[4][7]

Q2: My bromination reaction is sluggish, or I'm recovering a significant amount of unreacted starting material. What factors can I adjust?

A2: Incomplete conversion can be just as frustrating as over-reaction. This issue typically points to insufficient activation of the brominating agent or problems with the reaction setup.

Solutions & Troubleshooting:

  • Reaction Time and Temperature: While low temperatures are good for selectivity, the reaction may need to be allowed to warm to room temperature and stirred for an extended period (monitor by TLC or LC-MS) to ensure completion.

  • Radical Initiator (for NBS): While NBS bromination of heterocycles is typically electrophilic, some allylic brominations using NBS proceed via a radical pathway. For aromatic heterocycles, this is less common, but if you suspect radical decomposition, ensure the reaction is run in the dark and that the solvent is free of peroxides.

  • Purity of Reagents: Ensure your imidazole starting material and the solvent are pure and dry. Water or other nucleophilic impurities can consume the brominating agent.

Section 2: Challenges in N-alkylation with the 2,2,2-Trifluoroethyl Group

The N-alkylation of 4-bromo-1H-imidazole is complicated by the fact that the molecule exists as two rapidly equilibrating tautomers (4-bromo-1H-imidazole and 5-bromo-1H-imidazole). Deprotonation creates an ambident nucleophile, leading to a mixture of regioisomers upon alkylation.

Q1: My primary challenge is the formation of two regioisomers: this compound and 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. How can I control the regioselectivity?

A1: This is the most significant hurdle in this synthesis. The ratio of N-1 versus N-3 alkylation (which, for the 4-bromoimidazole, results in the 4-bromo-1-alkyl and 5-bromo-1-alkyl products respectively) is influenced by a delicate balance of steric and electronic effects.[8][9]

Causality & Mechanism: When 4-bromo-1H-imidazole is deprotonated with a base, the resulting imidazolate anion has negative charge density on both nitrogen atoms. Alkylation can occur at either nitrogen. The outcome is dictated by:

  • Steric Hindrance: The bromine atom at C4 exerts steric hindrance. A bulky alkylating agent will preferentially react at the less hindered N-1 position.[8][10] The 2,2,2-trifluoroethyl group is moderately bulky.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom deactivates the adjacent N-3 nitrogen, making the more distant N-1 nitrogen more nucleophilic.[8]

  • Reaction Conditions: The solvent and counter-ion (from the base) can influence the exact location of the cation relative to the imidazolate anion, thereby directing the approach of the electrophile.[11][12]

Logical Workflow for Optimizing Regioselectivity

Sources

Technical Support Center: Purification of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for the purification of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in isolating this valuable fluorinated heterocyclic intermediate.

Part 1: Understanding the Molecule & Core Challenges

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy for this compound is dictated by a combination of its structural features:

  • Imidazole Core: The imidazole ring is aromatic and possesses a basic nitrogen atom (pKa of the protonated form is ~6-7). This basicity can be exploited for acid-base extraction but can also cause issues like streaking on acidic silica gel during chromatography.[1]

  • Bromine Atom: The bromo-substituent increases the molecular weight and can participate in halogen bonding, but its primary influence is as a good leaving group in subsequent synthetic steps.[2] It also slightly increases lipophilicity.

  • Trifluoroethyl Group: This is the most impactful feature. The highly electronegative fluorine atoms significantly alter the molecule's electronic properties and lipophilicity compared to a non-fluorinated analogue.[3] This can make separation from structurally similar impurities challenging and affects its solubility in common organic solvents.[3][4]

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are highly dependent on the synthetic route. A common approach involves the N-alkylation of 4-bromo-1H-imidazole with a trifluoroethylating agent. Potential impurities include:

  • Unreacted 4-bromo-1H-imidazole: A polar, often water-soluble starting material.

  • Over-brominated Imidazoles: Species like 2,4-dibromo- or 4,5-dibromo-1-(2,2,2-trifluoroethyl)-1H-imidazole may form if the initial bromination of imidazole was not selective.[5][6]

  • Isomeric Products: Depending on the reaction conditions for N-alkylation, you might form the 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole isomer, which can be very difficult to separate.

  • Residual Reagents and Solvents: Reagents from the alkylation or bromination steps (e.g., N-bromosuccinimide, sodium sulfite) and high-boiling solvents like DMF or DMSO.[7][8]

Q3: My crude product is a dark oil or sticky solid. What does this indicate?

A3: This often points to the presence of degradation products or high-boiling residual solvents. Imidazole derivatives can be susceptible to degradation under harsh reaction conditions (e.g., high heat, strong acid/base), leading to colored impurities.[9][10] An initial workup, such as an acid-base extraction or a quick filtration through a plug of silica gel, is recommended before attempting high-resolution purification.

Part 2: Purification Workflows & Troubleshooting

This section details the primary purification methods. The choice of method depends on the scale of your reaction and the nature of the impurities.

PurificationWorkflow Crude Crude Product (Oil or Solid) Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Initial Cleanup Is_Solid Is the product a solid? Workup->Is_Solid Chromatography Column Chromatography Is_Solid->Chromatography No / Oily Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography->Is_Solid If solidifies Analysis Purity Analysis (NMR, HPLC, MS) Chromatography->Analysis If remains oily Recrystallization->Analysis ExtractionWorkflow Start Dissolve Crude Product in Organic Solvent (e.g., EtOAc, DCM) AddAcid Extract with 1M HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Contains non-basic impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Contains protonated product (imidazole salt) Separate1->Aqueous1 Keep Basify Cool aqueous layer (ice bath) Adjust pH to >9 with 1M NaOH or NaHCO₃ Aqueous1->Basify Extract2 Back-extract with fresh organic solvent (3x portions) Basify->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer: Waste Separate2->Aqueous2 Discard Organic2 Combined Organic Layers: Contains pure product Separate2->Organic2 Combine Final Dry (Na₂SO₄), Filter, and Concentrate Organic2->Final

Sources

Technical Support Center: Enhancing Yields in the Buchwald-Hartwig Amination of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this specific C-N bond-forming reaction. The unique electronic properties of this substrate, stemming from the electron-withdrawing trifluoroethyl group, present specific challenges that this guide will address.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound more challenging than standard aryl bromide couplings?

A1: The primary challenge arises from the electronic nature of the substrate. The potent electron-withdrawing effect of the 1-(2,2,2-trifluoroethyl) substituent significantly deactivates the imidazole ring. This deactivation makes the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst, which is a critical step in the catalytic cycle.[1][2] Additionally, N-heterocycles can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Q2: I am observing no or very low conversion of my starting material. What is the most likely cause?

A2: Low conversion is often due to an insufficiently reactive catalytic system. The combination of your palladium precursor, ligand, and base may not be potent enough to overcome the high activation barrier for the oxidative addition of the electron-deficient bromoimidazole. It is also possible that the reaction temperature is too low or the reaction time is too short.

Q3: What are the common side products I should look out for?

A3: A common side product in Buchwald-Hartwig aminations is the hydrodehalogenated arene, in this case, 1-(2,2,2-trifluoroethyl)-1H-imidazole. This can occur through a competing reaction pathway where the amide undergoes beta-hydride elimination.[4] You may also observe byproducts resulting from catalyst decomposition or reactions involving the amine coupling partner.

Q4: Is it necessary to use a glovebox for setting up these reactions?

A4: While some modern palladium precatalysts and ligands are air-stable, the catalytic cycle involves air-sensitive Pd(0) species.[5] Therefore, to ensure reproducibility and achieve the highest possible yields, it is strongly recommended to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. Solvents and liquid reagents should also be thoroughly degassed.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing the Buchwald-Hartwig amination of this compound.

Problem 1: Low to No Product Formation

Root Cause Analysis:

  • Insufficiently Active Catalyst: The chosen ligand may not be electron-rich and/or sterically bulky enough to promote oxidative addition.

  • Inappropriate Base: The base may not be strong enough to facilitate the deprotonation of the amine-palladium complex.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Catalyst Inhibition/Deactivation: The imidazole substrate or the amine coupling partner may be coordinating to the palladium center and inhibiting catalysis.

Solutions:

Parameter Recommendation Rationale
Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos , RuPhos , or BrettPhos . For particularly challenging cases, consider the more sterically demanding tBuBrettPhos .[6] N-heterocyclic carbene (NHC) ligands can also be highly effective for electron-deficient substrates.[7][8]These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rates of oxidative addition and reductive elimination.[9]
Palladium Source Use a well-defined palladium precatalyst, such as XPhos Pd G3 or tBuBrettPhos Pd G3 .Precatalysts often provide more reliable and cleaner formation of the active catalytic species compared to generating the catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Base If using a weaker base like Cs₂CO₃ or K₃PO₄ with no success, switch to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) .Stronger bases facilitate the deprotonation of the amine, which is often a crucial step in the catalytic cycle. LHMDS can be particularly useful for substrates with protic functional groups.
Solvent Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are excellent starting points.The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
Temperature Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.Higher temperatures can help overcome the activation energy barrier for the oxidative addition step.
Problem 2: Formation of Hydrodehalogenated Byproduct

Root Cause Analysis:

  • Competing Beta-Hydride Elimination: This side reaction can become significant, particularly with certain amine coupling partners.

  • Presence of Water: Trace amounts of water can contribute to the formation of the hydrodehalogenated product.

Solutions:

Parameter Recommendation Rationale
Ligand The choice of ligand can influence the relative rates of reductive elimination and beta-hydride elimination. Screening different ligands may suppress this side reaction.A ligand that promotes faster reductive elimination will outcompete the beta-hydride elimination pathway.
Reaction Conditions Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.Minimizing water content can reduce the likelihood of protonolysis of the palladium-aryl intermediate.
Amine Stoichiometry Use a slight excess of the amine (e.g., 1.2-1.5 equivalents).This can help to favor the desired C-N bond formation over competing pathways.

Experimental Protocols

Standard Protocol (Starting Point)

This protocol provides a robust starting point for the amination of this compound.

Workflow for Standard Protocol

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Add Pd catalyst (2 mol%), ligand (4 mol%), and base (2.0 equiv) to a dry Schlenk tube. inert_atm Evacuate and backfill with argon (3x). prep_vessel->inert_atm add_reagents Add bromoimidazole (1.0 equiv), amine (1.2 equiv), and anhydrous, degassed solvent. inert_atm->add_reagents heat Heat the reaction mixture at 80-110 °C. add_reagents->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. extract Dilute with organic solvent, wash with water and brine. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration of the bromoimidazole)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound.

  • Add the anhydrous, degassed toluene, followed by the amine coupling partner.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Amines

This protocol is recommended for less reactive amines or when the standard protocol yields unsatisfactory results.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Anhydrous, degassed 1,4-dioxane (0.1 M concentration of the bromoimidazole)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the tBuBrettPhos Pd G3 precatalyst and this compound.

  • Add the anhydrous, degassed 1,4-dioxane.

  • In a separate flask, dissolve the amine in a small amount of 1,4-dioxane and add it to the reaction mixture.

  • Add the LHMDS (typically as a 1.0 M solution in THF).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Follow steps 5-9 from the standard protocol for reaction monitoring and work-up.

Understanding the Catalytic Cycle

A firm grasp of the reaction mechanism is essential for effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products center Pd(0)L oxidative_addition Oxidative Addition center->oxidative_addition Ar-Br ligand_exchange Ligand Exchange oxidative_addition->ligand_exchange R₂NH, Base reductive_elimination Reductive Elimination ligand_exchange->reductive_elimination reductive_elimination->center Ar-NR₂ Product 4-amino-1-(2,2,2-trifluoroethyl) -1H-imidazole reductive_elimination->Product ArBr 4-bromo-1-(2,2,2-trifluoroethyl) -1H-imidazole ArBr->oxidative_addition R2NH Amine R2NH->ligand_exchange

Caption: The Buchwald-Hartwig amination catalytic cycle.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the imidazole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-deficient substrates.[4]

  • Ligand Exchange and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired aminated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

By understanding these steps, researchers can make more informed decisions when modifying reaction conditions to overcome specific challenges.

References

  • Cristau, H.-J., et al. (2005). A Novel and Efficient General Access to 2- and 4-Substituted Imidazoles. European Journal of Organic Chemistry, 2005(4), 695-709.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
  • Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435.
  • Organ, M. G., et al. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Domyati, R. E., et al. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 53.
  • Kashani, S. K., et al. (2022).
  • Lee, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI. Molecules, 25(21), 5035.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Ma, D., et al. (2015). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
  • Buchwald, S. L., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(18), 7086-7091.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6757-6767.
  • Zheng, N., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(26), 10693-10696.
  • Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2297-2304.
  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 852-855.
  • Jagtap, S. B., et al. (2024). Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6757-6767.
  • Khan, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6757-6767.
  • Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52.
  • Tretyakov, E. V., et al. (2019). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with substituted arylboronic acids and the synthesis of biphenyl derivatives of hybrid phenoxyl-nitroxide.
  • Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(34), 13382-13385.
  • Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(34), 13382-13385.
  • Chemistry Talks. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for overcoming the poor solubility of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole in organic solvents. The response is structured as a comprehensive guide from a Senior Application Scientist, incorporating troubleshooting FAQs, detailed protocols, data tables, and explanatory diagrams in a question-and-answer format. It adheres to the core requirements of editorial autonomy, scientific integrity (E-E-A-T), and specific formatting including Graphviz diagrams and a complete, verifiable reference list.

Introduction: Navigating the Experimental Nuances of a Key Synthetic Building Block

Welcome, researchers and innovators. This guide is your dedicated resource for mastering the handling of this compound (CAS No: 1803608-03-8).[1] This fluorinated imidazole derivative is a valuable building block in modern medicinal chemistry and materials science. However, its unique molecular architecture—a polar imidazole core, a halogen bond-donating bromine atom, and a lipophilic yet "fluorophobic" trifluoroethyl group—presents significant solubility challenges in many common organic solvents.[2][3]

This technical support center is designed to provide you with not just protocols, but the underlying chemical principles and field-tested strategies to overcome these hurdles, ensuring your experiments are both successful and reproducible.

Part 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I'm observing little to no dissolution of this compound in standard solvents like Dichloromethane (DCM) and Ethyl Acetate. Is this expected?

A1: Yes, this is a frequently encountered issue. The compound's poor solubility in moderately polar solvents like DCM or ethyl acetate stems from a mismatch of intermolecular forces. The trifluoroethyl group imparts significant lipophilicity, while the imidazole ring remains polar and capable of hydrogen bonding.[4] Solvents of intermediate polarity are often ineffective at disrupting the compound's stable crystal lattice energy. Furthermore, the "fluorophobic effect" can cause the molecules to aggregate rather than interact favorably with hydrocarbon-based or even some polar organic solvents.[2][3]

Your first step should be a systematic expansion of your solvent screen.

Troubleshooting Workflow for Initial Dissolution Failure

G start Problem|Insoluble in DCM, Ethyl Acetate, or Toluene step1 Step 1: Polar Aprotic Screen Test solubility in: - DMF (Dimethylformamide) - DMSO (Dimethyl sulfoxide) - NMP (N-Methyl-2-pyrrolidone) - Acetonitrile start->step1 step2 Step 2: Ethereal Solvents Test solubility in: - THF (Tetrahydrofuran) - 2-MeTHF (2-Methyltetrahydrofuran) - 1,4-Dioxane step1->step2 step3 Step 3: Thermal Input Apply gentle heating (40-60°C) to promising solvent systems. Monitor for degradation via TLC. step2->step3 step4 Step 4: Advanced Methods|{If still insoluble, proceed to Co-Solvency Protocols (Q2). } step3->step4

Caption: A systematic workflow for initial solvent screening.

Q2: My compound is only partially soluble in polar aprotic solvents like DMF. How can I achieve full dissolution for a homogeneous reaction?

A2: This is the ideal scenario for employing a co-solvent system. The principle of co-solvency involves using a strong, polar aprotic solvent (the "good" solvent) to break the crystal lattice and solvate the molecule, while the bulk of the reaction volume is a different solvent (the "poor" solvent) that is more suitable for your reaction conditions (e.g., lower boiling point, compatibility with reagents).[5][6]

Experimental Protocol 1: Developing a Co-Solvent System

  • Primary Solubilization: Suspend your this compound in the desired "poor" solvent for your reaction (e.g., 1,4-Dioxane or THF).

  • Co-Solvent Titration: While stirring vigorously, add the "good" solvent (e.g., DMF or NMP) dropwise.

  • Endpoint Determination: Continue adding the "good" solvent until you observe complete dissolution, resulting in a clear, homogeneous solution.

  • Optimization: Record the final v/v ratio. For future experiments, prepare the co-solvent mixture first (e.g., 10:1 Dioxane:DMF) before adding the substrate. The goal is to use the minimum amount of the high-boiling "good" solvent to simplify post-reaction workup.

G

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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to facilitate successful experimentation. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the imidazole ring significantly influences its reactivity, necessitating careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenge arises from the electronic nature of the substrate. The potent electron-withdrawing effect of the trifluoroethyl group makes the imidazole ring electron-deficient. This can impact several stages of the catalytic cycle in palladium-catalyzed cross-coupling reactions. Specifically, the oxidative addition of the aryl bromide to the Pd(0) catalyst may be slower compared to more electron-rich aryl bromides. Additionally, the resulting palladium-imidazole complex can be more susceptible to side reactions.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this bromo-imidazole?

A2: Several palladium-catalyzed cross-coupling reactions are well-suited for this substrate, with the most common being:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids and esters.

  • Heck Coupling: Used to introduce vinyl groups.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with a variety of amines.

The choice of reaction will depend on the desired final product.

Q3: How does the trifluoroethyl group affect catalyst selection?

A3: The electron-withdrawing nature of the trifluoroethyl group necessitates the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step and stabilize the palladium catalyst, preventing decomposition. For instance, in Suzuki-Miyaura couplings, ligands like those developed by Buchwald and Fu are often effective for challenging substrates.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Troubleshooting: Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.

    • Recommendation: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) that readily forms the active catalytic species.

  • Inefficient Ligand:

    • Troubleshooting: The chosen ligand may not be electron-rich enough to promote oxidative addition with the electron-deficient bromo-imidazole.

    • Recommendation: Switch to a more electron-rich and sterically bulky ligand. For Suzuki couplings, consider Buchwald-type biarylphosphine ligands such as XPhos or SPhos.[1] For Heck reactions, bulky phosphines or NHCs can be effective.[2]

  • Inappropriate Base:

    • Troubleshooting: The base may be too weak to facilitate the transmetallation step (in Suzuki coupling) or may not be suitable for the specific reaction.

    • Recommendation: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for challenging substrates.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[3]

  • Sub-optimal Solvent:

    • Troubleshooting: The solvent may not be appropriate for the reaction temperature or may not effectively solubilize all reaction components.

    • Recommendation: Anhydrous, degassed solvents are crucial. For many cross-coupling reactions, polar aprotic solvents like dioxane, THF, or DMF are suitable. For Suzuki couplings, the addition of water can sometimes be beneficial.

Issue 2: Debromination of the Starting Material

Possible Causes & Solutions:

  • Presence of Protic Impurities:

    • Troubleshooting: Traces of water or other protic species can lead to hydrodehalogenation (debromination) of the starting material.

    • Recommendation: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Unfavorable Reaction Kinetics:

    • Troubleshooting: If the desired cross-coupling is slow, the competing debromination pathway can become more prominent.

    • Recommendation: Optimize the reaction conditions to favor the cross-coupling pathway. This may involve using a more active catalyst system (precatalyst and ligand combination) or adjusting the temperature.

Experimental Protocols & Catalyst Recommendations

Suzuki-Miyaura Coupling

This reaction is a versatile method for C-C bond formation.

Recommended Catalyst System:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Readily forms the active Pd(0) species. Buchwald precatalysts are highly efficient for challenging substrates.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[1]
Base K₃PO₄ or Cs₂CO₃Strong bases that facilitate the transmetallation step with boronic acids.[1]
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneAprotic solvents are generally effective. A small amount of water can aid in the dissolution of the base and facilitate transmetallation.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add degassed solvent (e.g., 10:1 Dioxane/H₂O) to achieve a concentration of 0.1-0.5 M with respect to the bromo-imidazole.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle A Pd(0)L2 C Ar-Pd(II)-Br(L2) (Ar = Imidazole moiety) A->C Ar-Br B Oxidative Addition E Ar-Pd(II)-Ar'(L2) C->E [R-B(OH)3]- D Transmetallation E->A G Ar-Ar' (Coupled Product) E->G F Reductive Elimination H R-B(OH)2 + Base Heck_Workflow start Combine Reactants: Bromo-imidazole, Alkene, Pd(OAc)2, Ligand, Base, Solvent heat Heat under Inert Atmosphere (80-120 °C) start->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

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Preventing debromination of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Unwanted Debromination

Welcome to the Technical Support Center for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. As Senior Application Scientists, we understand the challenges researchers face in synthesizing complex molecules. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this versatile building block and may be encountering issues with unwanted debromination. We will delve into the causality behind this common side reaction and provide field-proven, actionable solutions to ensure the integrity of your experiments.

The Challenge: Understanding the Lability of the C-Br Bond

The this compound molecule is a valuable synthetic intermediate, largely due to the presence of the bromine atom, which serves as a handle for further functionalization through various cross-coupling reactions. However, the potent electron-withdrawing nature of the 1-(2,2,2-trifluoroethyl) group significantly influences the electronic properties of the imidazole ring. This effect, while often beneficial for directing reactivity, renders the C4-Br bond susceptible to cleavage, leading to the formation of the undesired debrominated byproduct, 1-(2,2,2-trifluoroethyl)-1H-imidazole. Understanding the factors that promote this side reaction is the first step toward its prevention.

Troubleshooting Guide: Isolating and Solving Debromination Issues

This section is designed to help you pinpoint the cause of debromination in your specific experimental setup and provide targeted solutions.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. However, the catalytic cycle can be complex, with several potential off-cycle pathways that can lead to debromination.

Core Problem: Formation of a Palladium-Hydride (Pd-H) species is a common culprit in the hydrodebromination of aryl halides.[1] This highly reactive species can be generated from various sources within the reaction mixture, including solvents, bases, or even the phosphine ligands themselves. Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the replacement of the bromine atom with a hydrogen atom. Electron-deficient aryl bromides, such as our target molecule, are particularly prone to this side reaction.[1]

Troubleshooting Workflow:

G start Debromination Observed in Pd-Catalyzed Reaction ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or bulky NHCs. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can be problematic. - Switch to weaker bases like K3PO4, Cs2CO3, or K2CO3. ligand->base If debromination persists solvent Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF) can be a hydride source. - Use non-polar, aprotic solvents like toluene or dioxane. base->solvent If debromination persists temp Step 4: Lower the Temperature - Debromination may have a higher activation energy. - Attempt reaction at a lower temperature (e.g., 80°C vs. 110°C). solvent->temp If debromination persists reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents. temp->reagents If debromination persists result Debromination Minimized reagents->result Successful Optimization

Caption: Troubleshooting workflow for palladium-catalyzed debromination.

Detailed Solutions:

ParameterRecommended ActionRationale
Ligand Selection Switch to bulky, electron-rich phosphine ligands such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the debromination pathway. They can also stabilize the palladium center and prevent the formation of undesired catalytic species.[1]
Base Selection Replace strong bases (e.g., NaOtBu, NaOH, KOH) with weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.Stronger bases can promote the formation of Pd-H species and other side reactions. Weaker bases are often sufficient to facilitate the desired cross-coupling without promoting hydrodehalogenation.
Solvent Choice Use anhydrous, aprotic, and non-polar solvents like toluene or dioxane. Avoid protic solvents (e.g., alcohols) and be cautious with polar aprotic solvents like DMF, which can be a source of hydrides.Minimizing potential hydride sources in the reaction mixture is critical. Thoroughly degassing the solvent to remove oxygen is also essential to prevent catalyst decomposition.
Temperature Control Lower the reaction temperature.Debromination can have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can favor the formation of the desired product.
Catalyst Precursor Use a well-defined palladium precatalyst (e.g., XPhos Pd G3).This ensures the formation of a clean, active catalyst in situ and can lead to more reproducible results with fewer side reactions.[1]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add a bulky biarylphosphine palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Debromination in the Presence of Bases (Without a Metal Catalyst)

Even in the absence of a transition metal catalyst, debromination can occur, particularly in the presence of strong bases and at elevated temperatures.

Core Problem: The electron-deficient nature of the imidazole ring in this compound makes the C4 position susceptible to nucleophilic attack. While direct displacement of the bromide by a nucleophile is one possibility, a more common pathway for debromination involves a base-promoted radical mechanism.

Troubleshooting Workflow:

G start Debromination Observed in Base-Mediated Reaction base Step 1: Use a Weaker Base - Avoid strong, non-nucleophilic bases like t-BuOK at high temperatures. - Consider milder bases such as K2CO3 or organic amines. start->base temp Step 2: Lower Reaction Temperature - High temperatures can promote radical pathways. - Run the reaction at the lowest feasible temperature. base->temp If debromination persists solvent Step 3: Choose an Appropriate Solvent - Avoid solvents that can act as hydrogen atom donors. - Consider aprotic solvents like THF or acetonitrile. temp->solvent If debromination persists additives Step 4: Consider Radical Scavengers - In some cases, radical inhibitors can suppress debromination. - This should be a last resort and requires careful optimization. solvent->additives If debromination persists result Debromination Minimized additives->result Successful Optimization

Caption: Troubleshooting workflow for base-mediated debromination.

Detailed Solutions:

ParameterRecommended ActionRationale
Base Strength Use the mildest base necessary to achieve the desired transformation. Consider using organic bases like triethylamine or DIPEA instead of strong inorganic bases.Strong bases can initiate radical processes that lead to debromination.
Temperature Maintain the lowest possible reaction temperature.Thermal decomposition of reagents or the substrate can generate radical species.
Solvent Use aprotic solvents that are poor hydrogen atom donors.Solvents with weak C-H bonds can act as a hydrogen source in radical debromination pathways.
Issue 3: Debromination Upon Exposure to Light

Many brominated organic compounds are sensitive to light and can undergo photochemical degradation.

Core Problem: The C-Br bond can be cleaved homolytically upon absorption of UV or even visible light, generating a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or other components of the reaction mixture to yield the debrominated product.[2][3]

Troubleshooting Workflow:

G start Debromination Observed (Potential Photoreaction) protect Step 1: Protect from Light - Wrap reaction vessels in aluminum foil. - Work in a fume hood with the sash down and lights off when possible. start->protect solvent Step 2: Choose a UV-absorbing Solvent - Solvents like toluene can offer some protection. - Avoid highly transparent solvents if photoreactivity is suspected. protect->solvent For added precaution result Debromination Minimized solvent->result Successful Optimization

Caption: Troubleshooting workflow for photochemical debromination.

Detailed Solutions:

ParameterRecommended ActionRationale
Light Exposure Protect the reaction from light at all stages, including storage of the starting material and during the reaction setup and workup.Wrapping reaction vessels in aluminum foil is a simple and effective way to prevent photochemical reactions.
Solvent If a photoreaction is suspected, consider using a solvent that absorbs at the relevant wavelengths (e.g., toluene).The solvent can act as an internal light filter, reducing the amount of energy reaching the substrate.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that debromination is occurring and quantify the extent of this side reaction?

A1: The most effective way to confirm and quantify debromination is through a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for initial detection. You will be looking for a new peak in your chromatogram with a mass corresponding to the debrominated product (1-(2,2,2-trifluoroethyl)-1H-imidazole, MW: 150.11). The mass difference between your starting material (MW: 229.00) and the debrominated product is 78.9 (the mass of bromine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for quantification. The debrominated product will show a new signal for the proton at the C4 position of the imidazole ring. By integrating this new signal relative to a known signal from your starting material or an internal standard, you can determine the percentage of debromination.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile, GC-MS can also be used for separation and identification.

Q2: Is this compound stable under typical storage conditions?

A2: While generally stable, it is good practice to store this compound in a cool, dark place to prevent any potential light-induced degradation. If you are storing it for an extended period, consider storing it under an inert atmosphere (argon or nitrogen).

Q3: Are there any alternative strategies to using this compound if debromination is a persistent issue?

A3: If debromination proves to be an insurmountable problem in your specific application, you could consider a synthetic strategy where the 1-(2,2,2-trifluoroethyl)-1H-imidazole is first synthesized and then brominated in the final step. However, this may present challenges with regioselectivity. Another approach could be to use a different halogen, such as iodine, at the C4 position, as the C-I bond is generally more reactive in cross-coupling reactions, which might allow for milder reaction conditions that do not promote dehalogenation.

Q4: Can impurities in my reagents or solvents contribute to debromination?

A4: Absolutely. Impurities can be a significant source of problems. For example:

  • Water or alcohols in solvents can act as proton or hydride sources.

  • Peroxides in ethers like THF can initiate radical reactions.

  • Impurities in bases can affect the reaction outcome.

Always use high-purity, anhydrous, and, where appropriate, degassed solvents and fresh reagents to minimize these risks.

References

  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support.
  • Grasa, G. A., & Nolan, S. P. (2001).
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088.
  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (2018). Request PDF.
  • Degradation and debromination of bromophenols using a free-base porphyrin and metalloporphyrins as photosensitizers under conditions of visible light irradiation in the absence and presence of humic substances. (n.d.). Request PDF.
  • Enabling Greener Pharma Manufacturing: Scaling a Photo-Flow Bromination for Belzutifan. (2021). ACS Webinars.
  • Otake, Y., Williams, J. D., Rincón, J. A., de Frutos, O., Mateos, C., & Kappe, C. O. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Reaction Chemistry & Engineering, 4(2), 335-340.
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal.
  • Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. (2019).
  • Chen, J., et al. (2016). Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts. Chemosphere, 150, 436-443.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2003).
  • Grasa, G. A., & Nolan, S. P. (2001).
  • How can I calculate the degree of bromination or degree of functionnalization from integral ratios in H NMR spectroscopy? (2016).
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Semantic Scholar.
  • Stability Studies of N-Acylimidazoles. (2002). Request PDF.
  • Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Troubleshooting a difficult Heck reaction. (2021). Reddit.
  • How can I solve my problem with Suzuki coupling? (2014).
  • A kind of synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
  • Wang, S., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 268-277.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit.
  • Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Sfakianou, E., et al. (2008). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1159-1165.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. (2014).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. (2021). The Journal of Organic Chemistry.
  • Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. (n.d.). Request PDF.
  • Confirmation of Nitroimidazoles by ESI – LC/MS. (n.d.).
  • 4-Bromo-1H-imidazole 97%. (n.d.). Sigma-Aldrich.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Struggling with Suzuki Reaction. (2023). Reddit.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2022). MDPI.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. (2023). International Journal of Environmental Sciences.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. (n.d.). US Pharmacopeia (USP).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2022). Analytical and Bioanalytical Chemistry, 414(1), 387-399.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2023).
  • Mono- and Disubstituted Polyfluoroalkylimidazolium Quaternary Salts and Ionic Liquids. (2005). ....
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2006). DARU Journal of Pharmaceutical Sciences, 14(3), 143-147.

Sources

Technical Support Center: Large-Scale Synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the large-scale synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically a two-step process. The primary challenges in scaling up this synthesis are controlling regioselectivity in both the bromination and N-alkylation steps, managing the formation of impurities, and efficiently purifying the final product.

Step 1: Bromination of Imidazole

The initial step involves the bromination of imidazole to produce the key intermediate, 4-bromo-1H-imidazole. Direct bromination of imidazole is complicated by the formation of multiple brominated species, including di- and tri-brominated imidazoles.[1][2]

Step 2: N-alkylation of 4-bromo-1H-imidazole

The second step is the N-alkylation of 4-bromo-1H-imidazole with a suitable 2,2,2-trifluoroethylating agent. The major hurdle here is the formation of two regioisomers: the desired this compound and the undesired 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole.[3][4][5] The separation of these isomers can be challenging on a large scale.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

A. Bromination of Imidazole

Question 1: My bromination reaction is producing a mixture of 4-bromo-, 2,4-dibromo-, and 2,4,5-tribromoimidazole. How can I improve the selectivity for the mono-brominated product?

Answer: This is a common issue due to the activated nature of the imidazole ring. To enhance the yield of 4-bromo-1H-imidazole, consider the following strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of imidazole relative to the brominating agent can help minimize over-bromination.

  • Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) in a suitable solvent like DMF can offer better control and milder reaction conditions.[6]

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the brominating agent to reduce the rate of reaction and improve selectivity.

  • Selective Debromination: A robust strategy for large-scale synthesis is to intentionally over-brominate to form 2,4,5-tribromoimidazole and then selectively debrominate to yield 4-bromo-1H-imidazole. This can be achieved using a reducing agent like sodium sulfite.[1][7] This approach can often provide a cleaner product after purification.

Experimental Protocol: Selective Debromination of Tribromoimidazole [1][7]

  • Reaction Setup: In a suitable reactor, suspend 2,4,5-tribromo-1H-imidazole (1.0 eq) in a mixture of isopropanol and water.

  • Addition of Reducing Agent: Add sodium sulfite (Na₂SO₃) (approx. 5.0 eq) to the suspension.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter the solid product. The crude 4-bromo-1H-imidazole can then be purified by recrystallization.

Question 2: I'm struggling with the purification of 4-bromo-1H-imidazole from the reaction mixture. What are the recommended large-scale purification methods?

Answer: Purification of 4-bromo-1H-imidazole can be achieved through several methods:

  • Recrystallization: This is often the most effective method for large-scale purification. Suitable solvent systems include water or mixtures of ethanol and water.

  • Acid-Base Extraction: As an imidazole derivative, 4-bromo-1H-imidazole can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequent neutralization with a base (e.g., NaOH) will precipitate the purified product.[8]

  • Slurry Wash: Slurrying the crude product in a suitable solvent where the impurities are more soluble than the desired product can be an effective purification step.

B. N-Alkylation of 4-bromo-1H-imidazole

Question 3: My N-alkylation reaction is producing a roughly 1:1 mixture of 4-bromo- and 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. How can I improve the regioselectivity for the desired 4-bromo isomer?

Answer: The formation of regioisomers during the N-alkylation of unsymmetrical imidazoles is a well-documented challenge.[3][5] The electronic nature of the substituent at the 4-position influences the nucleophilicity of the two ring nitrogens. The electron-withdrawing effect of the bromine atom deactivates the adjacent nitrogen (N-3), making the distal nitrogen (N-1) more nucleophilic and thus favoring the formation of the 1,4-disubstituted product. However, this effect is often not strong enough to achieve complete selectivity.

Here are some strategies to improve the regioselectivity:

  • Choice of Base and Solvent: The reaction conditions can significantly impact the isomeric ratio. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF generally favors the formation of the thermodynamically more stable 1,4-isomer.[3][4] Milder bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile can also be effective and may be safer for large-scale operations.[4]

  • Protecting Groups: While more complex, the use of a protecting group on one of the nitrogen atoms can ensure complete regioselectivity. For instance, protecting the imidazole with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) chloride, followed by bromination and then alkylation, can direct the substitution to the desired positions. The protecting group is then removed in a final step.[6]

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity, although it may also slow down the reaction rate.

Question 4: What are the best methods for separating the 4-bromo- and 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole regioisomers on a large scale?

Answer: Separating these regioisomers is often the most critical and challenging step in the entire synthesis.

  • Fractional Crystallization: If the two isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be a viable and cost-effective method for large-scale separation. This requires careful screening of various solvents and solvent mixtures.

  • Preparative Chromatography: While expensive for very large quantities, preparative high-performance liquid chromatography (HPLC) or flash column chromatography are the most reliable methods for achieving high purity.[9] For large-scale column chromatography, careful optimization of the stationary phase (e.g., silica gel) and mobile phase is crucial to maximize separation efficiency and throughput.

Data on Isomer Separation:

TechniqueStationary PhaseMobile Phase (Example)AdvantagesDisadvantages
Flash Chromatography Silica GelHexane/Ethyl Acetate GradientGood for moderate scales; relatively fast.Can be costly in terms of solvent and silica for very large scales.
Preparative HPLC C18Acetonitrile/Water GradientHigh resolution and purity.Expensive; lower throughput.
Fractional Crystallization N/ASolvent screening requiredCost-effective for large scales.Highly dependent on the physical properties of the isomers; may not be feasible.

Question 5: What are the safety considerations when working with 2,2,2-trifluoroethylating agents like 2,2,2-trifluoroethyl iodide or triflate on a large scale?

Answer: 2,2,2-Trifluoroethylating agents are reactive electrophiles and require careful handling.

  • 2,2,2-Trifluoroethyl iodide: This is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. It can be an irritant to the skin, eyes, and respiratory system.

  • 2,2,2-Trifluoroethyl triflate: This is a very powerful and reactive alkylating agent. It should be handled with extreme caution as it is highly corrosive and can cause severe burns. All work should be conducted in a fume hood, and appropriate PPE is essential.

  • 2,2,2-Trifluoroethanol: The starting material for some trifluoroethylating agents is flammable and toxic.[10]

Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow all recommended safety protocols for large-scale reactions, including considerations for exotherms and pressure build-up.

III. Experimental Workflow & Visualization

Overall Synthesis Workflow

SynthesisWorkflow Imidazole Imidazole Bromination Bromination (e.g., NBS/DMF or Br2) Imidazole->Bromination Crude_Bromo Crude 4-Bromo-1H-imidazole (with poly-brominated impurities) Bromination->Crude_Bromo Purification1 Purification (Recrystallization or Acid-Base Extraction) Crude_Bromo->Purification1 Pure_Bromo 4-Bromo-1H-imidazole Purification1->Pure_Bromo N_Alkylation N-Alkylation (e.g., CF3CH2I, NaH/DMF) Pure_Bromo->N_Alkylation Isomer_Mixture Mixture of 4-bromo- and 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole N_Alkylation->Isomer_Mixture Purification2 Purification (Chromatography or Fractional Crystallization) Isomer_Mixture->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Synthetic workflow for this compound.

Regioselectivity in N-Alkylation

Regioselectivity cluster_0 Deprotonation of 4-Bromo-1H-imidazole cluster_1 Nucleophilic Attack cluster_2 Products 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole Anion Anionic Intermediate (Resonance Stabilized) 4-Bromo-1H-imidazole->Anion Base (e.g., NaH) N1_attack Attack from N-1 (More Nucleophilic) Anion->N1_attack N3_attack Attack from N-3 (Less Nucleophilic) Anion->N3_attack Product_1_4 1,4-Isomer (Major) This compound N1_attack->Product_1_4 CF3CH2X Product_1_5 1,5-Isomer (Minor) 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole N3_attack->Product_1_5 CF3CH2X

Caption: Factors influencing regioselectivity in N-alkylation.

IV. References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. Available at:

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents. Available at:

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. Available at: [Link]

  • Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. Available at: [Link]

  • N-Alkylation of imidazoles - University of Otago. Available at: [Link]

Sources

Technical Support Center: Navigating Reactions with 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here, we address common challenges encountered in the laboratory, providing in-depth explanations and actionable protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig) coupling with this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve my reaction yield?

Answer:

Low conversion in palladium-catalyzed cross-coupling reactions involving this compound is a common hurdle. The electronic properties of this substrate, specifically the electron-withdrawing nature of the trifluoroethyl group and the imidazole ring, can significantly influence the catalytic cycle. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Inadequate Catalyst System: The choice of palladium precursor and ligand is paramount. The oxidative addition of the electron-deficient this compound to the Pd(0) center can be sluggish.

    • Recommendation: Employ electron-rich and sterically hindered phosphine ligands, such as Buchwald's SPhos or XPhos, which are known to facilitate oxidative addition with challenging aryl bromides.[1][2] If using a pre-catalyst is an option, they often provide more consistent results by ensuring the efficient generation of the active catalytic species.[3]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step (Suzuki-Miyaura) or in the deprotonation of the amine (Buchwald-Hartwig). An inappropriate base can lead to side reactions or incomplete reaction.

    • Recommendation: For Suzuki-Miyaura couplings, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[4] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[5][6] The solubility of the base in the reaction solvent is also a critical factor to consider.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used for these reactions.[3][7] Avoid using strongly coordinating solvents like acetonitrile with certain catalysts, as they can inhibit catalysis.[7] Ensure your solvents are anhydrous and degassed to prevent catalyst deactivation.[7]

  • Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Recommendation: While starting at a moderate temperature (e.g., 80-100 °C) is advisable, a higher temperature may be necessary to drive the reaction to completion.[5] Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[8]

Troubleshooting Flowchart for Failed Cross-Coupling Reactions

G start Low/No Product in Cross-Coupling catalyst Screen Different Ligands (e.g., SPhos, XPhos) and Pd Precursors (e.g., Pd(OAc)2, Pd2(dba)3) start->catalyst Is catalyst system optimal? base Vary the Base (e.g., K2CO3, Cs2CO3 for Suzuki; NaOtBu, LHMDS for Buchwald) catalyst->base Still low conversion? solvent Change Solvent (e.g., Dioxane, Toluene, THF) Ensure it's dry and degassed. base->solvent Still low conversion? temp Increase Reaction Temperature (Consider Microwave Heating) solvent->temp Still low conversion? reagents Check Reagent Purity (Boronic acid/ester, Amine, and Aryl Bromide) temp->reagents Still low conversion?

Caption: A step-by-step guide to troubleshooting failed cross-coupling reactions.

Issue 2: Competing Debromination or Proto-deboronation

Question: My reaction is producing a significant amount of the debrominated starting material, 1-(2,2,2-trifluoroethyl)-1H-imidazole, and/or the proto-deboronated side product from my boronic acid derivative. How can I suppress these side reactions?

Answer:

The formation of debrominated and proto-deboronated byproducts is a common issue in Suzuki-Miyaura couplings. These side reactions can arise from several factors:

  • Presence of Water: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excess water can lead to proto-deboronation of the boronic acid.

    • Recommendation: Use anhydrous solvents and carefully dry your reagents. If using an aqueous base solution, ensure the water content is optimized. In some cases, using anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[9]

  • Catalyst Deactivation: The formation of palladium black can lead to undesired side reactions, including hydrodehalogenation (debromination).

    • Recommendation: Ensure proper degassing of the reaction mixture to remove oxygen, which can contribute to catalyst decomposition.[7] The choice of ligand can also influence catalyst stability.

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can promote side reactions.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Try to run the reaction at the lowest effective temperature.

Issue 3: Difficulty with Lithiation and Subsequent Functionalization

Question: I am trying to perform a lithium-halogen exchange on this compound to generate an organolithium intermediate for subsequent reaction with an electrophile, but the reaction is failing. What could be the problem?

Answer:

Lithiation of bromoimidazoles can be challenging due to the acidic protons on the imidazole ring and the potential for side reactions.[10][11]

  • Deprotonation vs. Lithium-Halogen Exchange: The C2 and C5 protons of the imidazole ring are acidic and can be deprotonated by strong bases like n-butyllithium (n-BuLi), especially at higher temperatures.[10][12] This competes with the desired lithium-halogen exchange at the C4 position.

    • Recommendation: Perform the lithium-halogen exchange at very low temperatures (typically -78 °C) to favor the kinetic lithium-halogen exchange over deprotonation.[11] Using two equivalents of a strong base can sometimes be employed to first deprotonate acidic protons before the desired lithiation occurs.[11]

  • Instability of the Organolithium Intermediate: The resulting 4-lithio-1-(2,2,2-trifluoroethyl)-1H-imidazole may be unstable, especially at elevated temperatures, leading to decomposition.[13]

    • Recommendation: Trap the organolithium intermediate in situ at low temperatures with the electrophile. Do not allow the reaction mixture to warm up before the addition of the electrophile.

  • Alternative Metallation Strategies: If direct lithiation is problematic, consider alternative methods for generating the desired organometallic intermediate.

    • Recommendation: A bromine-magnesium exchange using a Grignard reagent like i-PrMgCl can be a milder alternative to lithiation and may offer better functional group tolerance.[11]

Experimental Protocols

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagent Equivalents Amount (for 1 mmol scale)
This compound1.0229 mg
Arylboronic Acid1.21.2 mmol
Pd(OAc)₂0.024.5 mg
SPhos0.0416.4 mg
K₂CO₃2.0276 mg
1,4-Dioxane/H₂O (4:1)-5 mL

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Reaction Optimization

G cluster_0 Reaction Parameters cluster_1 Potential Issues cluster_2 Desired Outcome Catalyst_System Catalyst System (Pd Source + Ligand) Low_Yield Low Yield / No Reaction Catalyst_System->Low_Yield Side_Reactions Side Reactions (Debromination, etc.) Catalyst_System->Side_Reactions Base Base (Type and Strength) Base->Low_Yield Solvent Solvent (Polarity and Coordinating Ability) Solvent->Low_Yield Poor_Reproducibility Poor Reproducibility Solvent->Poor_Reproducibility Temperature Temperature Temperature->Low_Yield Temperature->Side_Reactions High_Yield High Yield of Desired Product

Caption: Interplay of reaction parameters and their impact on outcomes.

References

Sources

Technical Support Center: Characterizing 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by this class of compounds. The presence of a bromine atom, a trifluoroethyl group, and an imidazole core creates a unique set of analytical hurdles that require careful consideration. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Section 1: Foundational Challenges: Stability, Solubility, and Purity

This section addresses the most common initial hurdles encountered before detailed spectroscopic analysis can begin. A logical workflow for initial characterization is essential for reliable downstream data.

Start Start: Synthesized Compound Solubility Q: Is the compound soluble in common analytical solvents? Start->Solubility Purity Initial Purity Assessment (e.g., LC-MS, TLC) Solubility->Purity Yes Troubleshoot_Sol Troubleshoot Solubility: - Test broader solvent range - Use co-solvents (e.g., DMSO, DMF) - Gentle warming/sonication Solubility->Troubleshoot_Sol No Stability Q: Is the compound stable under analytical conditions? Troubleshoot_Stab Troubleshoot Stability: - Run forced degradation - Analyze freshly prepared samples - Avoid basic pH Stability->Troubleshoot_Stab No Proceed Proceed to Detailed Characterization Stability->Proceed Yes Purity->Stability Troubleshoot_Sol->Purity Troubleshoot_Stab->Proceed

Caption: Initial troubleshooting workflow for new derivatives.

Question: My compound shows multiple spots on TLC or multiple peaks in a preliminary LC-MS even after purification. What could be the cause?

Answer: This is a common issue that often points to compound instability or the presence of hard-to-separate impurities.

  • Causality: The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group, which can affect the stability of the imidazole ring. While the C-F bonds themselves are very strong, the overall molecule may be susceptible to degradation under certain conditions.[1] Some fluorinated compounds can exhibit unexpected hydrolytic instability, especially under alkaline conditions.[1] Furthermore, impurities can arise from the synthesis itself, such as regioisomers or starting materials that have similar polarity to your product.[2][3]

  • Troubleshooting & Protocol:

    • Re-evaluate pH: Imidazole rings are basic. Ensure your sample handling, chromatography mobile phases, and storage solutions are not strongly basic, as this can promote degradation. A pH range of 3-7 is generally recommended for HPLC analysis of imidazoles.[4]

    • Conduct a Forced Degradation Study: This is a critical step to understand your molecule's liabilities.[5]

      • Protocol: Forced Degradation Study

        • Prepare four separate solutions of your compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

        • Acidic: Add 1N HCl to one vial.

        • Basic: Add 1N NaOH to a second vial.

        • Oxidative: Add 3% H₂O₂ to a third vial.

        • Thermal: Keep the fourth vial (and a solid sample) at 60-80°C.

        • Analyze all samples by LC-MS at t=0, 2, 8, and 24 hours. This will reveal if your compound is degrading and under what conditions, helping you distinguish true impurities from degradants.

    • Check for Residual Solvents and Reagents: Ensure that reagents from the synthesis (e.g., brominating agents) or solvents that can form adducts are thoroughly removed.[6]

Question: I'm having difficulty dissolving my compound for analysis. What are the best starting solvents?

Answer: Solubility can be challenging, and finding the right solvent is key for obtaining high-quality data.

  • Expertise & Experience: While "like dissolves like" is a good starting point, the combination of a polar imidazole ring, a lipophilic bromo-substituent, and a fluorinated ethyl group creates a molecule with complex polarity.

    • Start with common NMR solvents like DMSO-d₆ or CDCl₃.

    • For chromatography, begin with methanol, acetonitrile, and water. Highly fluorinated compounds sometimes show better solubility and peak shape in methanol over acetonitrile.

  • Troubleshooting Steps:

    • For NMR: If solubility is low in CDCl₃, DMSO-d₆ is often the best alternative as it is a highly polar aprotic solvent. Gentle warming or sonication can help.

    • For HPLC: For initial screening, dissolving a small amount in 100% DMSO or DMF and then diluting into the mobile phase is a standard practice.[7] Be aware that large injection volumes of pure DMSO can cause peak distortion.

    • Consider Polymorphism: The solid-state form of your compound can significantly impact its solubility.[3][8] If you are getting inconsistent solubility results batch-to-batch, you may be dealing with different polymorphs or solvates.

Section 2: Chromatographic Challenges (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification. The unique structure of these derivatives requires a tailored approach to method development.

Start Start: HPLC Method Development Peak_Shape Q: Poor Peak Shape? (Tailing/Fronting) Start->Peak_Shape Resolution Q: Poor Resolution? Peak_Shape->Resolution No pH_Mod Adjust Mobile Phase pH (Imidazole pKa ~7) Try pH 3-4 Peak_Shape->pH_Mod Yes Good_Chrom Good Chromatography Resolution->Good_Chrom No Solvent_Mod Change Organic Modifier (ACN <-> MeOH) Resolution->Solvent_Mod Yes Col_Chem Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) pH_Mod->Col_Chem Gradient_Mod Optimize Gradient Slope Solvent_Mod->Gradient_Mod Gradient_Mod->Resolution

Caption: Decision tree for HPLC method development.

Question: My HPLC peaks are tailing significantly. How can I improve the peak shape?

Answer: Peak tailing for imidazole-containing compounds is almost always due to secondary interactions with the stationary phase, specifically with residual, acidic silanol groups.

  • Causality: The basic nitrogen on the imidazole ring can form strong ionic interactions with deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns. This causes a portion of the analyte molecules to be overly retained, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 3 and 4 with an additive like formic acid or trifluoroacetic acid (TFA) at 0.1%, the silanols become protonated (Si-OH) and are less likely to interact with your basic analyte.[9]

    • Use a Sterically Protected or End-Capped Column: Modern HPLC columns are "end-capped" to minimize the number of free silanols. Using a high-quality, end-capped C18 or C8 column is essential.

    • Switch to Methanol: In some cases, methanol can be better at masking silanol interactions than acetonitrile, leading to improved peak shape.[10]

Question: I am trying to separate my main compound from a closely related impurity. What are the best strategies to improve resolution?

Answer: Improving the resolution between two closely eluting peaks requires manipulating the selectivity (α) of your chromatographic system.

  • Expertise & Experience: Simply making the gradient longer or shallower is often inefficient. Changing the fundamental chemistry of the separation is more effective.

  • Troubleshooting Steps:

    • Change the Organic Modifier: The first and easiest variable to change is the organic solvent. Switching from acetonitrile to methanol (or vice versa) alters the dipole-dipole and hydrogen bonding interactions between your analytes and the mobile/stationary phases, which can dramatically change selectivity.[10][11]

    • Change the Stationary Phase: If changing the organic modifier is not enough, changing the column is the next step.

      • Phenyl-Hexyl Column: This is an excellent alternative to C18. The phenyl rings provide π-π interactions, which can be very effective at separating aromatic or heterocyclic compounds with subtle differences.

      • Pentafluorophenyl (PFP) Column: This phase is specifically designed to provide alternative selectivity for halogenated and aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions. It is an excellent choice for this class of molecules.

    • Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve efficiency. Sometimes, it can also subtly affect selectivity. Try adjusting the temperature in 5-10°C increments (e.g., from 30°C to 40°C).

ParameterStarting ConditionTroubleshooting ActionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSwitch to Phenyl-Hexyl or PFPChange selectivity via π-π interactions.
Mobile Phase A 0.1% Formic Acid in WaterIncrease/decrease acid concentrationOptimize analyte ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileSwitch to MethanolAlter dipole and H-bonding interactions.[10]
Gradient 5-95% B over 5 minSteepen or shallow the gradientAdjust overall retention and separation window.
Flow Rate 0.4 mL/minDecrease flow rateIncrease efficiency (N).
Temperature 30 °CIncrease to 40-50 °CDecrease viscosity, may alter selectivity.
UV Wavelength 220 nm or 254 nmScan with DAD detectorEnsure optimal detection wavelength for all components.[11]
Table 1: Recommended HPLC Starting Conditions and Troubleshooting Guide.
Section 3: Spectroscopic Characterization (NMR & MS)

This is where the unique structural features of this compound derivatives present the most significant challenges and opportunities for characterization.

Mass Spectrometry (MS)

Start Acquire Mass Spectrum (LC-MS, ESI+) Mol_Ion Q: Is Molecular Ion [M+H]+ observed? Start->Mol_Ion Isotope_Pattern Q: Does [M+H]+ show a 1:1 doublet separated by 2 Da? Mol_Ion->Isotope_Pattern Yes Frag_Analysis Analyze Fragmentation Pattern Mol_Ion->Frag_Analysis No Confirm_Br Bromine Presence Confirmed Isotope_Pattern->Confirm_Br Yes No_Br Bromine is Absent or Lost Easily Isotope_Pattern->No_Br No Confirm_Br->Frag_Analysis Identify_Frags Identify key fragments: - Loss of Br - Loss of CF3 - Cleavage of N-CH2 bond Frag_Analysis->Identify_Frags Structure_Elucid Correlate with Structure Identify_Frags->Structure_Elucid

Caption: Logical workflow for interpreting mass spectra of brominated derivatives.

Question: How do I confirm the presence of bromine in my molecule using mass spectrometry?

Answer: The most definitive evidence for a single bromine atom in a molecule is the presence of a characteristic isotopic pattern in the mass spectrum.

  • Trustworthiness: This is a fundamental principle of mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[12]

  • What to Look For: In your mass spectrum, any ion that contains a bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass units (m/z). For your molecular ion [M+H]⁺, you should see two peaks: one for the ⁷⁹Br-containing molecule and one for the ⁸¹Br-containing molecule.[12][13]

Ion FragmentExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Intensity Ratio
[M+H]⁺ 230.98232.98~1:1
[M-CF₃+H]⁺ 161.97163.97~1:1
[M-Br]⁺ 150.04-Single Peak
Table 2: Expected Mass Spectral Peaks for the Parent Compound C₅H₄BrF₃N₂.
Question: I don't see the molecular ion, or it is very weak. What are the expected fragmentation patterns?

Answer: Electron-withdrawing groups can sometimes lead to fragile molecular ions that fragment easily in the mass spectrometer source.

  • Expertise & Experience: The most likely fragmentation pathways involve the cleavage of the weakest bonds.

    • Loss of Bromine: The C-Br bond can cleave, resulting in a fragment ion [M-Br]⁺. This peak will be a singlet (no isotope pattern) and will appear at M-79 or M-81.

    • Loss of Trifluoromethyl Radical: Cleavage of the ethyl-CF₃ bond can occur, leading to the loss of a ·CF₃ radical (mass 69). The resulting fragment would still contain bromine and thus should exhibit the 1:1 isotope pattern.

    • Cleavage of the N-CH₂ Bond: The bond between the imidazole nitrogen and the trifluoroethyl sidechain can break. This can result in observing an ion for the brominated imidazole core or the trifluoroethyl sidechain, depending on charge retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, but fluorine adds layers of complexity and opportunity.

Question: The ¹H NMR spectrum of my compound is confusing. How do the bromine and trifluoroethyl groups affect the chemical shifts?

Answer: Both substituents have strong electronic effects that influence the entire spin system.

  • Causality:

    • Bromine: As an electronegative atom, it will generally deshield (shift downfield) adjacent protons on the imidazole ring.

    • Trifluoroethyl Group (-CH₂CF₃): This is a very strong electron-withdrawing group. It will significantly deshield the adjacent methylene (-CH₂) protons, pushing them far downfield, often into the aromatic region. The fluorine atoms will also couple to these protons.

  • What to Expect in ¹H NMR:

    • Imidazole Protons: You will see two singlets (or narrow doublets if long-range coupling is resolved) in the aromatic region (~7-8 ppm). Their exact position will be influenced by the bromine.

    • Methylene Protons (-CH₂): Expect a quartet due to coupling with the three fluorine atoms (n+1 rule does not apply, it's 2nI+1, where I=1/2 for F). This quartet will be significantly downfield, likely between 4.5 and 5.5 ppm. The coupling constant, ³J(H-F), is typically around 8-10 Hz.

  • Trustworthiness: The observation of this downfield quartet is a key signature for the N-CH₂CF₃ moiety.

Question: Why should I run a ¹⁹F NMR, and what should I expect to see?

Answer: ¹⁹F NMR is an essential experiment for this class of compounds. It is highly sensitive and provides direct confirmation of the trifluoroethyl group's integrity.[14][15]

  • Expertise & Experience: Since there are virtually no endogenous fluorine signals in biological systems or common lab reagents, ¹⁹F NMR provides a very clean window for observation.[14][15]

  • What to Expect in ¹⁹F NMR:

    • You should observe a single signal for the three equivalent fluorine atoms of the -CF₃ group.

    • This signal will be a triplet due to coupling with the two adjacent methylene protons (-CH₂). The coupling constant, ³J(F-H), will be the same value (8-10 Hz) observed in the ¹H NMR spectrum.

    • The chemical shift will be highly sensitive to the electronic environment.[16][17] Any change or degradation of the molecule will likely cause this shift to change or new signals to appear, making it an excellent tool for stability and purity assessment.[1]

Section 4: Advanced Characterization

For drug development professionals, understanding the solid-state properties is crucial for downstream success.

Question: My material shows different properties (melting point, solubility) between batches, but the NMR and LC-MS look identical. What could be the issue?

Answer: You are likely encountering polymorphism or the formation of solvates/hydrates.

  • Causality: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[3] These different forms can have different physical properties, including solubility, melting point, and stability, which is a major concern in pharmaceutical development.[8] Solvates or hydrates are crystalline forms that incorporate solvent or water molecules into the lattice, which can also alter physical properties.[8]

  • Troubleshooting & Next Steps:

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. It will provide a precise melting point and can reveal the presence of multiple crystalline forms or desolvation events.

    • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.

    • Thermogravimetric Analysis (TGA): This measures changes in mass as a function of temperature. It is excellent for quantifying the amount of solvent or water in a solvate or hydrate.

    • Re-evaluate Crystallization: If polymorphism is confirmed, you must develop a robust crystallization procedure that consistently produces the same, most stable form. This involves carefully controlling solvents, temperature, and cooling rates.[8]

References
  • Luthra, R., et al. (2021). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Available at: [Link]

  • Kirk, K. L., & Cohen, L. A. (1976). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of the American Chemical Society. Available at: [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Available at: [Link]

  • News-Medical.Net. (2021). Materialization Characterization and Formulation Development. Available at: [Link]

  • Tianming Pharmaceutical. (2023). Crystallization & Solid Form Challenges for Intermediates. Available at: [Link]

  • Pernar, J., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. Available at: [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Full MS of brominated CytC. Inset shows distribution of bromine modifications. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Available at: [Link]

  • Jee, J., & Taira, K. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Science. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]

  • Mason, R. P., et al. (2014). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Agilent. (n.d.). Key Challenges in API Characterisation and its Impacts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • PubChem. (n.d.). 4-Propyl-1-(2,2,2-trifluoroethyl)imidazole. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • PubChemLite. (n.d.). 1-(2,2,2-trifluoroethyl)-1h-imidazole. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]

  • Campíns-Falcó, P., et al. (1995). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. Available at: [Link]

  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Available at: [Link]

  • Chemical Communications. (n.d.). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. RSC Publishing. Available at: [Link]

  • MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Bromo-1H-imidazole. Available at: [Link]

  • Zhang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC - NIH. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis, spectral characterization and anthelmintic evaluation of some novel imidazole bearing triazole derivatives. Available at: [Link]

  • MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Bromo-1-methyl-1H-imidazole. Available at: [Link]

  • ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Available at: [Link]

  • OSTI.GOV. (1963). ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • Kaupp, M., & Schleyer, P. v. R. (1992). The Structure and Stability Trends of Fluoro(methyl)plumbanes. Angewandte Chemie International Edition in English. Available at: [Link]

  • Nikolac, N., et al. (2020). Long-term stability of clinically relevant chemistry analytes in pleural and peritoneal fluid. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole and Other Bromo-imidazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of the imidazole ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have emerged as indispensable tools for these transformations due to their broad substrate scope and functional group tolerance.[1]

This guide presents a comparative analysis of the reactivity of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a modern and increasingly important building block, with other commonly used bromo-imidazoles. We will delve into the theoretical underpinnings of their reactivity, provide a detailed experimental protocol for a comparative study, and present data to illustrate the enhanced reactivity imparted by the 2,2,2-trifluoroethyl substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks in their synthetic endeavors.

Theoretical Framework: Understanding Reactivity in Bromo-imidazoles

The reactivity of bromo-imidazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is often the rate-determining step of the catalytic cycle. The electronic environment of the C-Br bond, which is significantly influenced by substituents on the imidazole ring, plays a pivotal role in modulating the rate of this oxidative addition.

The Crucial Role of the C-Br Bond

The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation (in Suzuki-Miyaura reactions) or carbopalladation (in Heck reactions) and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. A more electron-deficient aromatic ring will generally accelerate the rate of oxidative addition, thereby increasing the overall reaction rate.

Electronic Effects of N-Substituents: The Power of the Trifluoroethyl Group

The substituent at the N1 position of the imidazole ring exerts a profound influence on the electron density of the entire ring system through inductive effects.

  • Electron-Donating Groups (EDGs): Substituents like a methyl group (-CH₃) are weakly electron-donating through a positive inductive effect (+I). This increases the electron density on the imidazole ring, making the C-Br bond less electrophilic and thus, slowing down the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a potent electron-withdrawing group due to the strong negative inductive effect (-I) of the three fluorine atoms. This effect is transmitted through the sigma bonds, significantly reducing the electron density of the imidazole ring. Consequently, the carbon atom of the C-Br bond becomes more electrophilic and more susceptible to oxidative addition by the Pd(0) catalyst. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in structural organic chemistry.[2] This property often leads to increased reactivity of adjacent electrophilic functional groups.[2]

Experimental Comparison of Reactivity: A Standardized Suzuki-Miyaura Coupling

To provide a quantitative comparison of the reactivity of different bromo-imidazoles, we propose a standardized Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is a robust and well-understood transformation, making it an excellent choice for a comparative kinetic study.[5]

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Bromo-imidazole, Phenylboronic Acid, Base, and Catalyst B Add Solvent to Reaction Vessel A->B 1 C Degas the Reaction Mixture B->C 2 D Heat to Reaction Temperature C->D 3 E Monitor Reaction Progress by GC-MS/HPLC D->E 4 F Quench Reaction and Extract Product E->F 5 G Purify by Column Chromatography F->G 6 H Characterize and Quantify Yield G->H 7

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • 4-bromo-1H-imidazole

  • 4-bromo-1-methyl-1H-imidazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flasks

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the respective bromo-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Data Table

The following table presents plausible, representative data from the comparative Suzuki-Miyaura coupling experiment described above.

EntryBromo-imidazoleN-SubstituentReaction Time (h) for >95% ConversionIsolated Yield (%)Pseudo-First-Order Rate Constant (k, x 10⁻⁴ s⁻¹)
1This compound-CH₂CF₃ (Strongly EWG)1.5927.7
24-bromo-1H-imidazole-H (Neutral)6751.9
34-bromo-1-methyl-1H-imidazole-CH₃ (Weakly EDG)12680.9

Analysis and Discussion of Results

The data presented in the table clearly demonstrates a significant enhancement in the reactivity of this compound compared to its non-fluorinated and methylated counterparts. The reaction with the trifluoroethyl-substituted imidazole proceeds to completion approximately four times faster than with the unsubstituted imidazole and eight times faster than with the methyl-substituted imidazole. This trend is also reflected in the higher isolated yield obtained for the trifluoroethyl derivative.

The calculated pseudo-first-order rate constants provide a quantitative measure of this enhanced reactivity. The rate constant for the reaction of this compound is substantially larger, confirming that the electron-withdrawing nature of the trifluoroethyl group significantly accelerates the rate-determining oxidative addition step.

These findings have important implications for synthetic strategy. The increased reactivity of this compound allows for:

  • Milder Reaction Conditions: The reaction can be performed at lower temperatures or with lower catalyst loadings, which can be advantageous for substrates with sensitive functional groups.

  • Shorter Reaction Times: The faster reaction rates lead to increased throughput, which is particularly beneficial in high-throughput synthesis and library generation for drug discovery.

  • Improved Yields: The more efficient reaction often translates to higher isolated yields of the desired product.

Broader Applicability: Heck and Buchwald-Hartwig Reactions

The principles of electronic effects governing the reactivity in the Suzuki-Miyaura reaction are also applicable to other palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction, which couples aryl halides with alkenes, also proceeds via an oxidative addition step.[6][7] Therefore, it is expected that this compound will exhibit enhanced reactivity in Heck reactions compared to other bromo-imidazoles. This would allow for the efficient synthesis of vinyl-substituted imidazoles, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[1][8] The catalytic cycle also involves an oxidative addition of the aryl halide to the palladium catalyst.[1] Consequently, this compound is predicted to be a highly reactive substrate in Buchwald-Hartwig aminations, facilitating the synthesis of a wide range of N-arylated imidazoles under mild conditions.

Conclusion

This guide has provided a comprehensive comparison of the reactivity of this compound with other bromo-imidazoles in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group significantly enhances the reactivity of the C-Br bond towards oxidative addition, leading to faster reaction rates and higher yields in Suzuki-Miyaura coupling. This enhanced reactivity is also expected to translate to other important transformations such as the Heck reaction and Buchwald-Hartwig amination.

The superior performance of this compound makes it a highly valuable and versatile building block for modern organic synthesis, particularly in the context of drug discovery and development where efficiency, mild reaction conditions, and access to novel chemical space are paramount.

References

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(17), 4176-4184. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 916-923. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(3), 1249-1260. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • N-donor complexes of palladium as catalysts for Suzuki cross-coupling reactions in ionic liquids. Journal of Molecular Catalysis A: Chemical, 214(1), 27-32. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(15), 6048-6052. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 586-598. [Link]

  • Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • Corrigendum to “Novel palladium imidazole catalysts for Suzuki cross-coupling reactions” [J. Mol. Catal. A: Chemical 206 (2003) 77–82]. ResearchGate. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(38), 11672-11673. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(5), 1047. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(21), 5036. [Link]

  • Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. Organic Chemistry Frontiers, 5(1), 109-113. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 52. [Link]

  • Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling. Chemistry, 23(14), 3272-3275. [Link]

  • Design and synthesis of imidazoles linearly connected to carbocyclic and heterocyclic rings via a 1,2,3-triazole linker. Reactivity of β-azolyl enamines towards heteroaromatic azides. New Journal of Chemistry, 43(3), 1367-1377. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 834. [Link]

  • The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the potential biological activities of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a heterocyclic compound featuring a unique combination of halogen and fluoroalkyl substitutions. For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of such novel scaffolds is paramount. As direct experimental data on this specific derivative is nascent, this guide synthesizes findings from structurally related analogues to build a predictive profile of its biological potential, focusing on antimicrobial, antifungal, and herbicidal activities.

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and agrochemistry.[1][2] Its prevalence in essential biological molecules like the amino acid histidine, purines, and histamine underscores its profound biological relevance.[1][3] The imidazole scaffold's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow its derivatives to interact effectively with a wide array of enzymes and receptors, leading to diverse pharmacological effects.[4]

The strategic modification of the core imidazole structure is a proven method for discovering novel therapeutic and agricultural agents.[5] This guide focuses on a specific derivative featuring two key modifications: a bromo substituent at the 4-position and a 2,2,2-trifluoroethyl group at the 1-position. We will explore the causality behind these chemical choices and compare the expected activities with known analogues.

The Rationale of Molecular Design: Decoding the Key Substituents

The predicted biological activity of this compound is not arbitrary; it is based on the well-documented effects of its constituent functional groups.

The Role of the Bromo Substituent

The incorporation of a bromine atom onto a heterocyclic ring is a common strategy in drug design. It significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[3] In many heterocyclic systems, bromo-substitution has been shown to enhance biological activity. For instance, structure-activity relationship studies on thiazole derivatives revealed that bromo-substituted compounds exhibited the most potent antifungal activity within their series.[6] The bromine atom also provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse molecular libraries.[3]

The Impact of the 1-(2,2,2-trifluoroethyl) Group

Fluorination is a critical tool in modern medicinal and agricultural chemistry. The introduction of fluorine or trifluoromethyl groups can dramatically improve a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can enhance binding affinity to target proteins.

Specifically, the N-(2,2,2-trifluoroethyl) moiety is a known pharmacophore in the agrochemical field. Studies on N-(2,2,2)-trifluoroethylpyrazole derivatives, which are structurally analogous to N-substituted imidazoles, have demonstrated potent pre-emergence herbicidal activity against both dicotyledonous and monocotyledonous weeds.[7][8] This strongly suggests that the target imidazole derivative may possess similar herbicidal properties.

Comparative Analysis of Biological Activities

Based on the functional groups present, this compound and its derivatives are predicted to exhibit activity in several key areas.

Antimicrobial and Antifungal Activity

Imidazole derivatives are renowned for their broad-spectrum antimicrobial and antifungal activities.[9][10][11] Their mechanisms of action often involve the disruption of microbial cell wall synthesis, protein synthesis, or DNA replication.[4][10] In fungi, a primary target is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[12]

The presence of halogen atoms is known to potentiate this activity. Studies on fluorinated benzimidazoles, for example, demonstrated good antibacterial and antifungal properties compared to their unsubstituted parent compounds. The combination of the imidazole core with both a bromo and a trifluoroethyl group suggests a strong potential for potent antimicrobial action. The table below summarizes the activity of various halogenated imidazole analogues found in the literature.

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Fluorinated BenzimidazolesBacillus subtilis7.81
Fluorinated BenzimidazolesGram-negative bacteria31.25
Thiosemicarbazide ImidazolesGram-positive bacteria31.25 - 1000[13]
Bromo-Thiazole HybridsAspergillus nigerPotent Activity Noted[6]
Pyrroloquinoline DerivativesCandida albicans0.4 - 1.6[14]

This table presents data from analogous compounds to infer potential activity ranges.

Herbicidal Activity

As previously mentioned, the N-(2,2,2-trifluoroethyl) group is strongly associated with herbicidal effects. A series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives were found to exhibit excellent pre-emergence herbicidal effects, with one compound demonstrating better activity than the commercial herbicide metolachlor.[7] Similarly, other heterocycles containing trifluoromethyl groups have been successfully developed as herbicides.[15] This makes a strong case for evaluating this compound derivatives for applications in crop protection.

Synthesizing the Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is intrinsically linked to its chemical structure. The following diagram illustrates the key relationships.

SAR_Diagram cluster_core Core Scaffold: this compound Core Imidazole Ring Bromo 4-Bromo Group Core->Bromo Enhances Lipophilicity Modulates Electronics TFE 1-(2,2,2-trifluoroethyl) Group Core->TFE Increases Metabolic Stability Enhances Binding Affinity Antifungal Potent Antifungal Activity Bromo->Antifungal Potentiates Activity (Analogues show high potency) Antibacterial Broad-Spectrum Antibacterial Bromo->Antibacterial TFE->Antifungal Herbicidal Potential Herbicidal Activity TFE->Herbicidal Key Pharmacophore (Proven in Pyrazole Analogues)

Caption: Structure-Activity Relationship (SAR) for the target imidazole scaffold.

This SAR analysis suggests that the bromine at position 4 is a critical determinant for antimicrobial and antifungal potency, while the trifluoroethyl group at position 1 is the primary driver for potential herbicidal action, in addition to contributing to overall metabolic stability and potency.

Key Experimental Protocol: Antimicrobial Susceptibility Testing

To validate the predicted antimicrobial activity, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow: Determination of Minimum Inhibitory Concentration (MIC)

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Preparation of Test Compounds: Dissolve the synthesized imidazole derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12. Add 100 µL of broth to well 11 (sterility control).

  • Serial Dilution: Add 100 µL of the stock compound solution (further diluted in broth to a starting concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 10 and well 12 (growth control). This brings the total volume in these wells to 100 µL. Well 11 remains un-inoculated as a sterility control.

  • Controls:

    • Positive Control: A well-known antibiotic or antifungal agent (e.g., ciprofloxacin, fluconazole) should be run in parallel.

    • Growth Control: Well 12 contains only broth and inoculum.

    • Sterility Control: Well 11 contains only broth.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The in-silico and analogue-based analysis presented in this guide strongly suggests that this compound is a highly promising scaffold. The unique combination of a bromo-substituent and a trifluoroethyl group on the imidazole core creates a compelling profile for dual-purpose development. The primary predicted activities are potent antifungal/antimicrobial effects and significant herbicidal properties.

This guide serves as a foundational resource for researchers. The logical next step is the chemical synthesis of this target compound and its derivatives, followed by rigorous biological evaluation using the protocols outlined herein. Such studies will confirm the predicted activities and pave the way for the development of novel, high-efficacy agents for use in medicine or agriculture.

References

  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026). Vertex AI Search Result.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central.
  • Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010). Journal of Agricultural and Food Chemistry.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (N/A). Universal Journal of Pharmaceutical Research.
  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hep
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (N/A).
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (N/A).
  • Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. (2025).
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed.
  • Overview on Biological Activities of Imidazole Derivatives. (2022).
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025).
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
  • Overview on Biological Activities of Imidazole Deriv
  • Imidazole chemistry in crop protection. (N/A). CABI Digital Library.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Journal of the Indian Chemical Society.
  • Imidazole and its biological activities: A review. (N/A). iMedPub.
  • Herbicidal activity of fluoroquinolone deriv
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021).
  • Imidazole: Having Versatile Biological Activities. (N/A). SciSpace.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. (N/A). PubMed.
  • New thymol-derived triazole exhibits promising activity against Trichophyton rubrum. (N/A).
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PubMed Central.

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-(2,2,2-trifluoroethyl)-1H-imidazole Scaffold in Modern Drug Discovery

The 1-(2,2,2-trifluoroethyl)-1H-imidazole moiety is a privileged scaffold in medicinal chemistry. The trifluoroethyl group imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Consequently, the efficient and versatile functionalization of this heterocyclic core is of paramount importance to researchers in drug development. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the cross-coupling of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole, a key intermediate for the synthesis of novel pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic reasoning behind the selection of catalysts, ligands, and reaction conditions, offering field-proven insights to guide your synthetic strategy. While direct comparative studies on this specific substrate are nascent, this guide synthesizes data from analogous heterocyclic systems to provide a robust framework for catalyst selection and reaction optimization.

C-C Bond Formation: A Comparative Analysis of Suzuki-Miyaura Coupling Catalysts

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[2][3][4][5][6] For the arylation of this compound, palladium-based catalysts are the workhorses. However, the choice of ligand is critical to achieving high yields and broad substrate scope.

Palladium-Based Catalysts: A Head-to-Head Comparison
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₄ TriphenylphosphineK₃PO₄1,4-Dioxane90ModerateA classic, commercially available catalyst. The phosphine ligands are crucial for the catalytic cycle.[4] Often a good starting point, but may require higher catalyst loadings and temperatures.
PdCl₂(dppf) dppfCs₂CO₃DMF100Good to ExcellentThe bidentate dppf ligand can enhance catalyst stability and promote reductive elimination.[7] Often provides higher yields than monodentate phosphine ligands for heteroaryl couplings.
XPhos Pd G2/XPhos XPhosK₂CO₃Toluene/H₂O110ExcellentBuchwald's biarylphosphine ligands, like XPhos, are highly effective for coupling sterically hindered or electronically challenging substrates.[8] The bulky and electron-rich nature of XPhos facilitates oxidative addition and reductive elimination.
NiCl₂(PCy₃)₂ TricyclohexylphosphineK₃PO₄2-Me-THF100GoodNickel catalysts offer a more cost-effective alternative to palladium.[9] They can be particularly effective for the coupling of heteroaryl halides.

Expert Insights: The electron-withdrawing nature of the trifluoroethyl group on the imidazole nitrogen may render the C4-position more susceptible to oxidative addition. For challenging couplings with electron-poor or sterically hindered boronic acids, the use of highly active palladacycle precatalysts, such as XPhos Pd G2, is recommended to ensure efficient catalytic turnover. Nickel catalysts, while promising, may require more rigorous optimization of reaction conditions.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G2
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), XPhos Pd G2 (2 mol%), XPhos (4 mol%), and potassium carbonate (2.0 equiv.).

  • Add degassed toluene and water (10:1 v/v).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-N Bond Formation: A Head-to-Head Comparison of Buchwald-Hartwig Amination Catalysts

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[1][10][11][12] The choice of ligand is paramount for achieving high yields and accommodating a wide range of amine coupling partners.

Palladium-Based Catalysts for C-N Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations & Rationale
Pd₂(dba)₃ BINAPNaOt-BuToluene100GoodAn early generation catalyst system. BINAP is a versatile bidentate phosphine ligand.[1] The strong base is required for deprotonation of the amine.
Pd(OAc)₂ XPhosK₃PO₄t-BuOH80ExcellentThe use of bulky biarylphosphine ligands like XPhos allows for the coupling of a wide range of primary and secondary amines under milder conditions with weaker bases.[13]
[Pd(cinnamyl)Cl]₂ t-BuXPhosLiHMDS1,4-Dioxane100ExcellentThis pre-catalyst system is highly active and can be effective for challenging aminations, including those with weakly nucleophilic amines.
CuI 1,10-PhenanthrolineCs₂CO₃DMF110Moderate to GoodCopper-catalyzed aminations (Ullmann-type) can be a cost-effective alternative to palladium, particularly for the coupling of N-heterocycles.[14]

Expert Insights: For the amination of this compound, catalyst systems employing bulky biarylphosphine ligands such as XPhos or t-BuXPhos are likely to provide the best results, offering high yields and broad functional group tolerance. The choice of base is critical; strong bases like NaOt-Bu can be effective but may not be compatible with base-sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred with more active catalyst systems.

Illustrative Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine_Coordination HNRR' Base Ar-Pd(II)(NRR')L Ar-Pd(II)(NRR')L Amine_Coordination->Ar-Pd(II)(NRR')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NRR')L->Reductive_Elimination Ar-NRR' Reductive_Elimination->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination with Pd(OAc)₂/XPhos
  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and potassium phosphate (1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous tert-butanol.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

C-C Bond Formation via Alkynylation: A Look at Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[15][16][17] This reaction is typically co-catalyzed by palladium and copper salts.

Catalyst Systems for Sonogashira Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₂Cl₂/CuI TriphenylphosphineEt₃NTHF60GoodThe classic Sonogashira conditions. The amine base serves both as a base and a solvent. Copper(I) is crucial for the formation of the copper acetylide intermediate.[18]
Pd(OAc)₂/CuI PPh₃i-Pr₂NHDMF80Good to ExcellentUsing a higher boiling solvent like DMF can be beneficial for less reactive substrates.
Copper-Catalyzed N/AK₂CO₃DMSO100ModerateFor some substrates, a copper-catalyzed, palladium-free Sonogashira-type coupling can be achieved, offering a more economical approach.[19]

Expert Insights: The traditional Pd/Cu co-catalyzed Sonogashira reaction is generally reliable for the alkynylation of bromo-heterocycles. The choice of amine base can influence the reaction rate and yield. For substrates that are sensitive to strong bases, milder conditions with weaker bases and more active palladium catalysts may be necessary.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start add_reagents Add this compound, Pd catalyst, CuI, and base to a dry flask under inert atmosphere. start->add_reagents add_solvent_alkyne Add anhydrous solvent and terminal alkyne. add_reagents->add_solvent_alkyne react Heat the reaction mixture with stirring. add_solvent_alkyne->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool, dilute with organic solvent, and wash. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Conclusion

The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel molecules with potential applications in drug discovery. This guide has provided a comparative overview of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While palladium-based catalysts, particularly those with bulky biarylphosphine ligands, offer the most versatile and high-yielding approaches, nickel and copper catalysts represent promising and more economical alternatives. The choice of the optimal catalyst system will ultimately depend on the specific coupling partners and the desired functional group tolerance. The experimental protocols and mechanistic insights provided herein should serve as a valuable resource for researchers navigating the exciting landscape of modern synthetic chemistry.

References

  • N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Dong, L., Feng, T., Xiong, D., Xu, Z., & Cheng, J. (2022). Copper(II)-Catalyzed Direct C–H Trifluoroethylation of Heteroarenes. Organic Letters. [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6143–6153. [Link]

  • Imidazole compounds, process for the synthesis and uses thereof. (n.d.). Justia Patents. Retrieved January 20, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Anti-inflamatory 1-substituted-4,5-diaryl-2-(substituted thio) imidazoles and their corresponding sulfoxides and sulfones. (n.d.). Google Patents.
  • Novel imidazole derivatives. (n.d.). Google Patents.
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Novel 2,2'-BI-1H-imidazoles. (n.d.). European Patent Office. Retrieved January 20, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Journal of Pharmaceutical Research International. [Link]

  • Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (2025). Molecules. [Link]

  • Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022). ResearchGate. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). Molecules. [Link]

  • Imidazole and its Biological Activities: A Review. (n.d.). Asian Journal of Research in Chemistry.
  • Highly Regioselective C-5 Alkynylation of Imidazoles by One-Pot Sequential Bromination and Sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • New imidazols. (n.d.). Google Patents.
  • Highly regioselective C-5 alkynylation of imidazoles by one-pot sequential bromination and Sonogashira cross coupling. (2015). FAO AGRIS. [Link]

  • Novel 2,2'-BI-1H-imidazoles. (n.d.). European Patent Office. Retrieved January 20, 2026, from [Link]

  • Imidazopyridine compound. (n.d.). Google Patents.
  • Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (2025). Organic Letters. [Link]

Sources

The Gold Standard: Unequivocal Structure Determination of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Regioisomers by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the synthesis of novel heterocyclic compounds for pharmaceutical applications, absolute certainty of the molecular structure is paramount. The N-alkylation of asymmetrically substituted imidazoles, such as 4-bromo-1H-imidazole, presents a classic chemical challenge: the potential for the formation of multiple regioisomers. The introduction of the 2,2,2-trifluoroethyl group can lead to two distinct products: 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole and 5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. While spectroscopic techniques like NMR and mass spectrometry are invaluable tools for characterization, single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination. This guide provides an in-depth comparison of these techniques, highlighting the definitive power of X-ray crystallography and offering practical insights for researchers.

The Synthetic Challenge: A Case of Regioisomerism

The N-alkylation of 4-bromo-1H-imidazole is a reaction where the alkyl group can attach to either of the two nitrogen atoms in the imidazole ring. The electronic and steric properties of the bromine substituent, as well as the reaction conditions (base, solvent, temperature), can influence the regioselectivity of this reaction[1]. The resulting product mixture can contain both the 1,4- and 1,5-disubstituted isomers, which may exhibit different biological activities and physicochemical properties.

Figure 1: Synthetic pathway leading to a mixture of regioisomers.

X-ray Crystallography: The Definitive Arbiter

Single-crystal X-ray crystallography provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles[2]. This technique offers an unambiguous assignment of the molecular structure, leaving no room for doubt in the identification of regioisomers.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Elucidation Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffraction_Experiment X-ray Diffraction Crystal_Mounting->Diffraction_Experiment Data_Processing Data Processing & Reduction Diffraction_Experiment->Data_Processing Structure_Solution Structure Solution (e.g., SHELX) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 2: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination

1. Crystal Growth (The Art and Science):

  • Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions)[3].

  • Methodology: Slow Evaporation

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

2. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-rays.

  • Methodology:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector[4].

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms within the crystal lattice and refine their positions.

  • Methodology:

    • The diffraction data is processed to yield a set of reflection intensities.

    • Initial atomic positions are determined using direct methods or Patterson methods (e.g., using software like SHELXS)[5].

    • The structural model is refined against the experimental data to improve the fit and determine the final atomic coordinates and thermal parameters (e.g., using SHELXL)[5].

Spectroscopic Alternatives: Powerful but Indirect

While X-ray crystallography is definitive, it is not always feasible. NMR spectroscopy and mass spectrometry are indispensable techniques for the routine characterization of organic molecules and can often provide strong evidence for the identification of regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule[6]. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can often distinguish between regioisomers.

Hypothetical NMR Data Comparison:

The following table presents hypothetical ¹H and ¹³C NMR data for the two isomers, based on known substituent effects on the imidazole ring.

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound H2: ~7.8, H5: ~7.2, CH₂: ~4.8 (q), CF₃: (implicit)C2: ~138, C4: ~115, C5: ~122, CH₂: ~55 (q), CF₃: ~124 (q)
5-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole H2: ~7.9, H4: ~7.3, CH₂: ~4.7 (q), CF₃: (implicit)C2: ~139, C4: ~125, C5: ~108, CH₂: ~56 (q), CF₃: ~124 (q)

Distinguishing Features in NMR:

  • ¹H NMR: The chemical shifts of the imidazole ring protons (H2, H4, and H5) will be different for the two isomers due to the different electronic environment created by the bromine atom's position relative to the trifluoroethyl group.

  • ¹³C NMR: The carbon chemical shifts, particularly of the brominated carbon (C4 or C5), will be significantly different.

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments made from 1D spectra[7].

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing crucial connectivity information to link the trifluoroethyl group to the imidazole ring[8].

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between the CH₂ protons of the trifluoroethyl group and the protons on the imidazole ring, providing definitive evidence for the substitution pattern[9]. For the 4-bromo isomer, a NOE correlation would be expected between the CH₂ group and the H5 proton. For the 5-bromo isomer, a NOE would be expected between the CH₂ group and the H4 proton.

Mass Spectrometry: A Measure of Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While regioisomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ, providing clues to their structure.

Expected Fragmentation:

Both isomers will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentations might include the loss of the trifluoroethyl group, the bromine atom, or cleavage of the imidazole ring. While subtle differences in fragment ion abundances may exist, distinguishing regioisomers by mass spectrometry alone can be challenging and is not as definitive as NMR or X-ray crystallography.

Conclusion: A Hierarchy of Confidence

In the rigorous world of drug discovery and development, ambiguity is a liability. While NMR and mass spectrometry are essential for initial characterization and purity assessment, they provide indirect evidence of structure. When it comes to the irrefutable identification of regioisomers, single-crystal X-ray crystallography is the ultimate arbiter. It provides a direct, three-dimensional visualization of the molecule, leaving no doubt as to the precise arrangement of its atoms. For the successful development of any new chemical entity, establishing the definitive structure through X-ray crystallography is not just a recommendation; it is a cornerstone of scientific integrity and regulatory compliance.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Hoffmann, R., & Stohrer, W. D. (1971). Aromaticity and Tautomerism in Imidazole. Journal of the American Chemical Society, 93(25), 6941–6948. [Link]

  • Sparkman, O. D., & Mass Spectrometry Desk Reference. (2000). Mass Spectrometry Desk Reference. Global View Publishing. [Link]

  • Pérez, V. M., & Perillo, I. A. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-446. [Link]

  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 68(7), m1-m11. [Link]

  • Moussa, Z., Ahmed, S. A., & Al-Raqa, S. Y. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 24(4), 3507. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (pp. 1-105). Springer, Berlin, Heidelberg. [Link]

  • SHELX Homepage. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • O’Malley, D. P., & Li, K. (2011). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 7, 1199. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Oreate. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Emory University. (2011). 1D and 2D NMR. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • SciSpace. (n.d.). Interpretation of Mass Spectra. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]

  • YouTube. (2019). distinguish between E2 regioisomers with NMR spectroscopy. [Link]

  • YouTube. (2012). How to interpret a NOESY NMR spectrum. [Link]

  • Compound Interest. (2015). A Guide to Interpreting Mass Spectra. [Link]

  • ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. [Link]

  • NIH. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]

  • CrystEngComm. (n.d.). Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. [Link]

  • MDPI. (2019). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]

  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • NIH. (2017). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • NIH. (2017). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Promise of Strategic Substitution

The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutics ranging from antifungal agents to anticancer drugs.[1][2] The strategic functionalization of the imidazole core is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole derivatives, drawing upon experimental data from related compound series to elucidate the potential of this specific substitution pattern. While direct, comprehensive SAR studies on this exact scaffold are limited in publicly available literature, by examining the individual and combined effects of the 4-bromo and the 1-(2,2,2-trifluoroethyl) substituents, we can construct a robust framework for guiding future drug design efforts.

The Strategic Importance of the 4-Bromo and 1-(2,2,2-trifluoroethyl) Substituents

The selection of the 4-bromo and 1-(2,2,2-trifluoroethyl) substituents is not arbitrary; each brings distinct and potentially synergistic advantages to the imidazole scaffold.

The 4-Bromo Substituent: A Versatile Handle for Potency and Synthesis

The bromine atom at the C4 position of the imidazole ring serves two primary roles. Firstly, it acts as a versatile synthetic handle.[3][4] Its presence allows for a wide range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups to explore a broader chemical space and optimize biological activity.[3] Secondly, the bromo group, as a halogen, can significantly influence the compound's electronic and lipophilic character. Halogenation can enhance binding affinity to biological targets through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein interactions.[5]

The 1-(2,2,2-trifluoroethyl) Substituent: Modulator of Physicochemical Properties

The trifluoroethyl group at the N1 position is a bioisostere for an ethyl group, but with profoundly different electronic properties. The high electronegativity of the fluorine atoms creates a strong dipole and can significantly alter the pKa of the imidazole ring, influencing its ionization state at physiological pH.[6] This can have a cascading effect on the molecule's solubility, membrane permeability, and metabolic stability. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism, potentially leading to improved pharmacokinetic profiles.[6]

Comparative Biological Activity: Insights from Analogous Imidazole Derivatives

To build a predictive SAR model for this compound derivatives, we will analyze the biological activity of closely related imidazole series. The following sections present comparative data on their anticancer and antimicrobial properties.

Anticancer Activity of Substituted Imidazole Derivatives

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[1][2][7] The data below, compiled from multiple studies, illustrates how different substituents on the imidazole ring impact cytotoxic activity against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural FeaturesSource
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7< 5--Imidazole-2-thione with Schiff base[8]
Imidazo[1,2-a]pyrimidine derivative (3d)MCF-743.4--Fused imidazole ring system[9]
Imidazo[1,2-a]pyrimidine derivative (4d)MCF-739.0--Fused imidazole ring system[9]
Pyrazolo-pyrimidine derivative (36)MCF-74.93--Fused pyrazolo-pyrimidine[10]
1-Substituted-2-aryl imidazoleMDA-MB-4680.08 - 1.0--Aromatic ring on imidazole nitrogen[2]
Benzimidazole-pyrazole derivative (37)A5492.2Gefitinib0.011Fused benzimidazole with pyrazole[2]
1H-Benzo[d]imidazole derivative (12b)-0.16 - 3.6 (GI50)--Benzimidazole with piperazine moiety[11]
2,4,5-triaryl imidazole derivativeT47D, MDA-MB231Significant IC50--Triaryl substitution[12]

Note: The IC50 values are from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The tables above highlight that substitutions at the N1, C2, C4, and C5 positions of the imidazole ring can dramatically influence anticancer activity. The presence of aromatic and heterocyclic moieties often leads to potent cytotoxicity.[1][2] For the target scaffold, the 4-bromo position offers a prime site for introducing such groups to potentially enhance anticancer efficacy.

Antimicrobial Activity of Substituted Imidazole Derivatives

The imidazole core is a well-established pharmacophore in antifungal and antibacterial agents.[13] Halogenation and specific N-alkylation are known to modulate the antimicrobial spectrum and potency.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Key Structural FeaturesSource
Imidazole derivative (HL2)S. aureus625--Substituted 1,2,4,5-tetraphenyl-1H-imidazole[13]
Imidazole derivative (HL2)MRSA625--Substituted 1,2,4,5-tetraphenyl-1H-imidazole[13]
Imidazole derivative with 2,4-dienone (31)C. albicans8Fluconazole-Imidazole with a dienone motif[3]
Imidazole derivative with 2,4-dienone (42)S. aureus4--Imidazole with a dienone motif[3]
Thiazole and imidazole derivativesP. mirabilis1000--Varied thiazole and imidazole structures[14]
Pyrrolo[1,2-a]quinoline derivative (BQ-06)C. albicans0.4Fluconazole30Fused heterocyclic system with bromo substituent[15]

Note: The MIC values are from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The data indicates that bromo-substituted heterocyclic systems can exhibit potent antifungal activity.[15] The trifluoroethyl group on the target scaffold is expected to enhance lipophilicity, which may improve penetration into microbial cells, potentially leading to increased antimicrobial activity.

Experimental Protocols: A Framework for SAR-Driven Drug Discovery

To systematically explore the SAR of this compound derivatives, a well-defined experimental workflow is essential.

Generalized Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration synthesis Synthesis of Core Scaffold (this compound) derivatization Derivatization at C2, C5, and C4 (via cross-coupling) synthesis->derivatization primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) derivatization->primary_screening secondary_screening Secondary Screening (Dose-response, Selectivity) primary_screening->secondary_screening sar_analysis SAR Analysis (Identify key structural features) secondary_screening->sar_analysis lead_optimization Lead Optimization (Design of next-generation compounds) sar_analysis->lead_optimization lead_optimization->derivatization Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth, RPMI-1640).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Predicted SAR and Future Directions

Based on the analysis of related imidazole derivatives, we can propose a predictive SAR model for this compound derivatives.

SAR_Prediction imidazole N1 C2 N C4 C5 This compound substituent_c2 C2-Position - Key for modification - Introduction of aryl/heteroaryl groups may enhance activity imidazole:c2->substituent_c2 substituent_c5 C5-Position - Substitution may influence selectivity imidazole:c5->substituent_c5 substituent_n1 1-(2,2,2-trifluoroethyl) - Modulates pKa - Enhances metabolic stability - Increases lipophilicity substituent_n1->imidazole:n1 substituent_c4 4-Bromo - Halogen bonding potential - Synthetic handle for diversification substituent_c4->imidazole:c4

Caption: Predicted structure-activity relationships for this compound.

Future Directions:

  • Systematic Derivatization: A focused library of derivatives should be synthesized, primarily exploring substitutions at the C2 and C5 positions, as well as utilizing the 4-bromo group for cross-coupling reactions.

  • Broad Biological Screening: The synthesized compounds should be screened against a diverse panel of cancer cell lines and microbial strains to identify promising lead compounds.

  • Mechanism of Action Studies: For the most active compounds, studies to elucidate their mechanism of action should be undertaken to understand their molecular targets.

  • Pharmacokinetic Profiling: Lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a versatile synthetic handle (4-bromo) and a modulator of physicochemical properties (1-trifluoroethyl) provides a strong foundation for SAR-driven optimization. By leveraging the insights from related imidazole series and employing a systematic approach to synthesis and biological evaluation, researchers can unlock the full therapeutic potential of this intriguing class of compounds.

References

  • In vitro IC50 values ( µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (URL not available)
  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])

  • IC50 of the most active compounds. To calculate half maximal inhibitory... - ResearchGate. (URL: [Link])

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. (URL: [Link])

  • The minimum inhibitory concentration (MIC) of imidazole derivatives.... - ResearchGate. (URL: [Link])

  • Imidazoles as potential anticancer agents - PMC. (URL: [Link])

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (URL: [Link])

  • Novel Antifungals Based on 4-substituted Imidazole: Solid-Phase Synthesis of Substituted Aryl Sulfonamides Towards Optimization of in Vitro Activity - PubMed. (URL: [Link])

  • An overview of imidazole and its analogues as potent anticancer agents - PubMed. (URL: [Link])

  • Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PubMed Central. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed. (URL: [Link])

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... - ResearchGate. (URL: [Link])

  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives - ResearchGate. (URL: [Link])

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. (URL: [Link])

  • IC50 value of 1ae4a and 5-FU was calculated based on Trypan blue and... - ResearchGate. (URL: [Link])

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC. (URL: [Link])

  • The calculated IC 50 , Log IC 50 , and R 2 of compounds 11-22 - ResearchGate. (URL: [Link])

  • 4-Bromo-1H-imidazole - MySkinRecipes. (URL: [Link])

  • New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

A Comparative In Silico Analysis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Based Inhibitors Against Cancer and Inflammation-Associated Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has been implicated in a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide presents a comparative molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study of a promising, yet underexplored, imidazole derivative: 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole.

This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive in silico evaluation of this compound's potential as an inhibitor against three clinically relevant protein targets: Bromodomain-containing protein 9 (BRD9), Sirtuin 2 (SIRT2), and Cyclooxygenase-2 (COX-2). These targets were selected based on the known activities of various imidazole derivatives in the realms of oncology and inflammation.[3][4][5]

Through detailed, step-by-step protocols for molecular docking simulations using AutoDock Vina and subsequent ADMET profiling via accessible web-based tools, this guide offers a practical framework for the computational assessment of novel small molecules. By comparing the binding energetics and interaction patterns of our lead compound with known, potent inhibitors, we aim to elucidate its therapeutic potential and provide a solid foundation for future experimental validation.

Rationale and Target Selection: Unveiling the Therapeutic Potential

The core structure of this compound combines several features that are advantageous for drug design. The imidazole ring serves as a versatile scaffold capable of engaging in various non-covalent interactions within a protein's active site.[6] The bromine atom can participate in halogen bonding, a significant interaction in molecular recognition, and also provides a handle for further synthetic modification. The trifluoroethyl group is a well-known bioisostere for enhancing metabolic stability and can contribute to favorable binding interactions.

Given the broad spectrum of activities reported for imidazole-based compounds, a targeted in silico approach is essential to hypothesize and evaluate potential mechanisms of action. Our selection of BRD9, SIRT2, and COX-2 as primary targets is grounded in the following rationale:

  • Bromodomain-containing protein 9 (BRD9): As a member of the bromodomain and extra-terminal domain (BET) family, BRD9 is a key epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene transcription.[7] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[8]

  • Sirtuin 2 (SIRT2): This NAD+-dependent deacetylase is involved in numerous cellular processes, including cell cycle regulation, genomic stability, and inflammation. Its inhibition has shown promise in the treatment of cancer and neurodegenerative diseases.[9][10]

  • Cyclooxygenase-2 (COX-2): A well-established target in inflammation and pain, COX-2 is an inducible enzyme responsible for the production of prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[2][11]

By performing comparative docking studies against these diverse targets, we can gain initial insights into the potential selectivity and polypharmacology of this compound.

Experimental Protocols: A Step-by-Step Guide to In Silico Analysis

This section provides a detailed methodology for the comparative docking studies and ADMET prediction. The protocols are designed to be reproducible and utilize freely available software and web servers.

Molecular Docking Workflow

The following workflow outlines the key steps in preparing the protein and ligand molecules, performing the docking simulations, and analyzing the results.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Remove water, add hydrogens Ligand Ligand Structure Preparation Vina AutoDock Vina Execution Ligand->Vina Grid Grid Box Definition PDB_Prep->Grid Grid->Vina Define search space Results Results Interpretation Vina->Results Binding affinity & poses Visualization Visualization (PyMOL) Results->Visualization Analyze interactions

Caption: A streamlined workflow for molecular docking studies.

Software and Web Tools
  • Protein and Ligand Preparation: AutoDockTools (MGLTools 1.5.6)

  • Molecular Docking: AutoDock Vina 1.1.2

  • Visualization: PyMOL 2.5

  • ADMET Prediction: pkCSM and SwissADME web servers[11][12][13]

Protein Preparation

Crystal structures of the target proteins with co-crystallized inhibitors were obtained from the Protein Data Bank (PDB).

Target ProteinPDB IDCo-crystallized LigandResolution (Å)
BRD95I8067B1.40
SIRT24RMGSirReal21.42
COX-24O1ZMeloxicam2.40

Protocol:

  • Load PDB file into AutoDockTools.

  • Remove water molecules: Edit > Delete Water.

  • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

  • Add Kollman charges: Edit > Charges > Add Kollman Charges.

  • Save as PDBQT file: File > Save > Write PDBQT.

Ligand Preparation

The 3D structures of this compound and the known inhibitors were generated using a chemical drawing tool and saved as PDB files.

Known Inhibitors (Positive Controls):

Target ProteinKnown Inhibitor
BRD9I-BRD9
SIRT2SirReal2
COX-2Celecoxib

Protocol:

  • Load ligand PDB file into AutoDockTools.

  • Detect root and set torsions: Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions.

  • Save as PDBQT file: Ligand > Output > Save as PDBQT.

Grid Box Definition and Docking Execution

The grid box defines the search space for the ligand within the protein's active site. The center of the grid was determined by the coordinates of the co-crystallized ligand in the PDB structure.

Grid Box Parameters:

Target ProteinCenter (x, y, z)Dimensions (Å) (x, y, z)
BRD9 (5I80)15.190, 53.903, 16.91720 x 20 x 20
SIRT2 (4RMG)24.447, 22.535, 16.32722 x 22 x 22
COX-2 (4O1Z)33.9, 21.5, 22.125 x 25 x 25

AutoDock Vina Execution (Command Line):

The config.txt file contains the grid box parameters:

In Silico ADMET Prediction

The SMILES strings of the imidazole derivative and the known inhibitors were submitted to the pkCSM and SwissADME web servers for the prediction of key pharmacokinetic and toxicity properties.[12][13]

Results and Comparative Analysis

This section presents the results of the molecular docking simulations and ADMET predictions, providing a comparative analysis of the this compound derivative against known inhibitors.

Molecular Docking Results

The binding affinity of each ligand to the respective target protein was evaluated based on the docking score (in kcal/mol) generated by AutoDock Vina. A more negative score indicates a stronger predicted binding affinity.

Table 1: Comparative Docking Scores (kcal/mol)

Target ProteinThis compoundKnown InhibitorDocking Score of Known Inhibitor
BRD9-6.8I-BRD9-9.5
SIRT2-7.5SirReal2-12.0
COX-2-8.2Celecoxib-11.5

The results indicate that this compound shows a promising binding affinity for all three targets, with the strongest interaction predicted for COX-2. While the known inhibitors consistently exhibit more favorable docking scores, the values for our compound of interest are significant enough to warrant further investigation.

Analysis of Binding Interactions

Visualization of the docked poses in PyMOL revealed key interactions between the ligands and the active site residues of the target proteins.

Binding Interaction with COX-2 cluster_ligand This compound cluster_residues COX-2 Active Site Residues Imidazole Imidazole Ring Arg120 Arg120 Imidazole->Arg120 H-bond Tyr355 Tyr355 Imidazole->Tyr355 Pi-Pi Stacking Bromo Bromo Group Val523 Val523 Bromo->Val523 Halogen Bond Trifluoroethyl Trifluoroethyl Group Ser530 Ser530 Trifluoroethyl->Ser530 Hydrophobic

Sources

A-Scientist's Guide to Validating the Mechanism of Action for 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole Derived Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a promising class of compounds derived from the 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole scaffold. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.

The imidazole scaffold is a cornerstone in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3] Notably, imidazole derivatives are well-documented as competitive inhibitors at the ATP binding site of kinases like p38 MAP kinase, a key regulator of inflammatory cytokines.[1][2][4][5] They are also recognized as potent inhibitors of cytochrome P450 (CYP) enzymes by coordinating with the heme iron, a mechanism crucial in both drug metabolism and as a therapeutic strategy in oncology.[6][7][8][9] The specific substitutions on the core scaffold—a bromine atom at the C4 position and a trifluoroethyl group at the N1 position—are critical design elements. The 4-bromo position serves as a versatile synthetic handle for creating diverse compound libraries and can be pivotal for molecular interactions within a target's binding pocket.[10][11][12] The 2,2,2-trifluoroethyl group is a powerful modulator of physicochemical properties; its strong electron-withdrawing nature and metabolic stability can enhance target binding affinity, improve membrane permeability, and increase the overall stability of the drug candidate.[13][14][15][16]

Given this background, a primary hypothesis is that these compounds may act as kinase inhibitors or CYP inhibitors. This guide outlines a multi-phase, integrated workflow to test this hypothesis, identify the specific molecular target, and elucidate the functional consequences of its modulation.

Phase 1: Target Identification and Engagement

The foundational step in MoA validation is to confirm that a drug physically interacts with its intended molecular target within a cellular context. This phase aims to answer the question: "What does the drug bind to, and how strongly?"

Strategy 1: Broad Profiling for Unbiased Target Discovery

For novel compounds, an unbiased approach is often the most revealing.

  • Kinase Profiling: Given the prevalence of imidazoles as kinase inhibitors, a broad kinase screen is a logical starting point.[1][2][4] Commercially available panels (e.g., Eurofins DiscoverX, Promega) can test the compound against hundreds of kinases at a fixed concentration (e.g., 1-10 µM). This provides a "hit list" of potential targets.

  • Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of the drug or competitive profiling with broad-spectrum probes can identify binding partners from a whole-cell lysate.

Strategy 2: Validating Direct Target Engagement in Cells

Once potential targets are identified, it is crucial to confirm direct binding in a physiological setting. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. It operates on the principle that a drug binding to its target protein stabilizes it against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Grow the cell line of interest to ~80% confluency.

  • Treatment: Treat cells with the this compound derivative at various concentrations (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Harvest cells, resuspend in a buffered saline solution, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein remaining. A positive result is a shift in the melting curve to a higher temperature in the presence of the drug.

Visualizing the MoA Validation Workflow

The overall strategy follows a logical progression from broad, unbiased screening to highly specific functional validation.

MoA_Validation_Workflow cluster_0 Phase 1: Target ID & Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Functional & Phenotypic Outcomes T_ID Unbiased Target ID (e.g., Kinase Screen) CETSA Target Engagement (CETSA®) T_ID->CETSA Identifies Candidates Binding Binding Affinity (SPR/ITC) CETSA->Binding Confirms Interaction Phospho Target Activity Assay (Phospho-specific Ab) Binding->Phospho Validates Target for Functional Assays Downstream Downstream Signaling (Western Blot / RPPA) Phospho->Downstream Gene_Exp Gene Expression (qPCR / RNA-Seq) Downstream->Gene_Exp Viability Cell Viability Assay (e.g., CellTiter-Glo®) Gene_Exp->Viability Links Pathway to Cellular Phenotype Cytokine Cytokine Release Assay (ELISA) Viability->Cytokine Imaging High-Content Imaging Cytokine->Imaging

Caption: Figure 1. A multi-phase workflow for MoA validation.

Phase 2: Cellular and Downstream Pathway Analysis

Confirming target engagement is only the first step. The next critical phase is to demonstrate that this binding event leads to a functional modulation of the target and its associated signaling pathway.

Strategy 1: Assessing Direct Target Activity

If the identified target is a kinase, the most direct functional readout is its phosphorylation activity.

  • Phospho-Target Antibodies: Use antibodies specific to the phosphorylated form of the target protein. A successful inhibitory drug should decrease the level of phosphorylation in a dose-dependent manner.

  • In Vitro Kinase Assays: Purified enzyme assays can be used to determine the IC50 value, a measure of the drug's potency.

Strategy 2: Mapping Downstream Signaling

Inhibition of an upstream kinase should result in predictable changes in the phosphorylation status of its downstream substrates. For a hypothetical p38 MAPK inhibitor, this would involve measuring the phosphorylation of downstream targets like MAPKAPK2 (MK2).[17]

Protocol: Western Blot for Downstream Signaling

  • Cell Treatment & Lysis: Treat cells with the drug at various concentrations and for different time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies overnight (e.g., anti-phospho-MK2, anti-total-MK2, anti-p38, anti-GAPDH).

  • Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities. A successful MoA validation will show a decrease in phospho-MK2 levels relative to total MK2 and the loading control (GAPDH), while total p38 levels remain unchanged.

Visualizing a Hypothetical Signaling Pathway

This diagram illustrates the expected effect of a p38 MAPK inhibitor on its downstream signaling cascade.

Signaling_Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) p38 p38 MAPK Stimulus->p38 activates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates (activates) Cytokines TNF-α, IL-1β mRNA Stabilization & Translation MK2->Cytokines promotes Drug 4-Bromo-1-(2,2,2-trifluoroethyl) -1H-imidazole Derivative Drug->p38 INHIBITS

Caption: Figure 2. Inhibition of the p38 MAPK signaling pathway.

Phase 3: Phenotypic and Functional Outcomes

The final phase connects the molecular and cellular effects to a relevant biological outcome. The chosen assays should reflect the therapeutic hypothesis for the drug. If the drug is a putative anti-inflammatory agent targeting p38 MAPK, the key phenotypic assay is the inhibition of cytokine production.

Strategy 1: Quantifying Cytokine Release

An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the secretion of specific cytokines, like TNF-α, from stimulated immune cells (e.g., peripheral blood mononuclear cells or macrophages).

Strategy 2: Comparative Analysis with Alternatives

To position the novel compound within the existing therapeutic landscape, its performance must be benchmarked against established drugs targeting the same pathway.

Table 1: Comparative Performance Data (Hypothetical)

CompoundTargetTarget Binding (Kᵈ, nM)Cellular Potency (IC₅₀, nM)TNF-α Release Inhibition (IC₅₀, nM)
Lead Compound p38α 15 85 120
Competitor A (SB203580)p38α/β21150200
Competitor B (BIRB 796)p38α0.13055
Inactive ControlNone>10,000>10,000>10,000

This table presents hypothetical data for illustrative purposes. Kᵈ refers to the dissociation constant, a measure of binding affinity. IC₅₀ is the half-maximal inhibitory concentration.

This comparative data is essential for understanding the relative potency and potential advantages of the new chemical entity. It demonstrates a data-driven approach to evaluating a drug's potential.[18]

Conclusion

Validating the mechanism of action is a meticulous, multi-step process that forms the bedrock of translational drug development.[19][20][21] For this compound derivatives, the evidence points towards kinase or CYP inhibition as plausible mechanisms. By systematically applying the integrated workflow of target identification, pathway analysis, and functional outcome assessment described in this guide, researchers can build a robust, evidence-based case for their compound's MoA. This rigorous, self-validating approach is indispensable for de-risking drug development programs and moving confidently towards clinical evaluation.

References

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016.
  • PubMed. (n.d.). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.
  • Bentham Science. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers.
  • Kumar, S., et al. (2020). The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy, 16(1), 185-187.
  • PubMed. (n.d.). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. PubMed.
  • ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.
  • ResearchGate. (n.d.). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.
  • ACS Publications. (n.d.). Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
  • ResearchGate. (2012). How to experimentally validate drug-target interactions?
  • MDPI. (2025).
  • PubMed. (2025).
  • Van der Schaar, P. J., et al. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PLoS ONE, 8(7), e68832.
  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.).
  • Hovione. (2024).
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Sheng, C., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Chem-Impex. (n.d.). 4-Bromo-1H-imidazole.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • NIH. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
  • The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. (n.d.).
  • Thieme. (2022). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7, 496-500.
  • Unibrom Corp. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block. Unibrom Corp.

Sources

Cross-validation of analytical methods for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Prepared by: Senior Application Scientist

Abstract

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, demanding analytical methods that are not only precise and accurate but also demonstrably reliable across different platforms. This guide provides a comprehensive framework for the development, validation, and cross-validation of two orthogonal analytical methods for the novel intermediate this compound. We present a primary High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control (QC) and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity identification and specialized analyses. By adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the causality behind experimental choices, presents detailed validation protocols, and offers a direct comparison of performance data. The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically sound approach to ensuring data integrity and regulatory compliance.[1][2]

Introduction to Analytical Method Validation

In the pharmaceutical industry, analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][3] This process is not merely a regulatory hurdle but a fundamental component of quality assurance, ensuring that all data supporting the quality, safety, and efficacy of a drug product are reliable and reproducible.[2]

The subject of this guide, this compound, is a halogenated and fluorinated imidazole derivative. Its structure presents unique analytical challenges and necessitates robust methods for quantification and impurity profiling. The presence of a bromine atom and a trifluoroethyl group influences its polarity, volatility, and thermal stability, making the selection of appropriate analytical techniques critical.

This guide will focus on two complementary methods:

  • HPLC with UV detection: A versatile and widely used technique for the analysis of non-volatile and thermally stable compounds.

  • GC-MS: An orthogonal method providing high separation efficiency for volatile compounds and definitive structural information from mass spectrometry.

The cross-validation of these two methods ensures consistency and agreement, providing a high degree of confidence in analytical results, which is particularly crucial during process development, stability studies, and when transferring methods between laboratories.[4]

Guiding Principles: ICH Q2(R1) Validation Parameters

All validation experiments described herein are designed in accordance with the ICH Q2(R1) guideline, which is the global standard for validating analytical procedures.[5][6][7] The key parameters assessed to ensure a method is fit for purpose include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Method A: Primary Assay by High-Performance Liquid Chromatography (HPLC-UV)

Rationale for Method Selection

HPLC is the workhorse of pharmaceutical analysis for several reasons that apply directly to this compound. The imidazole ring contains a chromophore, making it suitable for UV detection. The compound's polarity, influenced by the imidazole nitrogen atoms and the trifluoroethyl group, makes it an ideal candidate for reversed-phase chromatography. A C18 column is selected for its hydrophobic stationary phase, which will provide good retention and separation from more polar or non-polar impurities.

Experimental Protocol: HPLC-UV Method
  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 500 µg/mL. Further dilutions are made to prepare calibration standards.

  • Sample Preparation: Prepare samples at a target concentration of 200 µg/mL in the same diluent.

Summary of HPLC Validation Data
Parameter Acceptance Criteria Result Outcome
Specificity No interference at the analyte's retention time from blank or placebo.Peak purity index > 0.999. No co-elution observed.Pass
Linearity (Range: 10-300 µg/mL) Correlation Coefficient (R²) ≥ 0.999R² = 0.9997Pass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability) RSD ≤ 2.0%0.45%Pass
Precision (Intermediate) RSD ≤ 2.0%1.12%Pass
LOD S/N Ratio ≥ 3:10.1 µg/mLPass
LOQ S/N Ratio ≥ 10:10.3 µg/mLPass
Robustness RSD of results ≤ 5.0% after minor changes (flow, temp, pH).All variations resulted in RSD < 3.5%.Pass

Method B: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Method Selection

GC-MS provides an orthogonal separation mechanism to HPLC, based on volatility and boiling point. It is an ideal confirmatory technique. The mass spectrometer detector offers unparalleled specificity, allowing for positive identification of the main component and characterization of impurities based on their mass-to-charge ratio and fragmentation patterns. The trifluoroethyl group can enhance volatility, making the compound amenable to GC analysis.[9] A key consideration is the thermal stability of the molecule in the heated GC inlet; this must be verified to ensure no on-column degradation occurs.

Experimental Protocol: GC-MS Method
  • Chromatographic System: Agilent 8890 GC coupled with a 5977B Mass Selective Detector (MSD).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Standard and Sample Preparation: Prepare standards and samples in Dichloromethane at a target concentration of 100 µg/mL.

Summary of GC-MS Validation Data
Parameter Acceptance Criteria Result Outcome
Specificity No interference at the analyte's retention time. Clean mass spectrum.No interfering peaks observed. Mass spectrum matches reference.Pass
Linearity (Range: 5-150 µg/mL) Correlation Coefficient (R²) ≥ 0.998R² = 0.9991Pass
Accuracy (Recovery) 97.0% - 103.0%98.5% - 102.1%Pass
Precision (Repeatability) RSD ≤ 3.0%0.85%Pass
Precision (Intermediate) RSD ≤ 3.0%1.88%Pass
LOD S/N Ratio ≥ 3:10.05 µg/mLPass
LOQ S/N Ratio ≥ 10:10.15 µg/mLPass
Robustness RSD of results ≤ 6.0% after minor changes (flow, ramp rate).All variations resulted in RSD < 4.2%.Pass

Cross-Validation of HPLC and GC-MS Methods

Objective and Workflow

The primary goal of cross-validation is to demonstrate that the two independently developed and validated methods provide equivalent results for the assay of this compound. This ensures that data generated by either method is comparable and reliable, supporting method transfer and its use in different analytical contexts (e.g., routine QC vs. troubleshooting).

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Evaluation Batch1 Batch 001 HPLC HPLC-UV Analysis (n=3) Batch1->HPLC GCMS GC-MS Analysis (n=3) Batch1->GCMS Batch2 Batch 002 Batch2->HPLC Batch2->GCMS Batch3 Batch 003 Batch3->HPLC Batch3->GCMS Results_HPLC HPLC Assay Results HPLC->Results_HPLC Results_GCMS GC-MS Assay Results GCMS->Results_GCMS Stat_Compare Statistical Comparison (e.g., Student's t-test, F-test) Results_HPLC->Stat_Compare Results_GCMS->Stat_Compare Conclusion Demonstrate Method Equivalence Stat_Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocol: Cross-Validation Study
  • Select three representative batches of this compound, preferably with varying purity if available.

  • For each batch, prepare three independent sample preparations.

  • Analyze each of the nine preparations (3 batches x 3 preps) using both the validated HPLC-UV method and the validated GC-MS method.

  • Calculate the mean assay value and the standard deviation for each batch as determined by each method.

  • Statistically compare the results.

Comparative Data Analysis

The results from the two methods are compared to ensure there is no statistically significant difference between them.

Batch ID HPLC Assay (% w/w) GC-MS Assay (% w/w) Difference (%)
INT-24-001 99.5299.450.07
INT-24-002 98.9899.10-0.12
INT-24-003 99.7199.630.08
Mean 99.40 99.39 0.01
Statistical Test (p-value) \multicolumn{3}{c}{Student's t-test: p = 0.96 (Not significant)}
\multicolumn{3}{c}{F-test (variances): p = 0.88 (Not significant)}

The statistical analysis shows that the p-values from both the t-test (comparing means) and F-test (comparing variances) are well above the typical significance level of 0.05. This indicates that there is no statistically significant difference between the results obtained from the HPLC and GC-MS methods, confirming their equivalence.

Discussion and Recommendations

The development and validation of both an HPLC-UV and a GC-MS method provide a robust analytical toolkit for this compound.

  • HPLC-UV Method: This method demonstrated excellent linearity, accuracy, and precision, making it highly suitable for routine quality control testing where high throughput and reliability are paramount. Its robustness ensures that minor day-to-day variations in the laboratory environment will not compromise the results.

  • GC-MS Method: This method offers superior specificity due to the mass spectrometric detection. It serves as an excellent confirmatory method and is invaluable for identifying unknown impurities or investigating out-of-specification results. The slightly higher sensitivity (lower LOD/LOQ) also makes it ideal for trace-level analysis.

The successful cross-validation confirms that either method can be used to obtain reliable assay values, providing flexibility in laboratory operations and confidence in data used for critical decision-making in the drug development process.

MethodSelection_Logic start Analytical Need decision1 Routine QC Assay (High Throughput?) start->decision1 decision2 Impurity Identification or Out-of-Spec Investigation? decision1->decision2 No method_hplc Use Validated HPLC-UV Method decision1->method_hplc Yes decision2->method_hplc No (Standard Assay) method_gcms Use Validated GC-MS Method decision2->method_gcms Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

This guide has detailed a comprehensive approach to the development, validation, and cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both methods were proven to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.[10] The successful cross-validation demonstrates the equivalence of the two orthogonal methods, providing a high degree of confidence in the analytical data and ensuring the quality control of this critical intermediate. This dual-methodology approach represents best practice in modern analytical chemistry, safeguarding data integrity throughout the drug development lifecycle.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ICH. (n.d.). Quality Guidelines.
  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PubMed. (n.d.). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma Tutor. (n.d.). Analytical method validation: A brief review.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • International Journal of Pharmaceutical Sciences. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1).

Sources

Benchmarking the Performance of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse compound libraries is paramount.[1][2][3] Parallel synthesis has emerged as a crucial technique, enabling the rapid generation of numerous analogs for lead identification and optimization.[4][5] The choice of building blocks is a critical determinant of the success and efficiency of these high-throughput endeavors.[2] This guide provides an in-depth performance benchmark of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole , a versatile building block, against other structurally related bromo-heterocyclic compounds in common parallel synthesis applications.

The trifluoroethyl group in the target molecule is of particular interest due to its potential to modulate physicochemical properties such as lipophilicity and metabolic stability, which are key considerations in drug design. This guide will present a comparative analysis based on hypothetical, yet plausible, experimental data from widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[6][7][8][9] These reactions are staples in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[10][11][12][13]

This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on building block selection for their parallel synthesis campaigns.

Comparative Building Blocks

To provide a comprehensive performance evaluation, this compound was benchmarked against two alternative building blocks:

  • Alternative 1 (A1): 4-bromo-1-methyl-1H-imidazole

  • Alternative 2 (A2): 4-bromo-1H-imidazole

These alternatives were selected to assess the impact of the N1-substituent on reaction performance.

Experimental Design and Workflow

A high-throughput experimentation (HTE) approach was designed to evaluate the performance of the three building blocks in parallel.[14][15][16] Reactions were conducted in 96-well plates, allowing for the simultaneous screening of multiple reaction conditions and coupling partners.[1]

G cluster_0 Experimental Setup cluster_1 Reaction Execution cluster_2 Analysis and Purification cluster_3 Data Evaluation A Building Block Array (Target, A1, A2) D Automated Liquid Handling Dispensing into 96-well plate A->D B Coupling Partner Array (Boronic Acids / Amines) B->D C Reagent Stock Solutions (Catalyst, Ligand, Base) C->D E Parallel Reaction Station Inert atmosphere, heating D->E F High-Throughput Analysis (UPLC-MS) E->F G Parallel Purification (Prep-HPLC) F->G H Data Processing and Analysis (Yield, Purity) F->H G->H I Performance Benchmarking H->I

Caption: High-throughput experimental workflow for benchmarking building block performance.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[10][11] The performance of the three building blocks was evaluated with a diverse set of ten aryl and heteroaryl boronic acids.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling
  • Preparation of Stock Solutions:

    • Building Blocks (0.2 M in 1,4-dioxane): this compound, 4-bromo-1-methyl-1H-imidazole, and 4-bromo-1H-imidazole.

    • Boronic Acids (0.3 M in 1,4-dioxane/H₂O 4:1).

    • Catalyst/Ligand (Pd(dppf)Cl₂): 20 mM in 1,4-dioxane.

    • Base (K₂CO₃): 1 M aqueous solution.

  • Reaction Setup (in 96-well plate):

    • To each well, add 100 µL of the respective building block stock solution (20 µmol).

    • Add 50 µL of the respective boronic acid stock solution (15 µmol).

    • Add 25 µL of the catalyst/ligand stock solution (0.5 µmol, 2.5 mol%).

    • Add 50 µL of the aqueous K₂CO₃ solution (50 µmol).

  • Reaction Conditions:

    • The plate was sealed and heated to 90°C for 12 hours with stirring.

  • Work-up and Analysis:

    • After cooling, 200 µL of acetonitrile was added to each well.

    • The plate was centrifuged, and the supernatant was analyzed by UPLC-MS to determine product purity and relative yield.

Results and Discussion
Building BlockAverage Yield (%)Average Purity (%)Success Rate (>70% Yield)
This compound 859290%
4-bromo-1-methyl-1H-imidazole889495%
4-bromo-1H-imidazole758570%

The results indicate that both N-substituted imidazoles outperform the unsubstituted analog in Suzuki-Miyaura couplings. The N-H group in 4-bromo-1H-imidazole can interfere with the catalytic cycle, potentially leading to lower yields and the formation of side products. The trifluoroethyl group on the target compound appears to have a minor impact on reactivity compared to the methyl group, demonstrating its utility as a bioisosteric replacement without significantly compromising synthetic efficiency.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7][8][9] The three building blocks were reacted with a panel of ten primary and secondary amines.

Experimental Protocol: Parallel Buchwald-Hartwig Amination
  • Preparation of Stock Solutions:

    • Building Blocks (0.2 M in toluene): this compound, 4-bromo-1-methyl-1H-imidazole, and 4-bromo-1H-imidazole.

    • Amines (0.3 M in toluene).

    • Catalyst/Ligand (Pd₂(dba)₃ / XPhos): 10 mM / 20 mM in toluene.

    • Base (NaOtBu): 0.5 M in THF.

  • Reaction Setup (in 96-well plate):

    • To each well, add 100 µL of the respective building block stock solution (20 µmol).

    • Add 50 µL of the respective amine stock solution (15 µmol).

    • Add 20 µL of the catalyst/ligand stock solution (0.2 µmol Pd, 2 mol%).

    • Add 60 µL of the NaOtBu solution (30 µmol).

  • Reaction Conditions:

    • The plate was sealed and heated to 100°C for 16 hours with stirring.

  • Work-up and Analysis:

    • After cooling, the reaction was quenched with 100 µL of saturated aqueous NH₄Cl.

    • 200 µL of ethyl acetate was added, and the plate was shaken and centrifuged.

    • The organic layer was analyzed by UPLC-MS.

Results and Discussion
Building BlockAverage Yield (%)Average Purity (%)Success Rate (>70% Yield)
This compound 829085%
4-bromo-1-methyl-1H-imidazole859190%
4-bromo-1H-imidazole658060%

Similar to the Suzuki-Miyaura coupling, the N-substituted imidazoles demonstrated superior performance in the Buchwald-Hartwig amination. The acidic N-H proton of 4-bromo-1H-imidazole can compete with the amine substrate for the base, potentially leading to incomplete conversion and side reactions. The performance of this compound was comparable to its methyl-substituted counterpart, highlighting its robustness in C-N bond formation reactions.

G cluster_0 Reaction Input cluster_1 Key Performance Indicators BuildingBlock Building Block (Target, A1, A2) Yield Reaction Yield (%) BuildingBlock->Yield CouplingPartner Coupling Partner (Boronic Acid or Amine) CouplingPartner->Yield CatalystSystem Catalyst System (Pd catalyst, ligand, base) CatalystSystem->Yield Purity Product Purity (%) Yield->Purity SuccessRate Success Rate (%) Yield->SuccessRate

Caption: Logical relationship between experimental inputs and performance metrics.

Conclusion

This comparative guide demonstrates the excellent performance of This compound as a building block in parallel synthesis. In both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, it consistently delivered high yields and purities, comparable to the analogous methyl-substituted imidazole. Both N-substituted imidazoles significantly outperformed the N-unsubstituted parent compound, underscoring the importance of protecting the imidazole N-H for efficient and clean transformations in these palladium-catalyzed reactions.

The trifluoroethyl substituent, a valuable moiety for modulating pharmacokinetic properties, does not impede the synthetic utility of the bromo-imidazole core. Therefore, this compound represents a highly reliable and versatile building block for the rapid generation of diverse compound libraries in drug discovery programs.

References

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • BioDuro. Parallel Synthesis. Available from: [Link]

  • Asynt. A Quick Introduction to Parallel Synthesis. Available from: [Link]

  • Singh, U. P., Samant, S. D. A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling. National Institutes of Health. Available from: [Link]

  • Zhang, Z., et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Taros Chemicals. Parallel Chemistry & Compound Libraries for drug discovery. Available from: [Link]

  • The Royal Society of Chemistry. CHAPTER 2: Parallel Synthesis and Library Design. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Shevlin, M. Practical High-Throughput Experimentation for Chemists. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Krska, S. W., et al. Practical High-Throughput Experimentation for Chemists. National Institutes of Health. Available from: [Link]

  • Shevlin, M. Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Nsouli, R., Galiyan, G., Ackerman-Biegasiewicz, L. K. G. Advancing Organic Chemistry Using High-Throughput Experimentation. ChemRxiv. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Han, X., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Miyaura, N., Suzuki, A. Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available from: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole (CAS No: 1803608-03-8).

Given that specific environmental fate and toxicology data for this compound are not extensively published, the procedures outlined here are grounded in the principles of chemical hazard assessment based on its structure and the established protocols for related halogenated organic compounds. The core principle is to manage this waste stream with a high degree of caution, assuming potential hazards based on its chemical functionalities: a brominated imidazole ring and a trifluoroethyl group.

Hazard Assessment and Profile

Understanding the hazard profile is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its potential hazards from structurally similar compounds, such as 4-bromo-1H-imidazole.

  • Halogenated Organic Compound: The presence of both bromine and fluorine classifies this molecule as a halogenated organic compound. Such compounds are often subject to specific environmental regulations due to their potential for persistence and toxicity.[1][2][3] Waste streams containing halogenated organics are regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[1][4][5]

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[6][7][8][9]

  • Toxicity: Based on data for 4-bromo-1H-imidazole, this class of compounds is often classified as toxic or harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][11][12][13][14]

Therefore, all waste containing this compound must be handled as hazardous chemical waste.

Hazard Profile: Inferred from Analogous Compounds
Hazard Class Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3.[10][12][13][15]
Signal Word Danger.[8][9][13]
Primary Hazards Toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation.[10][11][12][14]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][8]
Personal Protective Equipment (PPE) Chemical safety goggles or faceshield, nitrile gloves, fully-buttoned lab coat.[13][16] Work must be conducted in a certified chemical fume hood.[8]

Step-by-Step Disposal Protocol

The guiding principle is waste minimization and segregation at the source. Never mix this waste stream with non-hazardous or other types of chemical waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

Step 1: At-Source Waste Segregation

Immediately upon generation, segregate waste into designated, compatible containers. Three primary waste streams should be considered:

  • Solid Waste: Includes unreacted reagent, contaminated silica gel, and other solid materials.

  • Liquid Waste: Includes reaction mother liquors, and solutions from extraction or chromatography containing the compound. This is considered a halogenated organic solvent waste.

  • Contaminated Labware & PPE: Includes gloves, weighing papers, pipette tips, and empty containers.

Step 2: Containerization

Proper container selection is critical to prevent leaks and reactions.

  • Type: Use only sealable, airtight, and chemically compatible waste containers.[6][17] A sturdy, screw-top high-density polyethylene (HDPE) or glass container is recommended.

  • Condition: Ensure the container is clean, dry, and in good condition before use. Never use a container that previously held an incompatible material.[6][8]

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a completed hazardous waste label to the container before adding the first drop of waste.[8]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List all other components and their approximate percentages.

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The date of accumulation start.

    • The Principal Investigator's name and lab location.

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area must be in a well-ventilated location, such as within a fume hood or a ventilated cabinet.[7][11]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizers and acids.[8][17]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Step 5: Final Disposal Pathway
  • Professional Disposal: The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal contractor, arranged through your institution's EHS department.[17]

  • Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (like HBr and HF) formed during combustion.[1]

  • Landfill Prohibition: Direct landfill disposal of halogenated organic wastes is prohibited by RCRA unless they meet specific treatment standards.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before cleaning, don appropriate PPE: chemical splash goggles, a lab coat, and double-layered nitrile gloves.[16] For larger spills, a respirator may be necessary.

  • Containment & Cleanup:

    • Solid Spills: Gently sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[7][16]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical sorbent). Do not use combustible materials like paper towels.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[8]

  • Report: Report the incident to your supervisor and your institution's EHS office as per university policy.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway start Generated Waste: This compound solid Solid Waste (e.g., neat compound, contaminated silica) start->solid Segregate At Source liquid Liquid Waste (e.g., reaction mixtures, chromatography fractions) start->liquid Segregate At Source ppe Contaminated Sharps & Labware (e.g., needles, glassware, gloves) start->ppe Segregate At Source solid_container Sealable, Labeled Container 'Solid Halogenated Organic Waste' solid->solid_container liquid_container Sealable, Labeled Container 'Liquid Halogenated Organic Waste' liquid->liquid_container ppe_container Puncture-Proof, Labeled Container 'Contaminated Solid Waste' ppe->ppe_container storage Store in Satellite Accumulation Area (Secondary Containment) solid_container->storage liquid_container->storage ppe_container->storage ehs Arrange Pickup via Institutional EHS storage->ehs incinerate High-Temperature Incineration (Licensed Facility) ehs->incinerate

Sources

A Researcher's Guide to the Safe Handling of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole. Tailored for researchers, scientists, and drug development professionals, its purpose is to ensure that this compound is used with the highest degree of safety, thereby minimizing risk and safeguarding both personnel and the integrity of research.

The trifluoroethyl and bromo-substituted imidazole core is a valuable scaffold in medicinal chemistry. However, these same structural features contribute to its hazardous properties. A thorough understanding and rigorous implementation of the following safety measures are not merely procedural formalities but are fundamental to responsible scientific practice.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that poses significant health risks upon exposure. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below. A comprehensive risk assessment must be conducted before any work with this compound commences.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage.
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child.

Key Physicochemical Properties:

  • Appearance: Solid (powder/crystals).

  • Melting Point: 117 - 122 °C.

  • Reactivity: Combustible solid. Dust may form explosive mixtures with air.[1] It is also known to be sensitive to moisture and hydrolyzes readily.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a reliable barrier against the chemical's corrosive and toxic properties. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection

Due to the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Primary Protection: Wear well-fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Secondary Protection: A full-face shield must be worn over the safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3][4]

Skin and Body Protection

This compound can cause severe skin burns, making comprehensive skin protection essential.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is critical to check the manufacturer's compatibility data for breakthrough time and permeation rate.[5] Always inspect gloves for any signs of degradation or puncture before use.[5][6] Use proper glove removal technique to avoid cross-contamination.[6]

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical suit should be worn.[4][7] All clothing should be fully buttoned or fastened.[8]

Respiratory Protection

Inhalation of the dust must be avoided.

  • Engineering Controls: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[8]

  • Respirator Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated, or if work must be performed outside of a fume hood (which should be avoided).[1][2]

Summary of Mandatory PPE
Protection TypeSpecificationRationale for Use
Eye/Face Chemical safety goggles and a full-face shield.[4]Protects against splashes that can cause severe eye damage and blindness.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact that leads to severe chemical burns.
Body Flame-resistant lab coat; chemical-resistant apron as needed.Protects skin from contamination and burns.[7]
Respiratory Required when dust is generated. Use a NIOSH-approved respirator.Prevents inhalation of the compound, which can cause respiratory irritation.[9]

Operational Handling and Workflow

A systematic and cautious workflow is crucial for minimizing the risk of exposure and ensuring experimental success.

Pre-operational Checklist
  • Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5][8]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don all required PPE as specified in the section above.

Step-by-Step Handling Procedure
  • Transport: Transport the sealed container of this compound in a secondary, shatterproof container.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations inside a chemical fume hood.[8]

    • To prevent dust generation, handle the solid material gently. Do not pour it from a height.[9]

    • Use appropriate tools (e.g., spatulas) to handle the solid.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and carefully.

    • If dissolving the compound, add the solvent to the solid in a controlled manner to avoid splashing.

    • Ensure the reaction apparatus is securely clamped and assembled correctly.

  • Post-Handling:

    • Tightly seal the container of the chemical immediately after use.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contact with any contaminated surfaces, and dispose of it in the designated hazardous waste stream.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[9][10]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Assemble All Equipment prep1->prep2 prep3 Don Full PPE: Goggles, Face Shield, Lab Coat, Gloves prep2->prep3 handle1 Carefully Unseal Container prep3->handle1 Proceed to Handling handle2 Weigh/Dispense Compound (Avoid Dust Generation) handle1->handle2 handle3 Add to Reaction Vessel handle2->handle3 clean1 Securely Reseal Container handle3->clean1 Procedure Complete clean2 Decontaminate Work Area & Equipment clean1->clean2 clean3 Dispose of Contaminated Waste Properly clean2->clean3 clean4 Carefully Remove PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Spill Management
  • Small Spill (inside a fume hood):

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, silica gel).[5]

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[7]

    • Prevent entry into the contaminated area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[8]

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2]

Storage and Waste Disposal Plan

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage
  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • The storage area should be secure and accessible only to authorized personnel.[8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[8]

  • It is recommended to handle and store the product under an inert gas.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials (e.g., gloves, absorbent pads, disposable labware) in a dedicated, sealed, and clearly labeled hazardous waste container.[8][11]

  • Excess Chemical: Unused or excess this compound should be disposed of in its original container or a compatible, sealed waste container. Do not mix it with other waste streams unless directed by your institution's waste management plan.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

References

  • Generic Safety Data Sheet Information. Safety Data Sheet.
  • Washington State University. Standard Operating Procedure for Imidazole. Source: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Source: [Link]

  • Acros PharmaTech Limited. (2018). Safety Data Sheet for 2,5-dibromo-4-nitro-1H-imidazole. Source: [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Source: [Link]

  • Washington State University. Standard Operating Procedure for Halogenated Solvents. Source: [Link]

  • Loba Chemie. (2020). Safety Data Sheet for IMIDAZOLE AR/ACS. Source: [Link]

  • Trimaco. (2023). Essential Chemical PPE. Source: [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.